molecular formula C48H93Cl2N2O11P B15600053 18:1 Lysyl PG

18:1 Lysyl PG

Katalognummer: B15600053
Molekulargewicht: 976.1 g/mol
InChI-Schlüssel: QLNZUMYQGKEYKU-CIZZXKMDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

18:1 Lysyl PG is a useful research compound. Its molecular formula is C48H93Cl2N2O11P and its molecular weight is 976.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C48H93Cl2N2O11P

Molekulargewicht

976.1 g/mol

IUPAC-Name

[(2R)-3-[[3-[(2S)-2,6-diaminohexanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;dihydrochloride

InChI

InChI=1S/C48H91N2O11P.2ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-46(52)57-41-44(42-60-62(55,56)59-40-43(51)39-58-48(54)45(50)35-33-34-38-49)61-47(53)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h17-20,43-45,51H,3-16,21-42,49-50H2,1-2H3,(H,55,56);2*1H/b19-17-,20-18-;;/t43?,44-,45+;;/m1../s1

InChI-Schlüssel

QLNZUMYQGKEYKU-CIZZXKMDSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Unveiling 18:1 Lysyl PG: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of 1-oleoyl-2-oleoyl-sn-glycero-3-phospho-L-lysylglycerol's Role in Bacterial Physiology and as a Target for Novel Therapeutics

Introduction

18:1 Lysyl PG, with the full chemical name 1,2-dioleoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))] (chloride salt) , is a cationic phospholipid of significant interest in the fields of microbiology, drug discovery, and membrane biophysics.[1][] This lipid is a derivative of phosphatidylglycerol (PG) where a lysine (B10760008) residue is esterified to the glycerol (B35011) head group. Its presence in the cell membranes of several Gram-positive bacteria, and some Gram-negative bacteria, plays a crucial role in mediating resistance to cationic antimicrobial peptides (CAMPs) and certain antibiotics.[3][4][5] This technical guide provides a comprehensive overview of this compound, including its chemical properties, biosynthetic pathway, and the experimental methodologies used to study this important molecule.

Chemical and Physical Properties

The defining characteristic of this compound is the presence of two oleoyl (B10858665) (18:1) fatty acid chains, contributing to the fluidity of the membrane, and the positively charged lysine headgroup, which alters the surface charge of the bacterial membrane.

PropertyValueSource
Full Chemical Name 1,2-dioleoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))] (chloride salt)[1][]
Synonyms Lysyl-DOPG[1][][6]
Molecular Formula C48H93Cl2N2O11P[1][7][8]
Molecular Weight 976.14 g/mol [][7]
CAS Number 1246303-07-0[1][7][8]
Appearance Powder[]
Storage Temperature -20°C[7]

Biological Significance and Biosynthesis

The primary biological function of lysyl-phosphatidylglycerol (L-PG) is to reduce the net negative charge of the bacterial cell membrane.[9][10] This is achieved by the addition of the positively charged lysine, which electrostatically repels positively charged CAMPs, a key component of the innate immune response.[11][12] The synthesis of L-PG is a key mechanism for bacterial resistance and is considered a virulence factor in pathogens like Staphylococcus aureus.[9][10]

The biosynthesis of L-PG is catalyzed by the integral membrane protein MprF (Multiple Peptide Resistance Factor).[3][12] MprF is a bifunctional enzyme that first synthesizes L-PG on the inner leaflet of the cytoplasmic membrane and then facilitates its translocation to the outer leaflet. The synthesis reaction utilizes phosphatidylglycerol (PG) and lysyl-tRNA as substrates.[11][12]

MprF-Mediated Biosynthesis of Lysyl-Phosphatidylglycerol

The following diagram illustrates the enzymatic process of L-PG synthesis by MprF.

MprF_Pathway cluster_cytoplasm Cytoplasm Inner Leaflet Inner Leaflet Outer Leaflet Outer Leaflet Lysyl_tRNA Lysyl-tRNA MprF MprF Enzyme Lysyl_tRNA->MprF provides Lysine PG Phosphatidylglycerol (PG) PG->MprF substrate LPG_inner Lysyl-PG (Inner Leaflet) MprF->LPG_inner Synthesis LPG_outer Lysyl-PG (Outer Leaflet) LPG_inner->LPG_outer

MprF-mediated biosynthesis and translocation of Lysyl-PG.

Experimental Protocols

In Vitro Synthesis of Lysyl-Phosphatidylglycerol

This protocol is adapted from studies on MprF activity and allows for the enzymatic synthesis of L-PG for downstream analysis.

Materials:

  • Crude cell extracts containing overexpressed MprF.[11]

  • [14C]-labeled L-lysine.[11]

  • Phosphatidylglycerol (PG) liposomes.

  • tRNA synthetase and tRNA for lysine.

  • ATP and other necessary cofactors for aminoacylation of tRNA.

  • Reaction buffer (e.g., Tris-HCl with MgCl2).

  • Scintillation counter for radioactivity measurement.

Methodology:

  • Prepare crude cell extracts from a bacterial strain overexpressing the MprF protein.[11]

  • Incubate the cell extracts with [14C]-labeled L-lysine, PG liposomes, tRNA, lysyl-tRNA synthetase, and ATP in the reaction buffer.

  • The reaction is carried out at an optimal temperature (e.g., 37°C) for a defined period.

  • The reaction is stopped, and the lipids are extracted using a Bligh-Dyer extraction method.

  • The lipid extract is then analyzed by thin-layer chromatography (TLC) to separate L-PG from other lipids.

  • The amount of synthesized [14C]-L-PG is quantified by scintillation counting of the corresponding spot on the TLC plate.[11]

Analysis of Membrane Lipid Composition

This protocol describes the general workflow for analyzing the lipid composition of bacterial membranes to determine the relative abundance of L-PG.

Lipid_Analysis_Workflow Start Bacterial Cell Culture Harvest Cell Harvesting (Centrifugation) Start->Harvest Extraction Lipid Extraction (e.g., Bligh-Dyer method) Harvest->Extraction Separation Lipid Separation (2D-TLC or LC-MS) Extraction->Separation Identification Lipid Identification (Staining, Mass Spectrometry) Separation->Identification Quantification Quantification (Densitometry, MS peak area) Identification->Quantification End Lipid Profile Quantification->End

General workflow for bacterial membrane lipid analysis.

Conclusion

This compound is a critical component of the bacterial cell membrane that plays a vital role in antimicrobial resistance. Understanding its biosynthesis and function is paramount for the development of new strategies to combat resistant bacterial infections. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate this important lipid and its potential as a therapeutic target. By targeting the MprF enzyme, it may be possible to sensitize resistant bacteria to existing antibiotics and the host's own immune defenses.[9][10]

References

The Role of Lysyl-Phosphatidylglycerol in Bacterial Physiology and Antimicrobial Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Lysyl-phosphatidylglycerol (L-PG) is a crucial component of the bacterial cell membrane, particularly in Gram-positive pathogens, playing a pivotal role in the modulation of membrane surface charge. This modification of the anionic phospholipid phosphatidylglycerol (PG) with a positively charged lysine (B10760008) residue is primarily orchestrated by the multi-peptide resistance factor (MprF) protein. The synthesis and translocation of L-PG to the outer leaflet of the cytoplasmic membrane effectively reduces the net negative charge, leading to electrostatic repulsion of cationic antimicrobial peptides (CAMPs), a key component of the host innate immune response. This mechanism is a significant contributor to bacterial virulence and antimicrobial resistance, making MprF a compelling target for the development of novel anti-virulence and antibiotic adjuvant therapies. This technical guide provides an in-depth overview of the function of L-PG in bacteria, including quantitative data on its effects, detailed experimental protocols for its study, and visualizations of the key signaling pathways and experimental workflows.

Introduction: The Bacterial Membrane and the Challenge of Cationic Antimicrobial Peptides

Bacterial cytoplasmic membranes are predominantly composed of anionic phospholipids, such as phosphatidylglycerol (PG) and cardiolipin, which impart a net negative surface charge.[1] This negative charge is a primary target for positively charged CAMPs produced by host organisms as a first line of defense against microbial invasion.[2] CAMPs interact with and disrupt the bacterial membrane, leading to pore formation, leakage of cellular contents, and ultimately, cell death.[2]

To counteract this threat, bacteria have evolved various resistance mechanisms, one of the most effective being the modification of their membrane lipid composition. The enzymatic synthesis of L-PG from PG and lysyl-tRNA by MprF is a key strategy to neutralize the negative surface charge and repel CAMPs.[3][4] The presence of L-PG has been linked to increased resistance to a broad range of CAMPs and is a critical virulence factor for many pathogenic bacteria, including Staphylococcus aureus.[1][5]

The MprF Protein: A Bifunctional Enzyme for L-PG Synthesis and Translocation

The synthesis and function of L-PG are mediated by the integral membrane protein MprF.[3][6] MprF is a bifunctional enzyme with two distinct domains:

  • C-terminal Synthase Domain: This hydrophilic domain is located in the cytoplasm and catalyzes the transfer of lysine from lysyl-tRNA to the glycerol (B35011) headgroup of PG, forming L-PG.[4][5]

  • N-terminal Flippase Domain: This hydrophobic domain is embedded within the cell membrane and is responsible for the translocation, or "flipping," of the newly synthesized L-PG from the inner leaflet to the outer leaflet of the cytoplasmic membrane.[3][5][6] This flipping action is crucial for exposing the positively charged lysine headgroup to the extracellular environment, where it can repel incoming CAMPs.[6]

Quantitative Impact of Lysyl-Phosphatidylglycerol

The presence of L-PG in the bacterial membrane has several quantifiable effects that contribute to antimicrobial resistance and virulence.

Modulation of Membrane Surface Charge

The most direct consequence of L-PG synthesis is the alteration of the bacterial surface charge from net negative to less negative or even net positive. This change can be quantified using various techniques, most notably the cytochrome c binding assay. Cytochrome c is a positively charged protein that binds to negatively charged surfaces. A decrease in cytochrome c binding is indicative of a more positive surface charge.

Table 1: Effect of mprF on Bacterial Surface Charge

Bacterial StrainGenotypeUnbound Cytochrome c (%)Interpretation
S. aureus SA268Wild-typeLowerMore negative surface charge
S. aureus SA268ΔmprFmprF deletionHigherLess negative surface charge[1]
S. aureus CGK5Wild-type0.393 ± 0.058 mg/mlMore negative surface charge
S. aureus CGK5mut (mprF L431F)mprF point mutation0.676 ± 0.056 mg/mlMore positive surface charge
Increased Resistance to Cationic Antimicrobial Peptides

The electrostatic repulsion conferred by L-PG leads to a significant increase in the minimum inhibitory concentration (MIC) of various CAMPs required to inhibit bacterial growth.

Table 2: Minimum Inhibitory Concentrations (MICs) of Cationic Antimicrobial Peptides against Staphylococcus aureus

Antimicrobial PeptideWild-Type Strain MIC (µg/mL)mprF Deletion Mutant MIC (µg/mL)Fold Change in Susceptibility
Daptomycin (B549167)0.50.06258-fold increase[1]
Daptomycin0.254 (with MprF L341F mutation)16-fold decrease[7]
Gallidermin8Lower (specific value not provided)Increased susceptibility[8]
NisinNot specifiedIncreased susceptibility-
Impact on Bacterial Growth and Virulence

While directly impacting resistance, the presence or absence of L-PG can also influence bacterial fitness and virulence. Deletion of mprF can lead to attenuated virulence in animal models of infection.

Table 3: Effect of mprF on Bacterial Growth and Virulence

ParameterWild-Type StrainmprF Mutant StrainObservation
In vitro growth rateNormalSimilar to wild-type in some studiesThe direct impact on growth rate in standard laboratory conditions can be minimal.[9]
In vivo virulence (e.g., mouse sepsis model)HighAttenuatedDeletion of mprF often leads to reduced bacterial survival and dissemination in host tissues.
Survival in time-kill assays with CAMPsHigherLowermprF mutants are killed more rapidly in the presence of CAMPs like daptomycin.[1][10]

Regulation of L-PG Synthesis: The GraRS/ApsRS Two-Component System

The expression of mprF and consequently the production of L-PG are tightly regulated in response to environmental cues, particularly the presence of CAMPs. In S. aureus, this regulation is primarily mediated by the GraRS (also known as ApsRS) two-component system.[5][11] This system acts as a sensor and transducer of CAMP-induced stress.

The GraRS system is part of a larger operon that often includes graX and the ABC transporter genes vraFG.[3][6] The sensing and signaling cascade is believed to proceed as follows:

  • Sensing: The sensor histidine kinase GraS (ApsS), with the assistance of the VraFG ABC transporter and the accessory protein GraX, detects the presence of extracellular CAMPs.[3][6]

  • Autophosphorylation: Upon CAMP detection, GraS autophosphorylates a conserved histidine residue.[12]

  • Phosphotransfer: The phosphate (B84403) group is then transferred to a conserved aspartate residue on the cognate response regulator, GraR (ApsR).[12]

  • Transcriptional Regulation: Phosphorylated GraR binds to a specific palindromic sequence in the promoter regions of its target genes, including mprF and the dlt operon (responsible for D-alanylation of teichoic acids, another mechanism of charge modulation). This binding event upregulates the transcription of these genes, leading to increased L-PG synthesis and teichoic acid modification, thereby enhancing resistance to CAMPs.[5][11]

GraRS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VraFG VraFG (ABC Transporter) GraS GraS (Sensor Kinase) VraFG->GraS Signal Transduction GraS->GraS GraR GraR (Response Regulator) GraS->GraR Phosphotransfer MprF_flippase MprF (Flippase Domain) CAMP Cationic Antimicrobial Peptide (CAMP) MprF_flippase->CAMP Repulsion GraR_P GraR-P GraR->GraR_P dlt_operon dlt Operon GraR_P->dlt_operon Upregulation mprF_gene mprF Gene GraR_P->mprF_gene Upregulation MprF_synthase MprF (Synthase Domain) LPG Lysyl-PG MprF_synthase->LPG PG Phosphatidylglycerol (PG) PG->MprF_synthase Lys_tRNA Lysyl-tRNA Lys_tRNA->MprF_synthase LPG->MprF_flippase Flipping mprF_gene->MprF_flippase Expression mprF_gene->MprF_synthase Expression CAMP->VraFG Sensing

Caption: GraRS/ApsRS signaling pathway for L-PG synthesis.

Experimental Protocols

A variety of experimental techniques are employed to study the function of L-PG in bacteria. Below are detailed methodologies for key experiments.

Quantification of Lysyl-Phosphatidylglycerol by Thin-Layer Chromatography (TLC)

This protocol allows for the extraction and semi-quantitative analysis of bacterial membrane phospholipids.

Materials:

  • Bacterial culture

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Silica (B1680970) gel TLC plates

  • TLC developing chamber

  • Solvent system: Chloroform:Methanol:Acetic Acid (65:25:10, v/v/v)

  • Iodine vapor or other suitable stain for visualization

  • Densitometer for quantification (optional)

Procedure:

  • Cell Harvesting: Grow bacteria to the desired growth phase and harvest cells by centrifugation.

  • Lipid Extraction (Bligh-Dyer Method): a. Resuspend the cell pellet in a single-phase mixture of chloroform:methanol:0.9% NaCl (1:2:0.8, v/v/v). b. Sonicate or vortex vigorously to lyse the cells and extract lipids. c. Induce phase separation by adding chloroform and 0.9% NaCl to achieve a final ratio of 2:2:1.8 (chloroform:methanol:NaCl). d. Centrifuge to separate the phases. The lower chloroform phase contains the lipids. e. Carefully collect the lower phase and dry it under a stream of nitrogen gas.

  • Thin-Layer Chromatography: a. Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v). b. Spot the lipid extract onto a silica gel TLC plate. c. Develop the TLC plate in a chamber pre-equilibrated with the solvent system. d. Allow the solvent front to migrate to near the top of the plate. e. Remove the plate and allow it to air dry.

  • Visualization and Quantification: a. Place the dried TLC plate in a chamber with iodine crystals to visualize the lipid spots. L-PG will appear as a distinct spot. b. The relative amount of L-PG can be estimated by the intensity of the spot or quantified using a densitometer.

TLC_Workflow start Bacterial Culture harvest Cell Harvesting (Centrifugation) start->harvest extract Lipid Extraction (Bligh-Dyer) harvest->extract dry Dry Lipid Extract (Nitrogen Stream) extract->dry resuspend Resuspend in Chloroform:Methanol dry->resuspend spot Spot on TLC Plate resuspend->spot develop Develop in TLC Chamber spot->develop visualize Visualize Lipids (Iodine Vapor) develop->visualize quantify Quantify L-PG Spot (Densitometry) visualize->quantify

Caption: Workflow for L-PG quantification by TLC.
Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial culture

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antimicrobial peptide stock solution

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare Inoculum: Grow an overnight culture of the test bacterium and dilute it in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilutions: Prepare two-fold serial dilutions of the antimicrobial peptide in CAMHB in the wells of a 96-well plate.

  • Inoculation: Add an equal volume of the bacterial inoculum to each well. Include a growth control well (bacteria, no antimicrobial) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Assessment of Bacterial Virulence in a Mouse Sepsis Model

This in vivo assay evaluates the contribution of L-PG to bacterial pathogenesis.

Materials:

  • Wild-type and mprF mutant bacterial strains

  • Laboratory mice (e.g., C57BL/6)

  • Phosphate-buffered saline (PBS)

  • Syringes and needles

  • Equipment for monitoring animal health and for humane euthanasia

Procedure:

  • Prepare Inoculum: Grow overnight cultures of the wild-type and mprF mutant strains. Wash and resuspend the bacteria in sterile PBS to the desired inoculum concentration (e.g., 1 x 10^7 CFU/mouse).

  • Infection: Inject the bacterial suspension intravenously or intraperitoneally into groups of mice. Include a control group injected with sterile PBS.

  • Monitoring: Monitor the mice for signs of illness (e.g., weight loss, lethargy, ruffled fur) and survival over a set period (e.g., 7 days).

  • Bacterial Load Determination (Optional): At specific time points, humanely euthanize a subset of mice from each group. Harvest organs (e.g., spleen, liver, kidneys), homogenize the tissues, and perform serial dilutions and plate counts to determine the bacterial load.

  • Data Analysis: Compare the survival curves and bacterial loads between the groups infected with the wild-type and mprF mutant strains. Attenuated virulence of the mutant is indicated by increased survival and/or lower bacterial loads in the organs.[13][14][15][16]

Virulence_Assay_Workflow start Prepare Bacterial Inocula (Wild-type & mprF mutant) infect Infect Mice (IV or IP injection) start->infect monitor Monitor Survival and Health of Mice infect->monitor euthanize Euthanize Mice (at specific time points) monitor->euthanize analyze Analyze Data (Survival curves, Bacterial load) monitor->analyze harvest Harvest Organs euthanize->harvest homogenize Homogenize Tissues harvest->homogenize plate Serial Dilution and Plating homogenize->plate plate->analyze

Caption: Workflow for a mouse sepsis model of virulence.

Conclusion and Future Directions

Lysyl-phosphatidylglycerol is a key player in the intricate interplay between bacteria and their hosts. Its role in modulating membrane charge to confer resistance to cationic antimicrobial peptides is well-established and represents a significant virulence mechanism for many pathogenic bacteria. The MprF enzyme, responsible for L-PG synthesis and translocation, is a promising target for the development of novel therapeutics. Inhibitors of MprF could potentially re-sensitize resistant bacteria to existing antibiotics and weaken their ability to cause disease.

Future research in this area should focus on:

  • High-throughput screening for MprF inhibitors: The development of robust assays to identify small molecules or biologics that specifically inhibit the synthase or flippase activity of MprF.

  • Structural biology of MprF: A detailed understanding of the three-dimensional structure of MprF will be invaluable for rational drug design.

  • In-depth analysis of L-PG in diverse bacterial species: While extensively studied in S. aureus, the role and regulation of L-PG in other important pathogens warrant further investigation.

  • The interplay of L-PG with other resistance mechanisms: Understanding how L-PG synthesis is coordinated with other resistance determinants will provide a more holistic view of bacterial adaptation to antimicrobial stress.

By continuing to unravel the complexities of L-PG function and regulation, the scientific community can pave the way for new and effective strategies to combat the growing threat of antimicrobial resistance.

References

An In-Depth Technical Guide to the Biosynthesis of 18:1 Lysyl-Phosphatidylglycerol by the MprF Enzyme

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Bacteria have evolved numerous mechanisms to evade the action of antimicrobial agents, including the modification of their cell envelope. One such critical modification is the biosynthesis of lysyl-phosphatidylglycerol (L-PG), an aminoacylated phospholipid that alters the bacterial membrane's surface charge, leading to resistance against cationic antimicrobial peptides (CAMPs) and certain antibiotics like daptomycin.[1][2][3] The key enzyme responsible for this process is the Multiple peptide resistance Factor (MprF), a bifunctional membrane protein found in many pathogenic bacteria, making it a promising target for novel anti-virulence drugs.[3][4]

This technical guide provides a comprehensive overview of the biosynthesis of 18:1 lysyl-PG by the MprF enzyme, detailing its mechanism, experimental protocols for its study, and its regulation.

Core Concepts: The MprF Enzyme and its Function

MprF is a unique and complex enzyme that couples the synthesis of L-PG with its translocation across the cytoplasmic membrane.[3][5] It is composed of two distinct functional domains:

  • C-terminal Synthase Domain: This domain is located in the cytoplasm and catalyzes the transfer of a lysine (B10760008) residue from a charged lysyl-transfer RNA (lysyl-tRNA) to the head group of phosphatidylglycerol (PG).[6][7]

  • N-terminal Flippase Domain: This integral membrane domain, typically consisting of 6 to 8 transmembrane segments, is responsible for translocating the newly synthesized L-PG from the inner leaflet to the outer leaflet of the cytoplasmic membrane.[8][9]

The overall reaction can be summarized as:

Phosphatidylglycerol (PG) + Lysyl-tRNA -> Lysyl-phosphatidylglycerol (L-PG) + tRNA

This modification introduces a positive charge to the otherwise anionic bacterial membrane, leading to electrostatic repulsion of positively charged CAMPs and contributing significantly to bacterial virulence.[1][2][3]

Quantitative Data on MprF Activity

The enzymatic activity of MprF has been characterized in several studies. The following table summarizes key kinetic parameters for the Staphylococcus aureus MprF enzyme.

ParameterSubstrateValueReference
KmPhosphatidylglycerol (PG)56 µM[10][11]
KmLysyl-tRNA6.9 µM[10][11]

Signaling and Regulation of MprF

The expression of the mprF gene is tightly regulated in response to environmental cues, particularly the presence of CAMPs and changes in pH.[2][3][8] In Staphylococcus aureus, the primary regulatory system is the two-component system GraRS (also known as Aps).[1][2][3][5][8]

The GraRS Two-Component System

The GraRS system consists of:

  • GraS: A membrane-bound sensor histidine kinase with a small extracellular sensing loop.[2][5]

  • GraR: A cytoplasmic response regulator.[8]

Upon detection of CAMPs or acidic pH, GraS autophosphorylates and then transfers the phosphate (B84403) group to GraR.[2][5] Phosphorylated GraR then acts as a transcriptional activator, binding to the promoter regions of its target genes, including the mprF operon and the dlt operon (responsible for D-alanylation of teichoic acids), leading to their increased expression.[1][2][3][8] This coordinated upregulation results in a more positively charged cell envelope, enhancing resistance to CAMPs.

GraRS_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space GraS GraS (Sensor Kinase) GraR GraR (Response Regulator) GraS->GraR Phosphorylates MprF_flippase MprF Flippase Domain LPG_outer Lysyl-PG (Outer Leaflet) GraR_P GraR-P GraR->GraR_P mprF_promoter mprF promoter GraR_P->mprF_promoter Activates transcription dlt_promoter dlt promoter GraR_P->dlt_promoter Activates transcription MprF_synthase MprF Synthase Domain LPG_inner Lysyl-PG (Inner Leaflet) MprF_synthase->LPG_inner Synthesizes PG Phosphatidylglycerol (PG) PG->MprF_synthase Lys_tRNA Lysyl-tRNA Lys_tRNA->MprF_synthase LPG_inner->MprF_flippase Translocates CAMP Cationic Antimicrobial Peptides (CAMPs) / Low pH CAMP->GraS Senses

GraRS signaling pathway for mprF regulation.

Experimental Protocols

In Vitro MprF Synthase Activity Assay

This assay measures the synthesis of L-PG from PG and radiolabeled lysyl-tRNA.

Materials:

  • Membrane fraction containing MprF (from wild-type or recombinant strains)

  • Phosphatidylglycerol (PG)

  • [14C]-Lysine

  • Total tRNA

  • S100 extract (as a source of lysyl-tRNA synthetase)

  • ATP

  • Reaction buffer (e.g., 100 mM Tris-maleate, pH 7.5, 10 mM MgCl2)

  • RNase A (for negative control)

  • Chloroform (B151607), Methanol (B129727)

  • TLC plates (Silica Gel 60)

  • TLC developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

  • Phosphorimager or scintillation counter

Procedure:

  • Preparation of [14C]-Lysyl-tRNA:

    • Incubate total tRNA, [14C]-lysine, S100 extract, and ATP in the reaction buffer to charge the tRNA with radiolabeled lysine.

  • MprF Reaction:

    • In a new tube, combine the membrane fraction containing MprF, PG liposomes, and the prepared [14C]-lysyl-tRNA.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

    • As a negative control, set up a parallel reaction with the addition of RNase A to degrade the lysyl-tRNA.

  • Lipid Extraction:

    • Stop the reaction by adding a mixture of chloroform and methanol (e.g., Bligh-Dyer extraction).

    • Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

    • Carefully collect the lower organic phase containing the lipids.

  • TLC Analysis:

    • Spot the extracted lipids onto a silica (B1680970) TLC plate.

    • Develop the TLC plate in the appropriate solvent system.

    • Dry the plate and expose it to a phosphorimager screen or scrape the spots for scintillation counting to quantify the amount of [14C]-L-PG synthesized.

MprF Flippase Activity Assay (Fluorescamine-Based)

This assay determines the translocation of L-PG from the inner to the outer leaflet of the membrane.

Materials:

  • Spheroplasts or right-side-out membrane vesicles from bacteria expressing MprF

  • Fluorescamine (B152294) solution (in a non-protic solvent like acetone)

  • Buffer (e.g., HEPES buffer, pH 8.5)

  • Fluorometer

Procedure:

  • Prepare Spheroplasts/Vesicles:

    • Prepare spheroplasts or right-side-out membrane vesicles from bacterial cultures according to standard protocols. This ensures that the outer leaflet of the membrane is accessible to the fluorescamine reagent.

  • Induce L-PG Synthesis (if necessary):

    • If studying inducible MprF expression, pre-incubate the bacteria with an inducing agent (e.g., a sub-inhibitory concentration of a CAMP) to stimulate L-PG production and translocation.

  • Fluorescamine Labeling:

    • Resuspend the spheroplasts/vesicles in the reaction buffer.

    • Add the fluorescamine solution to the suspension. Fluorescamine is non-fluorescent until it reacts with primary amines (like the lysine head group of L-PG) to form a fluorescent product.[12][13] Since fluorescamine is membrane-impermeable, it will only label the L-PG exposed on the outer leaflet.[14]

    • Incubate for a short period at room temperature.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorometer (excitation ~390 nm, emission ~475 nm).

    • The fluorescence intensity is proportional to the amount of L-PG on the outer leaflet of the membrane.

  • Controls:

    • Use a strain lacking a functional MprF (ΔmprF) as a negative control to determine background fluorescence.

    • To quantify the total amount of L-PG, cells can be permeabilized with a detergent before adding fluorescamine.

MprF_Experimental_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification and Reconstitution cluster_assays Functional Assays A Clone mprF gene into expression vector B Transform into E. coli expression strain A->B C Induce MprF protein expression B->C D Cell lysis and membrane fraction isolation C->D E Solubilize MprF with detergent D->E F Purify MprF (e.g., affinity chromatography) E->F G Reconstitute purified MprF into liposomes (Proteoliposomes) F->G H Synthase Activity Assay (Radiolabeled Lys-tRNA, TLC) G->H I Flippase Activity Assay (Fluorescamine or NBD-lipid based) G->I J Analyze results and determine kinetic parameters H->J I->J

General experimental workflow for MprF characterization.

Conclusion

The MprF enzyme represents a crucial factor in bacterial resistance to host defenses and certain antibiotics. Its unique dual functionality of synthesizing and flipping lysyl-phosphatidylglycerol makes it an attractive target for the development of novel therapeutics that could re-sensitize resistant bacteria to existing antimicrobial agents. The technical guidance provided here on the core concepts, regulatory pathways, and experimental methodologies for studying MprF will aid researchers in further elucidating its mechanism and in the pursuit of innovative anti-infective strategies.

References

The Core Mechanism of Lysyl-Phosphatidylglycerol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Action of Lysyl-Phosphatidylglycerol in Bacterial Resistance and Host Interaction

This technical guide provides an in-depth exploration of the mechanism of action of lysyl-phosphatidylglycerol (L-PG), a critical membrane lipid involved in bacterial pathogenesis and antibiotic resistance. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents key quantitative data, details experimental methodologies, and visualizes complex pathways to offer a comprehensive resource for understanding and targeting this important molecule.

Executive Summary

Lysyl-phosphatidylglycerol is a key player in the ability of many Gram-positive bacteria, including notorious pathogens like Staphylococcus aureus, to evade the host's innate immune system. By modifying the electrostatic properties of the bacterial cell membrane, L-PG provides a crucial defense mechanism against cationic antimicrobial peptides (CAMPs). This guide elucidates the enzymatic machinery behind L-PG synthesis, its impact on membrane biophysics, and its interaction with host immune components. Understanding these core mechanisms is paramount for the development of novel therapeutic strategies to combat antibiotic-resistant infections.

The Central Mechanism: Electrostatic Repulsion

The primary mechanism of action of L-PG is the alteration of the bacterial membrane's surface charge. In its native state, the bacterial cytoplasmic membrane is predominantly anionic due to the presence of phospholipids (B1166683) like phosphatidylglycerol (PG) and cardiolipin.[1][2] This negative charge is a key target for positively charged CAMPs, which are electrostatically attracted to the bacterial surface, leading to membrane disruption and cell death.[2]

L-PG synthesis introduces a positive charge to the membrane by adding a lysine (B10760008) residue to the glycerol (B35011) headgroup of PG.[3][4] This process, catalyzed by the MprF protein, effectively reduces the net negative charge of the membrane, creating an electrostatic shield that repels incoming CAMPs.[5] This repulsion is a major contributor to the intrinsic resistance of many pathogenic bacteria to a wide array of host-derived and synthetic antimicrobial peptides.[6][7]

The MprF Enzyme: A Bifunctional Catalyst

The synthesis and translocation of L-PG are orchestrated by a single bifunctional membrane protein called MprF (Multiple Peptide Resistance Factor).[5][6][8] MprF consists of two distinct functional domains:

  • C-terminal Synthase Domain: This catalytic domain is located in the cytoplasm and is responsible for the synthesis of L-PG.[8][9] It utilizes phosphatidylglycerol (PG) from the inner leaflet of the cytoplasmic membrane and lysyl-tRNA as substrates, transferring the lysine moiety to the PG headgroup.[5][10]

  • N-terminal Flippase Domain: This hydrophobic domain, containing multiple transmembrane segments, acts as a translocase or "flippase".[8][9] It facilitates the movement of the newly synthesized L-PG from the inner leaflet to the outer leaflet of the cytoplasmic membrane.[8] This translocation is essential for effective resistance, as it exposes the positively charged L-PG to the external environment where it can interact with and repel CAMPs.[8]

MprF_Function cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space Lysyl_tRNA Lysyl-tRNA MprF MprF Lysyl_tRNA->MprF:synthase Lysine Donor PG_inner Phosphatidylglycerol (PG) PG_inner->MprF:synthase Substrate CAMPs Cationic Antimicrobial Peptides (CAMPs) outer_leaflet outer_leaflet CAMPs->outer_leaflet Repulsion LPG_outer Lysyl-PG MprF:flippase->LPG_outer Translocation MprF:synthase->MprF:flippase L-PG Synthesis

Quantitative Data on L-PG's Mechanism of Action

The effect of L-PG on bacterial resistance can be quantified by examining its impact on the binding of antimicrobial peptides to membranes and the kinetics of the MprF enzyme.

MprF Enzyme Kinetics

The synthase activity of MprF follows Michaelis-Menten kinetics. The affinity of the enzyme for its substrates has been determined in vitro.

SubstrateMichaelis Constant (Km)Source
Lysyl-tRNA6.9 µM[11]
Phosphatidylglycerol56 µM[11]
Impact of L-PG on Antimicrobial Peptide Binding

Studies using model membrane systems have quantified the effect of L-PG on the interaction with cationic antimicrobial peptides. The presence of L-PG generally reduces the binding affinity of these peptides.

Binding Kinetics of 6W-RP-1 to Lipid Vesicles with Varying L-PG Content

Lysyl-PG Content (mol%)Association Rate Constant (kon) (µM-1s-1)Dissociation Rate Constant (koff) (s-1)Dissociation Constant (KD) (µM)
0~1.5~0.02~0.013
10~1.2~0.02~0.017
20~1.0~0.02~0.020
30~0.8~0.03~0.038
>30Significantly decreasedNotably fasterSignificantly higher

Data extracted from studies on the synthetic peptide 6W-RP-1 interacting with POPG:POPC (70:30) vesicles where a fraction of POPG was replaced by lysyl-DOPG.[2][12]

Unexpectedly, at physiological concentrations (around 20-30 mol%), L-PG only minimally reduces the initial membrane binding of some CAMPs.[6][12] However, it severely inhibits subsequent membrane permeabilization and disruption, suggesting that L-PG's protective effect is not solely due to charge repulsion but also involves stabilizing the membrane against peptide-induced damage.[6][12]

Interaction with the Host Immune System

Beyond its role in innate immunity evasion, L-PG can also be recognized by the adaptive immune system. L-PG has been identified as a lipid antigen presented by the CD1a molecule on Langerhans cells. This presentation can activate CD1a-restricted T cells, which in turn can secrete Th2 cytokines. This finding suggests a potential link between the colonization of the skin by L-PG-producing bacteria like S. aureus and the pathogenesis of skin diseases such as atopic dermatitis.

Immune_Interaction cluster_bacteria Staphylococcus aureus cluster_host_cell Antigen Presenting Cell (e.g., Langerhans Cell) S_aureus L-PG on membrane APC CD1a S_aureus->APC L-PG presentation T_Cell CD1a-restricted T Cell APC->T_Cell Antigen Presentation Cytokines Th2 Cytokines (e.g., IL-4, IL-13) T_Cell->Cytokines Secretion

Experimental Protocols

In Vitro L-PG Biosynthesis Assay

This assay measures the activity of the MprF synthase domain by monitoring the incorporation of radiolabeled lysine into a lipid fraction.[13]

Materials:

  • Crude cell extracts from bacteria expressing MprF

  • 14C-labeled L-lysine

  • Phosphatidylglycerol (PG)

  • Purified tRNAs

  • ATP

  • Reaction buffer (e.g., Tris-HCl with MgCl2)

  • Chloroform and methanol (B129727) for lipid extraction

  • Thin-layer chromatography (TLC) plates and developing solvent (e.g., chloroform/methanol/water)

  • Scintillation counter

Procedure:

  • Prepare crude cell-free extracts from the bacterial strain of interest.

  • Set up reaction mixtures containing the cell extract, PG, purified tRNAs, ATP, and reaction buffer.

  • Initiate the reaction by adding 14C-labeled L-lysine.

  • Incubate the reaction at 30-37°C for a defined period (e.g., 1 hour).

  • Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

  • Separate the lipid extract using TLC.

  • Visualize the lipids (e.g., by autoradiography) and quantify the amount of radiolabeled L-PG by scraping the corresponding spot from the TLC plate and measuring its radioactivity using a scintillation counter.

InVitro_Assay_Workflow start Start step1 Prepare Crude Cell Extract start->step1 step2 Assemble Reaction Mix (PG, tRNAs, ATP, Buffer) step1->step2 step3 Add 14C-L-lysine & Incubate step2->step3 step4 Lipid Extraction (Chloroform/Methanol) step3->step4 step5 TLC Separation step4->step5 step6 Quantification (Scintillation Counting) step5->step6 end End step6->end

Measurement of Antimicrobial Peptide Binding to Membranes

Several biophysical techniques can be employed to study the interaction of CAMPs with L-PG-containing membranes.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can be used to monitor changes in the secondary structure of the peptide upon membrane binding and to assess perturbations in the lipid acyl chains.[4]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with the binding of a peptide to lipid vesicles, allowing for the determination of thermodynamic parameters such as the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS).

  • Differential Scanning Calorimetry (DSC): DSC can be used to investigate the effect of peptide binding on the phase behavior of the lipid membrane.

  • Fluorescence Spectroscopy: Using fluorescently labeled peptides or vesicles containing fluorescent probes, one can measure binding kinetics and membrane permeabilization.[2][12]

MprF Flippase Activity Assay

The translocation of L-PG to the outer leaflet of the membrane can be assessed using several methods:

  • Cytochrome C Repulsion Assay: Cytochrome C is a small, positively charged protein that binds to negatively charged membranes. The presence of L-PG on the outer leaflet will repel cytochrome C, leading to a decrease in its binding. The amount of unbound cytochrome C in the supernatant can be quantified spectrophotometrically.[14][15]

  • Fluorescamine Labeling: Fluorescamine is a fluorescent dye that reacts with primary amines but is membrane-impermeable. It can be used to label the lysine headgroup of L-PG exposed on the outer surface of intact bacterial cells or protoplasts.[16]

Implications for Drug Development

The crucial role of L-PG in bacterial resistance makes the MprF enzyme an attractive target for the development of new anti-infective agents. Inhibiting MprF would not directly kill the bacteria but would sensitize them to the host's own immune defenses and potentially to existing cationic antibiotics. This "virulence-thinning" approach could represent a powerful strategy to combat antibiotic resistance. The detailed understanding of the mechanism of action of L-PG and the availability of robust experimental protocols are essential for the discovery and development of MprF inhibitors.

Conclusion

Lysyl-phosphatidylglycerol is a key determinant of bacterial survival in the host. Its synthesis and translocation by the bifunctional MprF enzyme lead to a modification of the membrane surface charge, which provides a powerful defense against cationic antimicrobial peptides. The intricate mechanism of L-PG action, from electrostatic repulsion to membrane stabilization and interaction with the adaptive immune system, presents a multifaceted challenge and a promising opportunity for the development of novel therapeutics. This guide provides a foundational resource for researchers dedicated to unraveling the complexities of bacterial pathogenesis and developing innovative solutions to the growing threat of antibiotic resistance.

References

The Role of 18:1 Lysyl-Phosphatidylglycerol in Antibiotic Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The modification of membrane phospholipids (B1166683) is a key strategy employed by bacteria to resist cationic antimicrobial peptides (CAMPs) and clinically important antibiotics such as daptomycin (B549167). A primary mechanism involves the enzymatic addition of L-lysine to phosphatidylglycerol (PG), forming lysyl-phosphatidylglycerol (Lysyl-PG), a process catalyzed by the multifunctional MprF protein. This modification, particularly with the common 18:1 (oleic acid) acyl chain, alters the bacterial cell membrane's physicochemical properties, leading to reduced antibiotic efficacy. This technical guide provides an in-depth analysis of the mechanisms, quantitative data, and experimental protocols related to 18:1 Lysyl-PG-mediated antibiotic resistance, with a focus on Staphylococcus aureus.

Introduction

The bacterial cell membrane is a critical interface for interactions with the environment, including the host immune system and antimicrobial agents. Gram-positive bacteria, such as Staphylococcus aureus, maintain a net negative surface charge due to the presence of anionic phospholipids like phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL).[1][2] This negative charge is a primary target for positively charged CAMPs and antibiotics, which are electrostatically attracted to the bacterial surface, leading to membrane disruption and cell death.[1][2]

To counteract this, bacteria have evolved sophisticated resistance mechanisms. One of the most significant is the modification of membrane phospholipids to reduce the net negative charge.[1][2] The enzyme MprF (Multiple Peptide Resistance Factor) plays a central role in this process by catalyzing the synthesis of lysyl-phosphatidylglycerol (Lysyl-PG) from PG and lysyl-tRNA.[1][2] The addition of the positively charged lysine (B10760008) moiety to the anionic PG headgroup results in a net cationic phospholipid. MprF then facilitates the translocation, or "flipping," of Lysyl-PG from the inner to the outer leaflet of the cytoplasmic membrane, effectively masking the negative charges and creating an electrostatic shield that repels cationic antimicrobials.[1][2] This guide will delve into the specifics of this resistance mechanism, with a focus on the prevalent 18:1 acyl chain variant of Lysyl-PG.

The MprF-Mediated Resistance Mechanism

The MprF protein is a bifunctional enzyme with two distinct domains:

  • C-terminal Synthase Domain: This cytoplasmic domain is responsible for the synthesis of Lysyl-PG. It utilizes phosphatidylglycerol (PG) from the inner membrane leaflet and lysyl-tRNA from the cytoplasm as substrates.[1][2]

  • N-terminal Flippase Domain: This transmembrane domain facilitates the translocation of the newly synthesized Lysyl-PG from the inner leaflet to the outer leaflet of the cytoplasmic membrane. This flipping action is crucial for the resistance phenotype, as it exposes the cationic Lysyl-PG to the extracellular environment.[1][2]

The overall process can be summarized as follows:

  • Synthesis: The MprF synthase domain catalyzes the transfer of a lysine residue from lysyl-tRNA to the glycerol (B35011) headgroup of PG.

  • Translocation: The MprF flippase domain moves the resulting Lysyl-PG molecule across the membrane to the outer leaflet.

  • Electrostatic Repulsion: The accumulation of cationic Lysyl-PG on the outer surface of the membrane reduces the net negative charge, leading to electrostatic repulsion of positively charged antimicrobial molecules.[1][2]

This mechanism is a key factor in the resistance of S. aureus and other Gram-positive pathogens to a range of antibiotics, most notably the lipopeptide antibiotic daptomycin.[3][4][5]

Quantitative Data on Lysyl-PG and Antibiotic Resistance

The presence and abundance of Lysyl-PG in the bacterial membrane directly correlate with the level of antibiotic resistance. The following tables summarize quantitative data from various studies, highlighting the impact of MprF activity on minimum inhibitory concentrations (MICs) of daptomycin and vancomycin, and on the lipid composition of the S. aureus membrane.

Table 1: Impact of mprF on Antibiotic Minimum Inhibitory Concentrations (MICs) in Staphylococcus aureus

StrainGenotypeDaptomycin MIC (µg/mL)Vancomycin MIC (µg/mL)Reference(s)
S. aureus RN4220Wild-type1.01.0[5]
S. aureus RN4220ΔmprF0.250.5[5]
S. aureus SA113Wild-type0.51.0[3][4]
S. aureus SA113ΔmprF0.1250.5[3][4]
Clinical Isolate 1Wild-type0.51.0[3]
Clinical Isolate 1mprF mutant4.01.0[3]

Table 2: Membrane Phospholipid Composition in Staphylococcus aureus Wild-Type and ΔmprF Strains

StrainGenotypeLysyl-PG (% of total phospholipid)Phosphatidylglycerol (PG) (% of total phospholipid)Cardiolipin (CL) (% of total phospholipid)Reference(s)
S. aureus SA113Wild-type35-5040-555-15[6][7]
S. aureus SA113ΔmprFUndetectable70-8510-20[6][7]
Clinical Isolate AWild-type42.348.19.6[6]
Clinical Isolate AΔmprFNot Detected82.517.5[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of 18:1 Lysyl-PG in antibiotic resistance.

Quantification of Lysyl-Phosphatidylglycerol by Thin-Layer Chromatography (TLC) and Mass Spectrometry

This protocol outlines the extraction and analysis of bacterial lipids to quantify the relative amounts of PG, Lysyl-PG, and CL.

I. Lipid Extraction (Modified Bligh-Dyer Method)

  • Cell Culture: Grow S. aureus strains to the desired growth phase (e.g., mid-exponential) in an appropriate broth medium.

  • Harvesting: Harvest bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove residual media components.

  • Extraction:

    • Resuspend the cell pellet in a single-phase mixture of chloroform (B151607):methanol:water (1:2:0.8, v/v/v).

    • Vortex vigorously for 15 minutes.

    • Add chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water), creating a two-phase system.

    • Vortex again for 5 minutes and then centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

II. Thin-Layer Chromatography (TLC)

  • Sample Preparation: Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).

  • Spotting: Spot the lipid extract onto a silica (B1680970) gel TLC plate.

  • Development: Develop the TLC plate in a chromatography tank containing a solvent system such as chloroform:methanol:acetic acid (65:25:10, v/v/v).

  • Visualization:

    • Stain the plate with a phosphate-specific stain (e.g., molybdenum blue) to visualize all phospholipids.

    • Stain a separate plate with a primary amine-specific stain (e.g., ninhydrin) to specifically identify Lysyl-PG.[8]

  • Quantification: Densitometry analysis of the stained spots can be used for relative quantification of the different phospholipid species.[8]

III. Mass Spectrometry (for detailed analysis)

  • Sample Preparation: The extracted lipids can be directly analyzed or separated by liquid chromatography before introduction into the mass spectrometer.

  • Analysis: Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detailed lipid profiling and quantification.[9] This technique allows for the identification and quantification of individual lipid species, including those with specific fatty acid chains like 18:1.

MprF Flippase Activity Assay

This assay measures the translocation of Lysyl-PG to the outer leaflet of the membrane using the membrane-impermeable fluorescent dye fluorescamine (B152294).[10][11]

  • Cell Preparation:

    • Grow S. aureus strains to mid-exponential phase.

    • Harvest and wash the cells as described in the lipid extraction protocol.

    • Resuspend the cells in a suitable buffer (e.g., PBS).

  • Fluorescamine Labeling:

    • Add fluorescamine solution (dissolved in a non-protic solvent like acetone (B3395972) or DMSO) to the cell suspension. Fluorescamine reacts with primary amines (like the one in the lysine headgroup of Lysyl-PG) that are exposed on the cell surface.

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the fluorescamine-amine adduct (typically around 390 nm excitation and 475 nm emission).

  • Data Analysis: Compare the fluorescence intensity of the wild-type strain to that of an ΔmprF mutant (which lacks Lysyl-PG on the surface) and a complemented strain. Higher fluorescence indicates greater MprF flippase activity.

In Vitro MprF Lysyltransferase Enzymatic Assay

This assay directly measures the synthase activity of MprF in a cell-free system.

  • Membrane Preparation:

    • Prepare inverted membrane vesicles from S. aureus strains. This can be achieved by enzymatic lysis of the cell wall followed by osmotic shock and ultracentrifugation.

  • Reaction Mixture:

    • Prepare a reaction buffer containing the inverted membrane vesicles, [¹⁴C]-labeled lysyl-tRNA (as the lysine donor), and phosphatidylglycerol (as the acceptor substrate).

  • Enzymatic Reaction:

    • Initiate the reaction by adding the membrane vesicles to the reaction mixture.

    • Incubate at 37°C for a defined period.

  • Lipid Extraction and Analysis:

    • Stop the reaction and extract the lipids as described previously.

    • Separate the lipids by TLC.

  • Detection:

    • Expose the TLC plate to a phosphor screen or autoradiography film to detect the radiolabeled Lysyl-PG.

    • The intensity of the radioactive spot corresponding to Lysyl-PG is proportional to the MprF synthase activity.

Signaling Pathways and Experimental Workflows

The expression of mprF is tightly regulated in response to environmental cues, particularly the presence of cationic antimicrobial peptides. This regulation is primarily mediated by the GraRS (also known as ApsRS) two-component system.[12][13][14][15][16]

GraRS (ApsRS) Signaling Pathway Regulating mprF Expression

GraRS_Pathway CAMP Cationic Antimicrobial Peptide (CAMP) GraS GraS (Sensor Kinase) CAMP->GraS binds to extracellular domain GraS->GraS GraR GraR (Response Regulator) GraS->GraR phosphorylates mprF_gene mprF gene GraR->mprF_gene activates transcription MprF_protein MprF Protein mprF_gene->MprF_protein translation PG Phosphatidylglycerol (PG) MprF_protein->PG converts Lysyl_PG Lysyl-PG PG->Lysyl_PG to Resistance Antibiotic Resistance Lysyl_PG->Resistance

Caption: The GraRS two-component system senses cationic antimicrobial peptides, leading to the upregulation of mprF expression and increased Lysyl-PG synthesis, which confers antibiotic resistance.

Experimental Workflow for Investigating Lysyl-PG Mediated Resistance

Experimental_Workflow cluster_strains Strain Selection and Culture cluster_phenotypic Phenotypic Analysis cluster_biochemical Biochemical Analysis cluster_biophysical Biophysical Analysis WT Wild-Type Strain MIC MIC Determination (Daptomycin, Vancomycin, etc.) WT->MIC Lipid_Analysis Lipid Extraction and Quantification (TLC, MS) WT->Lipid_Analysis Flippase_Assay MprF Flippase Assay WT->Flippase_Assay Enzyme_Assay MprF Synthase Assay WT->Enzyme_Assay Membrane_Potential Membrane Potential Measurement WT->Membrane_Potential Mutant ΔmprF Mutant Strain Mutant->MIC Mutant->Lipid_Analysis Mutant->Flippase_Assay Mutant->Membrane_Potential Complemented Complemented Strain Complemented->MIC MIC->Lipid_Analysis Lipid_Analysis->Flippase_Assay Lipid_Analysis->Membrane_Potential Flippase_Assay->Enzyme_Assay

Caption: A typical experimental workflow to elucidate the role of Lysyl-PG in antibiotic resistance involves comparative analysis of wild-type, mutant, and complemented bacterial strains.

Conclusion

The synthesis and translocation of 18:1 Lysyl-PG by the MprF protein is a critical and widespread mechanism of antibiotic resistance in Gram-positive bacteria. By altering the electrostatic properties of the cell membrane, bacteria can effectively repel cationic antimicrobial agents, leading to treatment failure. A thorough understanding of this mechanism, supported by robust quantitative data and detailed experimental protocols, is essential for the development of novel therapeutic strategies that can overcome this form of resistance. Targeting MprF or the regulatory pathways that control its expression, such as the GraRS system, represents a promising avenue for the development of new drugs that can resensitize resistant bacteria to existing antibiotics. This guide provides a foundational resource for researchers dedicated to addressing the growing challenge of antibiotic resistance.

References

physical properties of 18:1 Lysyl PG

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of 18:1 Lysyl-PG

This guide provides a comprehensive overview of the core physical properties of 1-oleoyl-2-hydroxy-sn-glycero-3-phospho-(1'-L-lysine) (18:1 Lysyl PG), a cationic lysophospholipid of significant interest in research and drug development. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual workflows.

Introduction to this compound

This compound is a cationic lysophospholipid.[1][2][3] It is structurally composed of a glycerol (B35011) backbone, an oleic acid molecule at the sn-1 position, and a phosphatidylglycerol headgroup modified with a lysine (B10760008) amino acid. This lysine modification imparts a net positive charge to the molecule at physiological pH, a key feature influencing its interactions with biological membranes and other molecules.[4] In gram-positive bacteria, lysyl-phosphatidylglycerol (LPG) is synthesized by the MprF (multiple peptide resistance factor) enzyme, which adds lysine to phosphatidylglycerol.[5][6] This modification of the bacterial cell membrane reduces the net negative charge, contributing to resistance against cationic antimicrobial peptides.[5][7]

Core Physical Properties

The physical characteristics of this compound are fundamental to understanding its behavior in various systems, from simple aqueous solutions to complex biological membranes. The following table summarizes its key quantitative properties.

Physical PropertyValueSource / Method
Molecular Formula C48H93Cl2N2O11P[1][5][8][9]
Molecular Weight 976.14 g/mol [1][8][10][11]
Charge Cationic[1][2][3]
pKa of Lysine Side Chain ~10.5[2][12][13]
Critical Micelle Conc. (CMC) Estimated to be in the micromolar (µM) to low millimolar (mM) range.Based on similar lipids[14][15]
Solubility Soluble in organic solvents; forms micelles/vesicles in aqueous solutions.General lipid properties[16][17]

Experimental Protocols

Accurate determination of the requires robust experimental methodologies. Below are detailed protocols for key characterization experiments.

Molecular Weight and Purity Determination by Mass Spectrometry

This protocol outlines the use of Electrospray Ionization Mass Spectrometry (ESI-MS) for the precise determination of molecular weight and assessment of purity.

  • Materials : this compound sample, HPLC-grade methanol (B129727) or chloroform/methanol mixture, mass spectrometer with ESI source.

  • Procedure :

    • Prepare a dilute solution of this compound (e.g., 10-50 µM) in an appropriate organic solvent.

    • Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire mass spectra in positive ion mode, scanning a mass-to-charge (m/z) range appropriate for the expected molecular ion (e.g., m/z 800-1200).

    • The primary observed ion should correspond to the protonated molecule [M+H]+. The molecular weight is calculated from the m/z value of this peak.

    • Purity can be assessed by the presence of other lipid species or contaminants in the spectrum.

Charge Characterization by Potentiometric Titration

This method is used to determine the pKa values of the ionizable groups (the amino groups of lysine), confirming the pH-dependent charge state of the molecule.

  • Materials : this compound, deionized water, standardized solutions of HCl and NaOH (e.g., 0.1 M), pH meter and electrode, stirred reaction vessel.

  • Procedure :

    • Disperse a known concentration of this compound in deionized water to form a suspension or micellar solution.

    • Initially acidify the solution to a low pH (e.g., pH 2) with the standardized HCl to ensure all amino groups are fully protonated.

    • Titrate the solution by adding small, precise volumes of the standardized NaOH solution.

    • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

    • Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the midpoints of the buffer regions on the titration curve. For this compound, two pKa values associated with the α- and ε-amino groups of lysine are expected.

Critical Micelle Concentration (CMC) Determination

The CMC is a fundamental parameter for any amphipathic molecule. Several methods can be employed for its determination.[18]

  • Principle : This indirect method relies on a fluorescent probe (e.g., pyrene (B120774), 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH)) that exhibits changes in its fluorescence properties upon partitioning from a polar aqueous environment into the nonpolar core of a micelle.[5]

  • Materials : this compound, high-purity water or buffer, fluorescent probe (e.g., pyrene), spectrofluorometer.

  • Procedure :

    • Prepare a stock solution of this compound.

    • Prepare a series of dilutions of the lipid in buffer, covering a concentration range well below and above the expected CMC.

    • Add a small, constant amount of the pyrene stock solution to each dilution to achieve a final pyrene concentration in the nanomolar range.

    • Incubate the samples to allow for equilibration.

    • Measure the fluorescence emission spectrum of pyrene (e.g., excitation at ~335 nm, emission scan from 350-450 nm).

    • Calculate the ratio of the intensity of the first vibronic peak (I1, ~373 nm) to the third peak (I3, ~384 nm).

    • Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration. The CMC is determined from the inflection point of this sigmoidal curve, which indicates the onset of micelle formation.[5]

  • Principle : This direct method measures the surface tension of a solution as a function of surfactant concentration. As surfactant monomers adsorb at the air-water interface, surface tension decreases until the surface becomes saturated at the CMC. Above the CMC, the surface tension remains relatively constant as excess monomers form micelles in the bulk solution.[4]

  • Materials : this compound, high-purity water, surface tensiometer (using Du Noüy ring or Wilhelmy plate method).

  • Procedure :

    • Prepare a series of solutions of this compound in high-purity water across a range of concentrations.

    • Measure the surface tension of each solution, starting with the most dilute. Ensure the measuring probe is meticulously cleaned between measurements.

    • Allow each measurement to equilibrate before recording the value.

    • Plot surface tension versus the logarithm of the this compound concentration.

    • The CMC is identified as the concentration at which the slope of the curve abruptly changes and the surface tension becomes constant.[4] For cationic surfactants that may adsorb to metal probes, a paper Wilhelmy plate can be used to improve accuracy.[19]

  • Principle : ITC directly measures the heat changes associated with micelle formation or dilution. When a concentrated solution of surfactant is titrated into a buffer, the heat of demicellization (or micellization if titrating buffer into surfactant) can be measured.

  • Materials : this compound, buffer, isothermal titration calorimeter.

  • Procedure :

    • Prepare a concentrated stock solution of this compound (well above the expected CMC) in the desired buffer. Fill the ITC injection syringe with this solution.

    • Fill the sample cell with the same buffer.

    • Perform a series of small, sequential injections of the lipid solution into the buffer while monitoring the heat change after each injection.

    • Plot the heat change per injection against the total lipid concentration in the cell.

    • The resulting curve will show a sharp transition at the CMC, allowing for its direct determination.

Solubility Assessment

This protocol determines the solubility of this compound in various solvents.

  • Materials : this compound, a range of solvents (e.g., water, PBS, ethanol, methanol, chloroform), vials, shaker/vortexer, centrifuge, analytical balance, method for quantification (e.g., HPLC with evaporative light scattering detector or MS).

  • Procedure :

    • Add an excess amount of this compound to a known volume of each solvent in separate vials.

    • Agitate the vials at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge the vials at high speed to pellet any undissolved lipid.

    • Carefully collect a precise volume of the supernatant.

    • Quantify the amount of dissolved this compound in the supernatant using a suitable analytical technique. For aqueous solutions, this will represent the monomer solubility below the CMC. For organic solvents, this gives the maximum solubility.

    • Express solubility in units such as mg/mL or mol/L.

Mandatory Visualizations

The following diagram illustrates a comprehensive workflow for the physical characterization of this compound, from initial sample preparation to the determination of its core properties.

G Experimental Workflow for Physical Characterization of this compound cluster_start Sample Preparation cluster_mw Structure & Purity cluster_charge Charge Properties cluster_sol Solubility Profile cluster_cmc Aggregation Behavior start This compound Sample ms Mass Spectrometry (ESI-MS) start->ms titration Potentiometric Titration start->titration sol_assay Solubility Assay start->sol_assay cmc_det CMC Determination start->cmc_det mw_result Molecular Weight & Purity ms->mw_result charge_result pKa Values & pH-dependent Charge titration->charge_result sol_result Solubility in Various Solvents (mg/mL) sol_assay->sol_result fs Fluorescence Spectroscopy cmc_det->fs st Surface Tensiometry cmc_det->st itc Isothermal Titration Calorimetry cmc_det->itc cmc_result Critical Micelle Concentration (CMC) fs->cmc_result st->cmc_result itc->cmc_result

Caption: Workflow for the physical characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for the Detection of Lysyl-Phosphatidylglycerol using Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysyl-phosphatidylglycerol (L-PG) is a cationic phospholipid predominantly found in the cell membranes of Gram-positive bacteria.[1][2][3] Its synthesis, catalyzed by the Multiple Peptide Resistance Factor (MprF) enzyme, involves the transfer of a lysine (B10760008) residue from lysyl-tRNA to phosphatidylglycerol (PG).[3][4] This modification of the bacterial membrane's lipid composition plays a crucial role in conferring resistance to cationic antimicrobial peptides (CAMPs) by altering the membrane surface charge.[3][5] The ability to accurately detect and quantify L-PG is therefore critical for understanding bacterial pathogenesis and for the development of novel antimicrobial strategies.

These application notes provide a comprehensive workflow for the detection and quantification of L-PG from bacterial samples using a targeted lipidomics approach based on liquid chromatography-mass spectrometry (LC-MS).

Experimental Workflow Overview

The lipidomics workflow for L-PG detection encompasses several key stages: sample preparation including lipid extraction, chromatographic separation of lipid species, mass spectrometric analysis for detection and identification, and subsequent data analysis for quantification. A robust and reproducible workflow is essential for obtaining high-quality, reliable data.

Lipidomics Workflow for L-PG Detection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling bacterial_culture Bacterial Culture cell_harvesting Cell Harvesting bacterial_culture->cell_harvesting lipid_extraction Lipid Extraction cell_harvesting->lipid_extraction lc_separation LC Separation (HILIC) lipid_extraction->lc_separation ms_detection MS Detection (HRMS) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing quantification Quantification data_processing->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis

Fig. 1: Overall lipidomics workflow for L-PG detection.

Experimental Protocols

Lipid Extraction from Bacterial Cells

A modified Bligh-Dyer extraction method is commonly used for the efficient extraction of phospholipids (B1166683), including L-PG, from bacterial cells.[6]

Materials:

  • Bacterial cell pellet

  • Methanol (MeOH), HPLC grade

  • Chloroform (B151607) (CHCl₃), HPLC grade

  • 0.9% NaCl solution (ice-cold)

  • Internal standards (e.g., 17:0/17:0 PG, though specific L-PG standards are preferable if available)

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

Protocol:

  • Resuspend the bacterial cell pellet (from ~10⁹ cells) in 1 mL of ice-cold 0.9% NaCl.

  • Transfer the suspension to a glass centrifuge tube.

  • Add 2.5 mL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex the mixture vigorously for 15 minutes at 4°C.

  • Add 0.75 mL of chloroform and vortex for 1 minute.

  • Add 0.75 mL of water and vortex for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid film in a known volume of a suitable solvent (e.g., 100 µL of methanol:chloroform 1:1, v/v) for LC-MS analysis.

Liquid Chromatography (LC) Separation

Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective technique for separating polar lipids like L-PG.[1]

Instrumentation and Materials:

  • UHPLC system

  • HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Acetonitrile:Acetone (9:1, v/v) with 0.1% formic acid

  • Mobile Phase B: Chloroform:Methanol:Water (30:57:13, v/v/v) with 0.1% formic acid

  • Sample injection volume: 2-5 µL

LC Gradient:

Time (min) Flow Rate (mL/min) %A %B
0.0 0.4 99 1
2.0 0.4 99 1
8.0 0.4 50 50
10.0 0.4 10 90
12.0 0.4 10 90
12.1 0.4 99 1

| 15.0 | 0.4 | 99 | 1 |

Mass Spectrometry (MS) Detection

High-resolution mass spectrometry (HRMS), often performed on a quadrupole-Orbitrap instrument, provides the necessary mass accuracy and resolution for the confident identification and quantification of L-PG species.[1]

Instrumentation and Settings:

  • Q-Exactive Orbitrap Mass Spectrometer (or equivalent)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 200-1200

  • Resolution: 70,000

  • Capillary Voltage: 3.5 kV

  • Sheath Gas Flow Rate: 40 (arbitrary units)

  • Auxiliary Gas Flow Rate: 10 (arbitrary units)

  • Capillary Temperature: 320°C

For targeted analysis and confirmation of L-PG species, parallel reaction monitoring (PRM) or tandem MS (MS/MS) can be employed. The fragmentation of L-PG typically results in the neutral loss of the lysyl-glycerol headgroup and characteristic fatty acyl chain fragments.[2][7]

Data Presentation

Quantitative analysis of L-PG species is achieved by comparing the integrated peak areas of the detected lipids to those of the internal standards. The results can be presented as absolute concentrations (e.g., µM) or relative amounts (e.g., mole percent of total phospholipids).

Table 1: Example of Quantitative L-PG Data from Bacterial Samples

L-PG Species (Fatty Acyl Composition)Retention Time (min)Precursor Ion (m/z)Wild-Type Strain (µM)MprF Mutant Strain (µM)
L-PG (30:0)6.5794.615.2 ± 2.1Not Detected
L-PG (32:1)6.8820.68.9 ± 1.5Not Detected
L-PG (34:1)7.1848.625.4 ± 3.8Not Detected
L-PG (34:2)7.0846.612.1 ± 1.9Not Detected

Data are presented as mean ± standard deviation from three biological replicates.

Signaling Pathway Visualization

The biosynthesis of L-PG is a key pathway in the bacterial response to antimicrobial peptides. The MprF enzyme is central to this process.

L-PG Biosynthesis Pathway cluster_membrane Bacterial Cytoplasmic Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space PG Phosphatidylglycerol (PG) (Anionic) MprF MprF Enzyme PG->MprF Substrate LPG_inner Lysyl-PG (L-PG) (Cationic) LPG_outer Lysyl-PG (L-PG) (Cationic) LPG_inner->LPG_outer Translocation (Flippase activity of MprF) MprF->LPG_inner Synthesis Lys_tRNA Lysyl-tRNA Lys_tRNA->MprF Lysine Donor CAMP Cationic Antimicrobial Peptides (CAMPs) CAMP->LPG_outer Electrostatic Repulsion

References

Protocol for the Preparation of 18:1 Lysyl PG Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the preparation of liposomes incorporating the cationic lipid 1-oleoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as 18:1 Lysyl PG.[1][2][] Cationic liposomes are valuable tools in drug delivery research, particularly for the encapsulation and transport of nucleic acids and other negatively charged molecules. This compound is a synthetic phospholipid that imparts a positive surface charge to the liposomal bilayer, facilitating interaction with and uptake by cells. This protocol will cover the thin-film hydration method followed by sonication and extrusion for size reduction and homogenization, as well as key characterization techniques.

Materials and Equipment

Materials
  • This compound (1,2-dioleoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))] (chloride salt))[1][2]

  • Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), Cholesterol)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS), HEPES-buffered saline (HBS))

  • Deionized water

  • Nitrogen gas, high purity

  • Argon gas, high purity

Equipment
  • Round-bottom flasks

  • Rotary evaporator

  • Water bath sonicator

  • Probe sonicator

  • Liposome (B1194612) extruder

  • Polycarbonate membranes (various pore sizes, e.g., 100 nm, 200 nm)

  • Dynamic Light Scattering (DLS) instrument (for size and Polydispersity Index measurement)

  • Zeta potential analyzer

  • Glass vials

  • Syringes

  • Magnetic stirrer and stir bars

Experimental Protocols

Thin-Film Hydration

The thin-film hydration method is a common and straightforward technique for liposome preparation.[4]

  • Lipid Preparation : In a clean round-bottom flask, dissolve the desired amounts of this compound and any helper lipids (e.g., DOPC, cholesterol) in a suitable organic solvent, typically a chloroform:methanol mixture (e.g., 2:1 v/v). Ensure complete dissolution of the lipids.

  • Film Formation : Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids. Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying : To ensure complete removal of residual solvent, dry the lipid film under a gentle stream of nitrogen gas, followed by placing the flask under high vacuum for at least 2 hours.

  • Hydration : Add the aqueous hydration buffer to the flask containing the dried lipid film. The volume of the buffer will determine the final lipid concentration. Agitate the flask gently by hand or on a rotary shaker to allow the lipid film to hydrate (B1144303) and form multilamellar vesicles (MLVs). This process should also be carried out at a temperature above the lipid's phase transition temperature.

Liposome Sizing: Sonication and Extrusion

The resulting MLV suspension is typically heterogeneous in size. To achieve a more uniform size distribution, sonication and/or extrusion methods are employed.

Sonication uses sound energy to break down large MLVs into smaller unilamellar vesicles (SUVs).

  • Bath Sonication : Place the vial containing the MLV suspension in a bath sonicator. Sonicate for 5-15 minutes, or until the milky suspension becomes translucent. Monitor the temperature of the bath to prevent overheating and potential lipid degradation.

  • Probe Sonication : For smaller volumes and higher energy input, a probe sonicator can be used. Immerse the tip of the sonicator into the liposome suspension. Sonicate in short bursts with cooling periods in between to prevent overheating. Be aware that probe sonication can sometimes lead to contamination from the metal tip.

Extrusion is a widely used method to produce unilamellar vesicles with a defined and narrow size distribution.

  • Assemble the liposome extruder according to the manufacturer's instructions, placing a polycarbonate membrane of the desired pore size (e.g., 100 nm) in the filter holder.

  • Load the MLV suspension into one of the syringes of the extruder.

  • Pass the lipid suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This process forces the liposomes through the defined pores, resulting in a more uniform size distribution.

  • The final liposome suspension can be collected from the extruder.

Characterization of this compound Liposomes

Particle Size and Polydispersity Index (PDI)

Dynamic Light Scattering (DLS) is the standard technique for measuring the mean hydrodynamic diameter and the size distribution (PDI) of the liposome population. A PDI value below 0.3 is generally considered acceptable for a homogenous liposome suspension in drug delivery applications.[5]

Zeta Potential

Zeta potential is a measure of the surface charge of the liposomes and is a key indicator of their stability. For cationic liposomes, a positive zeta potential is expected. The magnitude of the zeta potential can influence the interaction of liposomes with biological membranes.

Quantitative Data Summary

The following table summarizes expected physicochemical properties of liposomes. While specific data for this compound liposomes is not extensively published, the table provides representative values for cationic liposomes to guide formulation development.

Lipid Composition (molar ratio)Preparation MethodMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Cationic Lipid:Helper LipidThin-Film Hydration, Extrusion50 - 150< 0.3> +30[5][6]
DSPC:Cholesterol:Cationic LipidThin-Film Hydration, Extrusion~100 - 200< 0.2+30 to +60[7][8]

Note: The actual values will depend on the specific lipids used, their molar ratios, and the precise preparation parameters.

Stability

The stability of liposomal formulations is crucial for their therapeutic application. Key factors influencing stability include lipid composition, particle size, and storage conditions.[9] For long-term storage, it is recommended to keep liposome suspensions at 4°C.[4] The inclusion of cholesterol in the formulation can enhance the stability of the lipid bilayer.[9] Stability studies should monitor changes in particle size, PDI, and zeta potential over time.

Experimental Workflow Diagram

LiposomePreparationWorkflow cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_sizing Sizing and Homogenization cluster_characterization Characterization dissolve Dissolve this compound and Helper Lipids in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Lipid Film (Nitrogen Stream & Vacuum) evaporate->dry hydrate Hydrate Lipid Film with Aqueous Buffer dry->hydrate Add Buffer mlv Formation of Multilamellar Vesicles (MLVs) hydrate->mlv sonication Sonication (Optional) mlv->sonication Size Reduction extrusion Extrusion through Polycarbonate Membrane sonication->extrusion dls Dynamic Light Scattering (DLS) (Size & PDI) extrusion->dls zeta Zeta Potential Analysis (Surface Charge) extrusion->zeta stability Stability Assessment extrusion->stability

Caption: Workflow for this compound Liposome Preparation and Characterization.

References

Application Note: Utilizing FTIR Spectroscopy to Elucidate the Role of Lysyl-Phosphatidylglycerol in Model Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysyl-phosphatidylglycerol (lysyl-PG) is a cationic lipid found in the membranes of certain bacteria, such as Staphylococcus aureus.[1][2] Its presence has been linked to increased resistance against cationic antimicrobial peptides (CAMPs), a class of molecules being explored as novel therapeutic agents. The addition of a positively charged lysine (B10760008) to the anionic headgroup of phosphatidylglycerol (PG) reduces the net negative charge of the bacterial membrane, thereby electrostatically repelling cationic CAMPs.[1][2][3] Understanding the biophysical interactions between lysyl-PG, model membranes, and potential drug candidates is crucial for the development of effective antimicrobial strategies.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-invasive technique well-suited for studying the structure and dynamics of lipid bilayers.[1][2] It provides detailed information on the conformational order of lipid acyl chains, the hydration and polarity of the interfacial region, and the hydrogen-bonding network of the lipid headgroups. This application note provides a detailed protocol for using FTIR spectroscopy to study the effects of lysyl-PG in model membranes, drawing from established methodologies.

Key Vibrational Groups for FTIR Analysis

FTIR spectroscopy allows for the monitoring of specific vibrational modes within the lipid bilayer, providing insights into different regions of the membrane. The primary bands of interest when studying lysyl-PG in model membranes are:

  • Acyl Chain Region (Hydrophobic Core): The symmetric (νs) and asymmetric (νas) stretching vibrations of the methylene (B1212753) (CH₂) groups in the lipid acyl chains are sensitive to the conformational order. An increase in the frequency of these bands indicates a more disordered or fluid membrane state.

  • Interfacial Region: The ester carbonyl (C=O) stretching vibration is sensitive to the polarity and hydration of the lipid-water interface. Changes in the position and shape of this band can indicate alterations in hydrogen bonding and the local environment.

  • Headgroup Region: The asymmetric (νas) and symmetric (νs) stretching vibrations of the phosphate (B84403) (PO₂⁻) group are sensitive to hydration and electrostatic interactions at the membrane surface.

  • Lysyl Headgroup: The incorporation of lysine introduces additional vibrational modes, primarily from the amine (NH₃⁺) and carboxylate (COO⁻) groups. The stretching and bending vibrations of these groups can provide direct information on the local environment and interactions of the lysyl-PG headgroup.

Experimental Protocols

Preparation of Lysyl-PG Containing Model Membranes

This protocol is adapted from Manrique-Moreno et al. (2023) for the preparation of large unilamellar vesicles (LUVs) suitable for FTIR analysis.[1][2]

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG)

  • Cardiolipin (CL)

  • 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-[2',3'-L-lysyl]glycerol) (Lysyl-PG)

  • Chloroform (B151607)

  • Buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

Procedure:

  • Lipid Stock Solutions: Prepare individual stock solutions of DMPG, CL, and Lysyl-PG in chloroform at a concentration of 10 mg/mL.

  • Lipid Mixtures: To create model membranes with varying concentrations of lysyl-PG, mix the lipid stock solutions in the desired molar ratios. For example, to mimic the membrane of S. aureus, a base mixture of DMPG and CL (e.g., 80:20 w/w) can be used, with the addition of lysyl-PG to achieve final concentrations of 10%, 20%, and 30% (w/w).

  • Lipid Film Formation: In a round-bottom flask, add the desired volume of the lipid mixture. Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask. To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration: Hydrate the lipid film with the buffer solution by vortexing for 1-2 minutes. The final lipid concentration should be approximately 10-20 mg/mL.

  • Vesicle Formation (LUVs): Subject the hydrated lipid suspension to five freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath (~40°C). Following the freeze-thaw cycles, extrude the suspension 21 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder. This process results in the formation of a homogenous population of LUVs.

FTIR Data Acquisition

Instrumentation:

  • FTIR spectrometer equipped with a temperature-controlled sample cell (e.g., a BioATR II cell).

  • Mercury-cadmium-telluride (MCT) detector.

Procedure:

  • Sample Preparation for ATR-FTIR: Apply an aliquot (e.g., 20 µL) of the LUV suspension onto the surface of the ATR crystal (e.g., Germanium or Zinc Selenide). Allow the vesicles to fuse and form a supported lipid bilayer by incubating at a temperature above the phase transition temperature of the lipids for approximately 30 minutes.

  • Buffer Exchange: Gently rinse the bilayer with fresh buffer to remove any unfused vesicles.

  • Data Acquisition: Record the FTIR spectra over a temperature range that encompasses the phase transition of the lipid mixture (e.g., 10°C to 50°C). For each temperature point, co-add a sufficient number of scans (e.g., 128) at a resolution of 4 cm⁻¹ to obtain a good signal-to-noise ratio.

  • Background Correction: Record a background spectrum of the clean, dry ATR crystal before applying the sample. A buffer spectrum should also be recorded and subtracted from the sample spectra to remove contributions from the aqueous phase.

Data Analysis

  • Spectral Region Analysis: Analyze the key spectral regions corresponding to the acyl chains (2800-3000 cm⁻¹), the carbonyl groups (1700-1760 cm⁻¹), and the phosphate headgroups (1140-1265 cm⁻¹).[1][2]

  • Phase Transition Temperature (Tm): Plot the peak position (wavenumber) of the symmetric CH₂ stretching band (around 2850 cm⁻¹) as a function of temperature. The midpoint of the sigmoidal transition corresponds to the main phase transition temperature (Tm) of the lipid bilayer.

  • Band Deconvolution: For complex, overlapping bands, such as the carbonyl and phosphate bands, deconvolution can be performed to identify the contributions of different subpopulations of these groups.

  • Difference Spectroscopy: To study the effect of adding a molecule (e.g., an antimicrobial peptide), record spectra before and after its addition. Subtracting the spectrum of the lipid bilayer from the spectrum with the added molecule can reveal specific interactions.

Quantitative Data

The following tables summarize typical FTIR band assignments for the lipid components and the effects of lysyl-PG on membrane properties as determined by FTIR.

Table 1: Key FTIR Band Assignments for Model Membrane Components

Vibrational ModeWavenumber Range (cm⁻¹)Region of the LipidInformation Provided
νas(CH₂)~2920 - 2926Acyl ChainsAcyl chain conformational order/fluidity
νs(CH₂)~2850 - 2855Acyl ChainsAcyl chain conformational order/fluidity
ν(C=O)~1720 - 1745InterfacialHydration, H-bonding at the lipid-water interface
νas(PO₂⁻)~1220 - 1250HeadgroupHydration, electrostatic interactions
νs(PO₂⁻)~1080 - 1090HeadgroupHydration, electrostatic interactions
ν(NH₃⁺)~3030Lysyl HeadgroupProtonation state and H-bonding of the amine group
δ(NH₃⁺)~1500 - 1600Lysyl HeadgroupBending vibrations of the amine group

Table 2: Effect of Lysyl-PG on the Main Phase Transition Temperature (Tm) of DMPG:CL (80:20 w/w) Model Membranes (Data adapted from Manrique-Moreno et al., 2023[1])

Lysyl-PG Concentration (w/w)Tm (°C)
0%39.8 ± 0.1
10%39.2 ± 0.2
20%38.6 ± 0.1
30%37.5 ± 0.2

The data indicates that increasing concentrations of lysyl-PG lead to a decrease in the phase transition temperature, suggesting a fluidizing effect on the membrane.

Visualizations

Experimental_Workflow cluster_prep Model Membrane Preparation cluster_ftir FTIR Data Acquisition cluster_analysis Data Analysis prep1 Lipid Stock Solutions (DMPG, CL, Lysyl-PG) prep2 Mix Lipids to Desired Ratios prep1->prep2 prep3 Form Thin Lipid Film (Nitrogen Evaporation) prep2->prep3 prep4 Hydrate Film with Buffer prep3->prep4 prep5 Create LUVs (Freeze-Thaw & Extrusion) prep4->prep5 ftir1 Apply LUVs to ATR Crystal prep5->ftir1 Sample for FTIR ftir2 Form Supported Lipid Bilayer ftir1->ftir2 ftir3 Record Spectra vs. Temperature ftir2->ftir3 ftir4 Background & Buffer Subtraction ftir3->ftir4 analysis1 Analyze Key Spectral Regions ftir4->analysis1 Processed Spectra analysis2 Determine Phase Transition (Tm) analysis1->analysis2 analysis3 Deconvolute Overlapping Bands analysis1->analysis3 analysis4 Difference Spectroscopy analysis1->analysis4

Caption: Experimental workflow for studying lysyl-PG in model membranes using FTIR.

Signaling_Pathway cluster_membrane Bacterial Membrane cluster_peptide Cationic Antimicrobial Peptide (CAMP) membrane Anionic Membrane (High PG/CL) camp CAMP (+) membrane->camp Strong Electrostatic Attraction lysyl_membrane Less Anionic Membrane (Lysyl-PG present) lysyl_membrane->camp Electrostatic Repulsion resistance Bacterial Resistance lysyl_membrane->resistance disruption Bacterial Cell Death camp->disruption Membrane Disruption

Caption: Lysyl-PG's role in antimicrobial resistance.

Conclusion

FTIR spectroscopy is an invaluable tool for investigating the role of lysyl-PG in model bacterial membranes. By monitoring changes in the vibrational modes of the lipid components, researchers can gain detailed insights into how lysyl-PG alters membrane fluidity, polarity, and surface charge. This information is critical for understanding the mechanisms of antimicrobial resistance and for the rational design of new therapeutic agents that can overcome these defenses. The protocols and data presented in this application note provide a solid foundation for researchers to employ FTIR spectroscopy in their studies of lysyl-PG and other modified lipids in model membrane systems.

References

Quantitative Analysis of 18:1 Lysyl-Phosphatidylglycerol in Bacterial Extracts: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysyl-phosphatidylglycerol (Lysyl-PG) is a crucial aminoacylated phospholipid found in the membranes of many bacteria, particularly Gram-positive species like Staphylococcus aureus.[1][2] The synthesis of Lysyl-PG is primarily catalyzed by the Multiple Peptide Resistance Factor (MprF) enzyme, which transfers a lysine (B10760008) residue to phosphatidylglycerol (PG).[1][2] This modification imparts a net positive charge to the bacterial membrane, which is typically anionic due to the presence of lipids like PG and cardiolipin.[1][2] This charge alteration is a key mechanism of resistance against cationic antimicrobial peptides (CAMPs) and certain antibiotics, as it reduces the electrostatic attraction between the positively charged antimicrobials and the bacterial surface.[1][3] The abundance of Lysyl-PG, including the specific 18:1 acyl chain variant, can fluctuate in response to environmental stressors such as pH changes, nutrient availability, and the presence of antimicrobial agents.[1][2] Therefore, the accurate quantification of 18:1 Lysyl-PG in bacterial extracts is essential for understanding bacterial pathogenesis, antibiotic resistance mechanisms, and for the development of novel therapeutics targeting bacterial membrane lipid biosynthesis.

This application note provides detailed protocols for the extraction, identification, and quantification of 18:1 Lysyl-PG from bacterial extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Quantitative Levels of Lysyl-PG in Bacteria

The following tables summarize the relative abundance of Lysyl-PG in different bacterial species and under various growth conditions, as reported in the literature. These values highlight the dynamic nature of Lysyl-PG expression.

Table 1: Relative Abundance of Total Lysyl-PG in Staphylococcus aureus

Growth ConditionRelative Abundance of Lysyl-PG (%)Reference
Typical Rich Media, Neutral pH42%[4]
Oxygen-Restricting (Planktonic)Increased[5]
BiofilmLower than planktonic under O2 restriction[5]
Daptomycin-Resistant StrainOften Increased[3]

Table 2: Relative Abundance of Phospholipid Classes in Bacillus subtilis

PhospholipidRelative Abundance (%)Reference
Lysyl-PG22%[4]
Phosphatidylethanolamine (PE)30%[4]
Phosphatidylglycerol (PG)36%[4]
Cardiolipin (CL)12%[4]

Experimental Protocols

Bacterial Cell Culture and Harvesting
  • Culture: Grow the bacterial strain of interest in an appropriate liquid medium (e.g., Tryptic Soy Broth (TSB) for S. aureus) to the desired growth phase (e.g., mid-logarithmic or stationary).

  • Harvesting: Pellet the bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Washing: Discard the supernatant and wash the cell pellet twice with cold phosphate-buffered saline (PBS) to remove residual media components.

Lipid Extraction (Modified Bligh-Dyer Method)

The Bligh-Dyer method is a widely used technique for extracting lipids from biological samples.[6][7][8][9][10]

  • Cell Lysis: Resuspend the washed bacterial pellet in 1 mL of sterile water. Disrupt the cells using a suitable method such as sonication on ice or bead beating.

  • Solvent Addition: To the cell lysate, add 3.75 mL of a chloroform (B151607):methanol (1:2, v/v) mixture. Vortex vigorously for 15 minutes.

  • Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of water and vortex for another minute.

  • Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes to facilitate phase separation. Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Collection: Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette, avoiding the protein interface.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as acetonitrile:methanol (2:1, v/v).[11]

Quantitative Analysis by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipids.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar lipids like Lysyl-PG.[11][12]

  • Mobile Phases: A typical mobile phase system for HILIC separation consists of:

  • Gradient Elution: A gradient elution program is employed to separate the different lipid classes.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of Lysyl-PG.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive method for quantification. This involves monitoring a specific precursor ion to product ion transition for 18:1 Lysyl-PG.

      • Precursor Ion (Q1): The [M+H]⁺ ion of 18:1 Lysyl-PG. The exact m/z will depend on the specific fatty acid composition, but for oleoyl (B10858665) (18:1), it will be around m/z 876.6.

      • Product Ion (Q3): A characteristic fragment ion, such as the neutral loss of the lysyl-glycerol headgroup or the lysyl cation (m/z 147.1).

  • Internal Standard: For accurate quantification, a suitable internal standard should be added to the sample before lipid extraction. An ideal internal standard is a structurally similar lipid that is not naturally present in the sample, such as a Lysyl-PG with deuterated or odd-chain fatty acids (e.g., 17:0 Lysyl-PG).

  • Quantification: A calibration curve is generated using a series of known concentrations of an 18:1 Lysyl-PG analytical standard. The concentration of 18:1 Lysyl-PG in the bacterial extract is then determined by comparing its peak area ratio to the internal standard against the calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

MprF-Mediated Lysyl-PG Biosynthesis and Membrane Charge Modulation

MprF_Pathway cluster_membrane Bacterial Cytoplasmic Membrane PG Phosphatidylglycerol (PG) (Anionic) MprF MprF Enzyme (Synthase & Flippase) PG->MprF Substrate LysylPG_inner Lysyl-PG (Cationic) LysylPG_inner->MprF MprF->LysylPG_inner Synthesis LysylPG_outer Lysyl-PG (Cationic) MprF->LysylPG_outer Translocation (Flipping) Repulsion Electrostatic Repulsion Lys_tRNA Lysyl-tRNA Lys_tRNA->MprF Lysine Donor CAMP Cationic Antimicrobial Peptide (CAMP) CAMP->LysylPG_outer

Caption: MprF synthesizes and translocates Lysyl-PG to alter membrane charge.

Experimental Workflow for Quantitative Analysis of 18:1 Lysyl-PG

Workflow Start Bacterial Culture Harvest Cell Harvesting & Washing Start->Harvest Lysis Cell Lysis (Sonication/Bead Beating) Harvest->Lysis Extraction Lipid Extraction (Bligh-Dyer) Lysis->Extraction Dry Drying & Reconstitution Extraction->Dry LCMS LC-MS/MS Analysis (HILIC, MRM) Dry->LCMS Quant Quantification (Internal Standard & Calibration Curve) LCMS->Quant Data Data Analysis & Reporting Quant->Data

References

Application Note: High-Resolution Separation of Lysyl-Phosphatidylglycerol Isomers using a HILIC-IM-MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust method for the separation and characterization of lysyl-phosphatidylglycerol (lysyl-PG) isomers using Hydrophilic Interaction Liquid Chromatography coupled with Ion Mobility Mass Spectrometry (HILIC-IM-MS). Lysyl-PGs are important bacterial lipids involved in antimicrobial resistance, and the ability to distinguish between their isomers is crucial for understanding their specific biological roles. This method leverages the orthogonal separation capabilities of HILIC, which separates based on headgroup polarity, and IM-MS, which provides separation based on the ion's size, shape, and charge. This combined approach offers enhanced resolution of these critical lipid species, which is often not achievable by conventional liquid chromatography-mass spectrometry (LC-MS) methods alone.[1][2]

Introduction

Lysyl-phosphatidylglycerol (lysyl-PG) is a cationic lipid found in the membranes of many Gram-positive bacteria. Its presence is associated with resistance to cationic antimicrobial peptides by reducing the negative charge of the bacterial cell membrane.[3] The specific positioning of the lysyl group on the glycerol (B35011) backbone and variations in the fatty acyl chains lead to the existence of several lysyl-PG isomers. These subtle structural differences can significantly impact their biological function.

Traditional reversed-phase liquid chromatography often struggles to separate lipid isomers with the same fatty acyl composition.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative separation mechanism based on the polarity of the lipid headgroup, making it well-suited for separating different lipid classes.[1][4] However, for isomeric species with identical headgroups, HILIC alone may not provide sufficient resolution.

The integration of Ion Mobility Spectrometry (IM-MS) provides an additional dimension of separation in the gas phase.[1] Ions are separated based on their collision cross-section (CCS), which is a measure of their size and shape.[1][5] This allows for the differentiation of isomers that may co-elute during the HILIC separation. The combination of HILIC, IM, and high-resolution MS provides a powerful three-dimensional analytical approach for the confident identification and characterization of lysyl-PG isomers.[1][2]

Experimental Protocols

Sample Preparation: Lipid Extraction

A modified Folch extraction method is recommended for the efficient extraction of total lipids from bacterial cell pellets or other biological matrices.

Materials:

  • Chloroform

  • Methanol

  • 0.9% (w/v) NaCl solution

  • Phosphate Buffered Saline (PBS)

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Protocol:

  • Wash the bacterial cell pellet with PBS and centrifuge to remove supernatant.

  • Resuspend the pellet in a small volume of deionized water.

  • Add 20 volumes of a 2:1 (v/v) chloroform:methanol solution to the cell suspension.

  • Vortex the mixture vigorously for 15 minutes at room temperature.

  • Centrifuge at 2,000 x g for 10 minutes to pellet any solid debris.

  • Transfer the supernatant to a new glass tube.

  • Add 0.2 volumes of 0.9% NaCl solution to the supernatant to induce phase separation.

  • Vortex briefly and centrifuge at 1,000 x g for 5 minutes.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for HILIC-IM-MS analysis (e.g., 95:5 (v/v) acetonitrile:water).

HILIC-IM-MS Analysis

Instrumentation:

  • A UPLC/HPLC system capable of binary gradient elution.

  • A mass spectrometer equipped with an ion mobility cell and a high-resolution mass analyzer (e.g., Q-TOF).

HILIC Conditions:

  • Column: Waters ACQUITY UPLC BEH Amide column (100 mm × 2.1 mm, 1.7 μm) or equivalent.[6][7]

  • Mobile Phase A: 95% Acetonitrile, 5% Water, 10 mM Ammonium Formate, 0.125% Formic Acid.[6][7]

  • Mobile Phase B: 50% Acetonitrile, 50% Water, 10 mM Ammonium Formate, 0.125% Formic Acid.

  • Flow Rate: 0.4 mL/min.[6][7]

  • Column Temperature: 45 °C.[6][7]

  • Injection Volume: 5 µL.[7]

  • Gradient:

    • 0-2 min: 0% B

    • 2-8 min: 0% to 30% B

    • 8-10 min: 30% to 60% B

    • 10-12 min: 60% B

    • 12-12.1 min: 60% to 0% B

    • 12.1-17 min: 0% B (Re-equilibration)

Ion Mobility and Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Sampling Cone: 40 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • IM Wave Velocity: 600 m/s

  • IM Wave Height: 40 V

  • Mass Range: m/z 100-1500

  • Data Acquisition: Data-independent acquisition (DIA) or data-dependent acquisition (DDA) can be used.

Data Presentation

The combination of HILIC retention time (RT), ion mobility drift time (or CCS), and accurate mass-to-charge ratio (m/z) allows for the confident annotation of lysyl-PG isomers. The following table provides an example of the expected data for two hypothetical lysyl-PG isomers.

IsomerMolecular Formula[M+H]+ m/z (Calculated)[M+H]+ m/z (Observed)Retention Time (min)Drift Time (ms)Collision Cross Section (Ų)
Lysyl-PG (16:0/18:1)C46H91N2O10P863.6437863.64419.258.3310.5
Lysyl-PG (18:1/16:0)C46H91N2O10P863.6437863.64409.559.1312.8

Note: The values presented in this table are representative and intended for illustrative purposes. Actual values may vary depending on the specific instrumentation and experimental conditions.

Visualizations

HILIC-IM-MS Experimental Workflow

HILIC_IM_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction HILIC HILIC Separation (by Polarity) Extraction->HILIC IM Ion Mobility Separation (by Size/Shape) HILIC->IM MS Mass Spectrometry (m/z Measurement) IM->MS Data 3D Data (RT, Drift Time, m/z) MS->Data Identification Isomer Identification Data->Identification

Caption: Workflow for the separation of lysyl-PG isomers.

Principle of Orthogonal Separation

Orthogonal_Separation cluster_mixture Initial Mixture cluster_hilic HILIC Separation cluster_im Ion Mobility Separation A Isomer A B Isomer B A1 Isomer A A->A1 Co-elution B->A1 Co-elution B1 Isomer B A2 Isomer A A1->A2 Separation by Size/Shape B2 Isomer B

Caption: HILIC and IM-MS provide orthogonal separation.

Conclusion

The HILIC-IM-MS method detailed in this application note provides a powerful and reliable approach for the separation and characterization of lysyl-PG isomers. The orthogonality of HILIC and IM-MS allows for the resolution of structurally similar lipids that are challenging to separate using conventional one-dimensional chromatographic techniques. This method will be invaluable for researchers in microbiology, infectious disease, and drug development who are investigating the role of lysyl-PGs in bacterial physiology and antimicrobial resistance. The detailed protocol provides a solid foundation for implementing this advanced analytical technique for comprehensive lipidomics studies.

References

Synthesis of 18:1 Lysyl-Phosphatidylglycerol for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

18:1 Lysyl-phosphatidylglycerol (Lysyl-PG) is a cationic phospholipid predominantly found in the cell membranes of Gram-positive bacteria. Its presence is a key factor in antimicrobial resistance, as it modulates the membrane surface charge, leading to the repulsion of positively charged antimicrobial peptides (AMPs). The synthesis of 18:1 Lysyl-PG is of significant interest for researchers studying bacterial pathogenesis, antibiotic resistance mechanisms, and for the development of novel therapeutics targeting these pathways. This document provides detailed application notes and protocols for the synthesis of 18:1 Lysyl-PG for research use, focusing on enzymatic methods. It also covers purification techniques, characterization, and experimental workflows for its application in research settings.

Introduction

Under normal physiological conditions, bacterial membranes are typically rich in anionic phospholipids (B1166683) like phosphatidylglycerol (PG) and cardiolipin, resulting in a net negative surface charge.[1][2][3] This negative charge facilitates the interaction with and disruption by cationic AMPs, which are a crucial component of the innate immune system.[1][2][3] Bacteria have evolved mechanisms to alter their membrane composition to evade this immune response. One such critical mechanism is the enzymatic synthesis of Lysyl-PG, catalyzed by the Multiple Peptide Resistance Factor (MprF) protein.[3][4][5] MprF transfers a lysine (B10760008) residue from a charged lysyl-transfer RNA (lysyl-tRNA) to the glycerol (B35011) head group of PG.[3][6] This modification introduces a positive charge, reducing the overall negative charge of the membrane and thus hindering the binding of cationic AMPs.[3][4] The ability to synthesize 18:1 Lysyl-PG in the laboratory is therefore essential for a variety of research applications, including:

  • Studying Antimicrobial Resistance: Investigating the molecular mechanisms by which Lysyl-PG confers resistance to AMPs and conventional antibiotics.

  • Drug Discovery: Screening for inhibitors of MprF as potential new antimicrobial agents that could re-sensitize resistant bacteria to existing drugs.

  • Biophysical Studies: Examining the effects of Lysyl-PG on the physical properties of model membranes, such as fluidity, permeability, and interaction with membrane proteins.

  • Development of Drug Delivery Systems: Exploring the potential of Lysyl-PG in the formulation of liposomes for targeted drug delivery.[7][8]

This document provides a comprehensive guide to the synthesis, purification, and research applications of 18:1 Lysyl-PG.

Signaling Pathway: MprF-mediated Synthesis of Lysyl-PG

The biosynthesis of Lysyl-PG is a two-step process primarily carried out by the bifunctional enzyme MprF. The C-terminal domain of MprF possesses the lysyl-PG synthase activity, while the N-terminal domain acts as a flippase, translocating the newly synthesized Lysyl-PG from the inner to the outer leaflet of the cytoplasmic membrane.[9]

MprF_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane Lys_tRNA Lysyl-tRNA MprF MprF Enzyme Lys_tRNA->MprF 1. Lysine Donation Lysyl_PG_inner Lysyl-PG (18:1) (Inner Leaflet) MprF->Lysyl_PG_inner 3. Synthesis PG Phosphatidylglycerol (PG) (18:1) PG->MprF 2. Substrate Binding Lysyl_PG_outer Lysyl-PG (18:1) (Outer Leaflet) Lysyl_PG_inner->Lysyl_PG_outer 4. Translocation (Flippase activity)

Caption: MprF-mediated synthesis and translocation of Lysyl-PG.

Experimental Protocols

Section 1: Enzymatic Synthesis of 18:1 Lysyl-PG

This protocol describes an in vitro method for the synthesis of 18:1 Lysyl-PG using purified recombinant MprF enzyme, in vitro transcribed and aminoacylated lysyl-tRNA, and 18:1 Phosphatidylglycerol as substrates.

1.1. In Vitro Transcription of tRNALys

This sub-protocol is based on a one-step method for in vitro production of tRNA transcripts.[1]

  • Materials:

    • DNA template encoding the tRNALys gene under a T7 promoter.

    • T7 RNA polymerase.

    • NTPs (ATP, GTP, CTP, UTP).

    • Transcription buffer (40 mM Tris-HCl, pH 8.0, 22 mM MgCl₂, 1 mM spermidine, 5 mM DTT).

    • RNase-free water.

  • Procedure:

    • Assemble the transcription reaction on ice:

      • Transcription Buffer (10x): 10 µL

      • 100 mM NTPs mix: 10 µL

      • DNA template (1 µg/µL): 1 µL

      • T7 RNA polymerase (50 U/µL): 2 µL

      • RNase-free water: to 100 µL

    • Incubate at 37°C for 2-4 hours.

    • Purify the tRNA transcript using denaturing polyacrylamide gel electrophoresis (PAGE) or a suitable RNA purification kit.

    • Quantify the purified tRNA using a spectrophotometer.

1.2. Aminoacylation of tRNALys

This sub-protocol describes the charging of the in vitro transcribed tRNA with lysine.[1][10]

  • Materials:

    • Purified tRNALys transcript.

    • Lysyl-tRNA synthetase (LysRS).

    • L-Lysine.

    • ATP.

    • Aminoacylation buffer (e.g., 100 mM HEPES-NaOH pH 7.2, 10 mM MgCl₂, 50 mM KCl, 5 mM DTT).

  • Procedure:

    • Prepare the aminoacylation reaction mixture:

      • Aminoacylation Buffer (10x): 10 µL

      • ATP (100 mM): 1 µL

      • L-Lysine (10 mM): 5 µL

      • tRNALys (10 µM): 5 µL

      • LysRS (1 µM): 2 µL

      • Nuclease-free water: to 100 µL

    • Incubate at 37°C for 30 minutes.

    • The resulting lysyl-tRNA can be used directly in the subsequent synthesis step or purified by phenol-chloroform extraction and ethanol (B145695) precipitation.

1.3. MprF-mediated Synthesis of 18:1 Lysyl-PG

This sub-protocol utilizes the prepared lysyl-tRNA and commercially available 18:1 PG.

  • Materials:

    • Purified recombinant MprF enzyme (expression and purification protocols are complex and depend on the specific construct; typically involves expression in E. coli and purification from membrane fractions).[6][11]

    • 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (18:1 PG).

    • Freshly prepared lysyl-tRNALys.

    • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Procedure:

    • Prepare a lipid substrate solution by dissolving 18:1 PG in a suitable organic solvent (e.g., chloroform (B151607)/methanol (B129727) 2:1 v/v) and then drying it under a stream of nitrogen to form a thin film. Resuspend the lipid film in the reaction buffer by vortexing or sonication to form liposomes.

    • Set up the enzymatic reaction:

      • Reaction Buffer (10x): 10 µL

      • 18:1 PG liposomes (1 mM): 10 µL

      • Lysyl-tRNALys (from step 1.2): 20 µL

      • Purified MprF enzyme (e.g., 1 µM final concentration): 5 µL

      • Nuclease-free water: to 100 µL

    • Incubate the reaction at 30°C for 1-2 hours.

    • Stop the reaction by adding a chloroform/methanol mixture (2:1 v/v) to extract the lipids.

Section 2: Purification of 18:1 Lysyl-PG

The synthesized 18:1 Lysyl-PG can be purified from the reaction mixture using silica (B1680970) gel chromatography.

  • Materials:

    • Silica gel 60.

    • Chromatography column.

    • Solvent system: A gradient of chloroform, methanol, and water is typically used. For example, starting with chloroform and gradually increasing the proportion of methanol and then adding a small amount of water. A common solvent system for phospholipid separation is chloroform:methanol:water (65:25:4, v/v/v).[11][12]

  • Procedure:

    • Pack a chromatography column with silica gel slurried in the initial, non-polar solvent.

    • Load the dried lipid extract from the synthesis reaction onto the column.

    • Elute the column with a stepwise or continuous gradient of increasing solvent polarity.

    • Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing 18:1 Lysyl-PG. A phosphate-specific stain (e.g., molybdenum blue) and a primary amine-specific stain (e.g., ninhydrin) can be used to visualize the spots.

    • Pool the pure fractions and remove the solvent under reduced pressure.

Section 3: Characterization of 18:1 Lysyl-PG

The identity and purity of the synthesized 18:1 Lysyl-PG should be confirmed using mass spectrometry and NMR spectroscopy.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized lipid.

  • NMR Spectroscopy: ¹H and ³¹P NMR can provide structural information and confirm the presence of the lysine and phosphate (B84403) groups.

Quantitative Data

ParameterValueReference
MprF Kinetics (S. aureus)
Km for PG56 µM[6][11]
Km for lysyl-tRNA6.9 µM[6][11]
Purification
Recovery from DEAE-silica gel85-95%[11]

Experimental Workflows

Workflow 1: Investigating the Role of Lysyl-PG in Antimicrobial Peptide Resistance

This workflow describes how to use the synthesized 18:1 Lysyl-PG to study its effect on the activity of a cationic antimicrobial peptide.

Workflow_AMP_Resistance start Synthesized 18:1 Lysyl-PG liposome_prep Prepare Liposomes (with and without Lysyl-PG) start->liposome_prep amp_interaction Incubate with Antimicrobial Peptide liposome_prep->amp_interaction dye_leakage Dye Leakage Assay amp_interaction->dye_leakage binding_assay Peptide Binding Assay (e.g., ITC, SPR) amp_interaction->binding_assay analysis Analyze and Compare Membrane Disruption and Binding dye_leakage->analysis binding_assay->analysis

Caption: Workflow for studying AMP resistance.

Protocol for Liposome (B1194612) Preparation and Dye Leakage Assay:

  • Liposome Preparation:

    • Prepare lipid mixtures of 18:1 PC (phosphatidylcholine) and 18:1 PG (e.g., 3:1 molar ratio) with and without the inclusion of synthesized 18:1 Lysyl-PG (e.g., 10 mol%).

    • Dissolve the lipid mixtures in chloroform/methanol, dry to a thin film, and hydrate (B1144303) with a buffer containing a fluorescent dye (e.g., calcein (B42510) or carboxyfluorescein) at a self-quenching concentration.[13][14][15]

    • Extrude the liposome suspension through polycarbonate membranes (e.g., 100 nm pore size) to form unilamellar vesicles.

    • Remove the unencapsulated dye by size-exclusion chromatography.

  • Dye Leakage Assay:

    • Add the prepared liposomes to a fluorometer cuvette.

    • Add the antimicrobial peptide of interest at various concentrations.

    • Monitor the increase in fluorescence over time, which corresponds to the leakage of the dye from the liposomes upon membrane disruption.

    • Compare the leakage rates between liposomes with and without 18:1 Lysyl-PG to determine its protective effect.

Conclusion

The ability to synthesize 18:1 Lysyl-PG is crucial for advancing our understanding of bacterial resistance mechanisms and for the development of novel antimicrobial strategies. This document provides a framework for the enzymatic synthesis, purification, and application of this important lipid in a research setting. While chemical synthesis remains a complex endeavor, the enzymatic approach offers a viable route to obtaining this molecule for detailed functional and biophysical studies. The protocols and workflows presented here are intended to serve as a guide for researchers in this exciting and critical field of study.

References

Application Notes and Protocols for Incorporating 18:1 Lysyl PG into Artificial Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18:1 Lysyl-phosphatidylglycerol (Lysyl PG) is a cationic phospholipid predominantly found in the cell membranes of Gram-positive bacteria. Its presence is a key factor in bacterial resistance to cationic antimicrobial peptides (CAMPs) and certain antibiotics, such as daptomycin (B549167). The addition of a lysine (B10760008) headgroup to phosphatidylglycerol (PG) imparts a net positive charge, which electrostatically repels positively charged antimicrobial agents.[1] The enzyme responsible for the synthesis and translocation of Lysyl PG is the Multiple Peptide Resistance Factor (MprF), making it a promising target for novel antimicrobial therapies.[1]

The incorporation of 18:1 Lysyl PG into artificial lipid bilayers, such as liposomes and supported lipid bilayers (SLBs), provides a powerful in vitro model system to study the mechanisms of antimicrobial resistance, the biophysical properties of bacterial membranes, and the interactions of drugs with these membranes. These application notes provide detailed protocols for the preparation and characterization of artificial lipid bilayers containing this compound.

Data Presentation

The incorporation of this compound into a lipid bilayer significantly alters its biophysical properties. The following tables summarize key quantitative data on the effect of Lysyl PG on model membranes.

Molar % of Anionic Lipid (POPG) in POPC BilayerZeta Potential (mV)
0%-7.06
5%-30.0
15%-45.0

Table 1: Effect of Anionic Lipid Concentration on the Zeta Potential of POPC Liposomes. Increasing the concentration of the anionic lipid POPG systematically increases the negative surface charge of the liposomes, providing a baseline for understanding the impact of adding the cationic this compound.

Molar % of this compound in DPPC/DPPG (9:1) BilayerMain Transition Temperature (Tm) (°C)
0%41.8
1%Broadened transition
5%Broadened transition
10%Appearance of new transitions
20%Appearance of new transitions

Table 2: Influence of a Charged Moiety on the Thermotropic Phase Behavior of DPPC/DPPG Bilayers. While specific data for this compound is not available, this table illustrates the general effect of incorporating a charged species on the main phase transition temperature (Tm) of a lipid bilayer, as determined by Differential Scanning Calorimetry (DSC). The presence of the charged molecule disrupts the packing of the lipid acyl chains, leading to a broadening of the phase transition and the appearance of new phases at higher concentrations.[2][3]

Note on Membrane Fluidity: Studies have indicated that the incorporation of Lysyl PG at concentrations relevant to daptomycin resistance does not significantly impact the fluidity of the model membrane.[4][5]

Mandatory Visualizations

MprF_Pathway MprF-Mediated Synthesis and Translocation of Lysyl-PG cluster_membrane Bacterial Cytoplasmic Membrane Lysyl_tRNA Lysyl-tRNA MprF_Synthase MprF Synthase Domain Lysyl_tRNA->MprF_Synthase PG Phosphatidylglycerol (PG) (Inner Leaflet) PG->MprF_Synthase Lysyl_PG_Inner Lysyl-PG (Inner Leaflet) MprF_Synthase->Lysyl_PG_Inner Lysinylation MprF_Flippase MprF Flippase Domain Lysyl_PG_Inner->MprF_Flippase Translocation Lysyl_PG_Outer Lysyl-PG (Outer Leaflet) MprF_Flippase->Lysyl_PG_Outer Flipping Inner_Leaflet Inner Membrane Leaflet Outer_Leaflet Outer Membrane Leaflet

Caption: MprF-mediated synthesis and translocation of Lysyl-PG.

Experimental_Workflow Workflow for Preparation and Characterization of Lysyl-PG Liposomes Lipid_Selection 1. Lipid Selection (e.g., POPC, POPG, this compound) Lipid_Mixing 2. Lipid Mixing in Organic Solvent (Chloroform/Methanol) Lipid_Selection->Lipid_Mixing Solvent_Evaporation 3. Solvent Evaporation (Thin Film Formation) Lipid_Mixing->Solvent_Evaporation Hydration 4. Hydration (Buffer, T > Tm) Solvent_Evaporation->Hydration Vesicle_Sizing 5. Vesicle Sizing (Extrusion or Sonication) Hydration->Vesicle_Sizing Characterization 6. Biophysical Characterization Vesicle_Sizing->Characterization Zeta_Potential Zeta Potential Analysis Characterization->Zeta_Potential Fluidity Membrane Fluidity (Fluorescence Anisotropy) Characterization->Fluidity Phase_Behavior Phase Behavior (DSC) Characterization->Phase_Behavior Interaction_Studies 7. Interaction Studies (e.g., with Antimicrobial Peptides) Characterization->Interaction_Studies

Caption: Experimental workflow for Lysyl-PG liposome (B1194612) preparation.

Experimental Protocols

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) containing this compound by the Thin-Film Hydration and Extrusion Method

This protocol describes the formation of LUVs with a defined size distribution, suitable for a wide range of biophysical assays.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)

  • This compound (1,2-dioleoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))])

  • Chloroform/Methanol mixture (2:1, v/v)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen or Argon gas

  • Vacuum pump

  • Water bath sonicator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • Calculate the required volumes of the lipid stock solutions to achieve the desired molar ratios.

    • In a clean round-bottom flask, combine the appropriate amounts of POPC, POPG, and this compound dissolved in the chloroform/methanol mixture.

    • Remove the organic solvent using a rotary evaporator at a temperature above the highest transition temperature of the lipids to form a thin, uniform lipid film on the wall of the flask.

    • Dry the lipid film under a gentle stream of nitrogen or argon gas, followed by desiccation under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Warm the hydration buffer to a temperature above the main phase transition temperature (Tm) of the lipid mixture.

    • Add the pre-warmed buffer to the flask containing the dry lipid film.

    • Hydrate the lipid film by gentle rotation of the flask for 1-2 hours. The lipid film will swell and detach from the flask wall to form multilamellar vesicles (MLVs).

  • Vesicle Sizing by Extrusion:

    • Subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath. This step helps to increase the encapsulation efficiency and create smaller, more uniform vesicles.

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder syringe.

    • Force the suspension through the membrane multiple times (e.g., 11-21 passes). This process will generate LUVs with a narrow size distribution.

    • Store the prepared LUVs at 4°C and use within a few days for optimal results.

Protocol 2: Formation of Supported Lipid Bilayers (SLBs) containing this compound by Vesicle Fusion

This protocol describes the formation of a planar lipid bilayer on a solid support, which is ideal for surface-sensitive techniques like Quartz Crystal Microbalance with Dissipation (QCM-D) and Atomic Force Microscopy (AFM).

Materials:

  • LUVs containing this compound (prepared as in Protocol 1)

  • Substrate (e.g., silica-coated sensor, mica, or glass coverslip)

  • Buffer for vesicle fusion (e.g., 10 mM Tris, 150 mM NaCl, 2 mM CaCl₂, pH 7.4)

  • Cleaning solution for substrate (e.g., Piranha solution or plasma cleaner - handle with extreme care )

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrate to ensure a hydrophilic surface. For silica (B1680970) surfaces, this can be achieved by treatment with Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by using a plasma cleaner.

    • Rinse the cleaned substrate extensively with ultrapure water and dry under a stream of nitrogen.

  • Vesicle Fusion:

    • Place the cleaned substrate in a suitable chamber (e.g., a QCM-D flow cell).

    • Introduce the vesicle fusion buffer into the chamber and establish a stable baseline.

    • Inject the LUV suspension containing this compound into the chamber. The final lipid concentration should typically be in the range of 0.1-0.5 mg/mL.

    • Allow the vesicles to adsorb onto the substrate and rupture to form a continuous bilayer. The kinetics of this process can be monitored in real-time using techniques like QCM-D. The presence of divalent cations like Ca²⁺ can facilitate the fusion of negatively charged vesicles onto negatively charged surfaces. For cationic vesicles, the electrostatic repulsion with a positively charged surface might inhibit fusion, thus a negatively charged surface is preferred.

    • After the bilayer has formed (indicated by a stable signal in QCM-D), rinse the chamber with buffer to remove any unfused vesicles.

    • The SLB is now ready for characterization or interaction studies.

Concluding Remarks

The protocols and data presented in these application notes provide a foundation for researchers to incorporate this compound into artificial lipid bilayers. These model systems are invaluable for dissecting the molecular mechanisms of antimicrobial resistance and for the rational design of novel therapeutics that can overcome these resistance strategies. The ability to systematically vary the lipid composition and characterize the resulting biophysical changes will undoubtedly lead to a deeper understanding of the complex interplay between bacterial membranes and antimicrobial agents.

References

Application Notes and Protocols: In Vitro Assay for MprF-Mediated Lysyl-PG Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Multiple Peptide Resistance Factor (MprF) is a critical bacterial membrane protein that plays a pivotal role in the resistance of many pathogens, including Staphylococcus aureus, to cationic antimicrobial peptides (CAMPs) and certain antibiotics like daptomycin.[1][2] MprF is a bifunctional enzyme that synthesizes lysyl-phosphatidylglycerol (Lys-PG) and subsequently translocates it from the inner to the outer leaflet of the cytoplasmic membrane.[1][3]

The synthesis reaction involves the transfer of a lysine (B10760008) residue from a charged lysyl-tRNA (Lys-tRNA) to the head group of the anionic phospholipid phosphatidylglycerol (PG).[2][4] This modification reduces the net negative charge of the bacterial membrane, leading to electrostatic repulsion of positively charged CAMPs, which are key components of the host innate immune system.[4][5]

Given its crucial role in bacterial virulence and immune evasion, MprF is an attractive target for the development of new anti-virulence drugs.[3][4] An inhibitor of MprF would not directly kill the bacteria but would resensitize them to host defenses and potentially to existing antibiotics.[3] The following in vitro assay provides a robust and reliable method to measure the enzymatic activity of the MprF synthase domain. It is an essential tool for screening and characterizing potential MprF inhibitors, facilitating drug discovery efforts against a wide range of bacterial pathogens.

MprF_Pathway cluster_membrane Cytoplasmic Membrane cluster_outer_leaflet Outer Leaflet cluster_inner_leaflet Inner Leaflet cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space LysPG_out Lys-PG CAMP CAMPs (+) LysPG_out->CAMP Repulsion PG_in PG (Anionic) MprF MprF Protein PG_in->MprF LysPG_in Lys-PG (Cationic) LysPG_in->MprF Flippase (N-terminal Domain) MprF->LysPG_out MprF->LysPG_in Lys_tRNA Lysyl-tRNA Lys_tRNA->MprF Synthesis (C-terminal Domain)

Figure 1. MprF biological pathway for Lys-PG synthesis and translocation.

Assay Principle

This assay quantifies the synthase activity of MprF by measuring the incorporation of radioactively labeled L-lysine into phosphatidylglycerol (PG). The reaction utilizes crude cell extracts containing MprF, [¹⁴C]L-lysine, total tRNA, ATP, and exogenous PG. The lysyl-tRNA synthetase present in the cell extract first synthesizes [¹⁴C]Lys-tRNA. MprF then catalyzes the transfer of [¹⁴C]lysine from [¹⁴C]Lys-tRNA to PG, forming [¹⁴C]Lys-PG. The reaction is stopped, and lipids are extracted. The product, [¹⁴C]Lys-PG, is separated from other lipids by thin-layer chromatography (TLC) and quantified by liquid scintillation counting or autoradiography.[2][4]

Experimental Protocols

Preparation of Reagents

A. Bacterial Strains and Growth

  • Wild-Type (WT): S. aureus strain expressing MprF (e.g., SA113).

  • Negative Control: An isogenic ΔmprF mutant strain.

  • Growth Conditions: Grow strains in a suitable rich medium like Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth to the late exponential phase.

B. Preparation of Crude Cell Extract (Enzyme Source)

  • Harvest bacterial cells from a 500 mL culture by centrifugation (e.g., 6,000 x g, 15 min, 4°C).

  • Wash the cell pellet twice with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Resuspend the final pellet in 5-10 mL of lysis buffer (e.g., 100 mM Tris–maleate, 0.625 mM MgCl₂).

  • Lyse the cells by sonication or using a French press on ice until the suspension is no longer turbid.

  • Centrifuge at low speed (e.g., 4,000 x g, 20 min, 4°C) to remove unbroken cells and large debris.

  • The resulting supernatant is the crude cell extract. Determine the protein concentration using a standard method (e.g., Bio-Rad DC Protein Assay).[4] Store aliquots at -80°C.

C. Preparation of Substrates and Buffers

  • Reaction Buffer (2X): 200 mM Tris–maleate (pH 6.0), 1.25 mM MgCl₂.

  • ATP Stock: 100 mM ATP in water, pH adjusted to 7.0.

  • PG Stock: 1 mg/mL Phosphatidylglycerol (e.g., from egg yolk) in chloroform (B151607)/methanol (2:1, v/v). Evaporate the solvent under nitrogen and resuspend in reaction buffer with sonication to the desired concentration (e.g., 0.3 mg/mL).

  • [¹⁴C]L-lysine Stock: Commercially available (e.g., 300 mCi/mmol). Dilute to a working concentration as needed.

  • tRNA Stock: Use commercially available total tRNA from E. coli or S. aureus, or isolate it from the source strain.[4] Resuspend in nuclease-free water.

In Vitro Lysyl-PG Synthesis Reaction
  • Set up the reaction mixtures in microcentrifuge tubes on ice. A typical 50 µL reaction is described below. Include controls as outlined in Table 1.

  • Reaction Mixture Assembly:

    Component Stock Conc. Volume Final Conc.
    Reaction Buffer (2X) 2X 25 µL 1X
    ATP 100 mM 2.5 µL 5 mM
    PG 0.3 mg/mL 2.5 µL 15 µg/mL
    Total tRNA 10 mg/mL 1.0 µL 200 µg/mL
    [¹⁴C]L-lysine ~300 µCi/µmol 1.0 µL ~30 µM
    Crude Cell Extract 5-10 mg/mL 18 µL ~1.7 mg protein
    Total Volume 50 µL

    (Note: Concentrations are adapted from literature and may require optimization).[4]

  • Initiate the reaction by adding the crude cell extract.

  • Incubate the tubes at 37°C for a specified time (e.g., 30-60 minutes).

Lipid Extraction and Analysis
  • Stop Reaction: Stop the reaction by adding 1 mL of chloroform/methanol (1:2, v/v).

  • Lipid Extraction (Modified Bligh-Dyer):

    • Add 0.5 mL of chloroform and 0.5 mL of water to the tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic (chloroform) phase, which contains the lipids, into a new tube.

  • Drying: Evaporate the chloroform under a stream of nitrogen gas or in a vacuum centrifuge.

  • Thin-Layer Chromatography (TLC):

    • Resuspend the dried lipid extract in 20-30 µL of chloroform/methanol (2:1, v/v).

    • Spot the entire sample onto a silica (B1680970) gel TLC plate (e.g., Silica Gel 60).

    • Develop the plate in a TLC tank using a solvent system such as chloroform/methanol/acetic acid (65:25:10, v/v/v) .

  • Detection and Quantification:

    • Autoradiography: Expose the dried TLC plate to an X-ray film or a phosphor screen to visualize the radioactive spots. Lys-PG is more polar than PG and will have a lower Rf value.

    • Liquid Scintillation: Scrape the silica corresponding to the Lys-PG spot (identified using a standard or by comparing to the autoradiograph) into a scintillation vial. Add scintillation cocktail and measure the incorporated radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Workflow cluster_prep cluster_reaction cluster_analysis prep_extract Prepare Crude Cell Extract setup Assemble Reaction Mixture in Tube prep_extract->setup prep_reagents Prepare Substrates & Buffers prep_reagents->setup incubate Incubate at 37°C setup->incubate extract Stop Reaction & Extract Lipids incubate->extract tlc Separate Lipids by TLC extract->tlc quantify Quantify [¹⁴C]Lys-PG (Scintillation/Autoradiography) tlc->quantify

Figure 2. General experimental workflow for the in vitro MprF assay.

Data Presentation and Interpretation

Quantitative data should be presented clearly to allow for easy comparison between different experimental conditions. The activity in the complete reaction with the wild-type extract is typically set to 100%, and the results from control reactions are expressed relative to this value.

Table 1: Example Data for MprF Activity Under Various Control Conditions

ConditionEnzyme SourceKey Omission / AdditionRelative Lys-PG Synthesis (%)Expected Outcome
Complete Reaction WT Extract None 100 Maximal synthesis
Negative Control 1WT ExtractNo PG< 5%Synthesis is PG-dependent[2][4]
Negative Control 2WT ExtractNo tRNA~50-70%Synthesis is tRNA-dependent; some endogenous tRNA may be present in the extract[4]
Negative Control 3ΔmprF Extract None< 1%Synthesis is MprF-dependent[4]
Inhibition Control 1WT Extract+ RNase A< 5%Confirms tRNA is the lysine donor[2]
Inhibition Control 2WT Extract+ CadaverineDose-dependent decreaseConfirms the role of lysyl-tRNA synthetase[2]
Test CompoundWT Extract+ Inhibitor XVariableA significant decrease indicates MprF inhibition

Interpretation: A successful assay will show high levels of radioactivity incorporated in the complete reaction and significantly reduced levels in all negative and inhibition controls. When screening for inhibitors, a compound that causes a dose-dependent decrease in [¹⁴C]Lys-PG formation is considered a potential hit for further investigation.

References

Troubleshooting & Optimization

Technical Support Center: Extraction of 18:1 Lysyl-PG from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction and analysis of 18:1 Lysyl-phosphatidylglycerol (Lysyl-PG) from bacterial cultures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the complex process of isolating and quantifying this important lipid.

Frequently Asked Questions (FAQs)

Q1: What is 18:1 Lysyl-PG and why is it important to study in bacteria?

18:1 Lysyl-PG is a specific type of lysyl-phosphatidylglycerol, a cationic phospholipid found in the cell membranes of many Gram-positive bacteria.[1] It is synthesized by the MprF (Multiple Peptide Resistance Factor) enzyme, which attaches a lysine (B10760008) amino acid to phosphatidylglycerol (PG).[2][3] The "18:1" denotes that the fatty acid chains attached to the glycerol (B35011) backbone consist of one oleic acid. The positive charge conferred by the lysine modification reduces the net negative charge of the bacterial membrane.[1] This alteration is a key mechanism for bacterial resistance to cationic antimicrobial peptides (CAMPs), including host defense peptides and certain antibiotics like daptomycin.[4] Studying 18:1 Lysyl-PG is crucial for understanding bacterial pathogenesis, antibiotic resistance, and for the development of new therapeutic strategies that target this pathway.[1][3]

Q2: What are the main challenges in extracting 18:1 Lysyl-PG from bacterial cultures?

The primary challenges in extracting 18:1 Lysyl-PG include:

  • Low Abundance: Lysyl-PG is often less abundant than other major membrane phospholipids (B1166683) like phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL), making its detection and quantification difficult.[5]

  • Co-extraction with other molecules: Lipid extracts from bacteria are complex mixtures. 18:1 Lysyl-PG needs to be separated from other lipids, metabolites, and cellular components that can interfere with analysis.

  • Structural Instability: Phospholipids can be susceptible to degradation during extraction. It is important to use appropriate solvents and conditions to minimize this.

  • Extraction Efficiency: The choice of extraction method significantly impacts the recovery of Lysyl-PG. Traditional methods like Bligh & Dyer or Folch may not be optimal for all bacterial species and may require modification.[6][7]

  • Quantification: Accurate quantification requires the use of appropriate internal standards, which may not always be commercially available for all specific acyl chain variants.[5]

Q3: Which extraction method is best for 18:1 Lysyl-PG?

There is no single "best" method, as the optimal choice depends on the bacterial species, sample volume, and downstream analytical technique. Commonly used methods include:

  • Bligh & Dyer (B&D) or Folch Methods: These are classic two-phase liquid-liquid extraction methods using chloroform (B151607) and methanol (B129727).[6][7] They are widely used but can be cumbersome for high-throughput applications.[8]

  • Single-Phase Extraction Methods (e.g., MAW, BAW): Methods using mixtures like methanol/acetonitrile/water (MAW) or butanol/acetonitrile/water (BAW) offer a simpler, single-phase extraction that can be more reproducible and suitable for smaller sample volumes.[8][9] The MAW method has been shown to have comparable recovery to the B&D method for major staphylococcal lipids, including lysyl-phosphatidylglycerols.[8]

Q4: How is 18:1 Lysyl-PG typically detected and quantified after extraction?

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most common and powerful technique for the analysis of 18:1 Lysyl-PG.[5]

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often used to separate different classes of phospholipids.[5][9]

  • Mass Spectrometry: A high-resolution mass spectrometer allows for the accurate identification of 18:1 Lysyl-PG based on its mass-to-charge ratio. Tandem mass spectrometry (MS/MS) is used to confirm the structure by fragmenting the molecule and analyzing its constituent parts, including the characteristic loss of the lysyl group and the identification of the 18:1 fatty acyl chain.[2]

  • Quantification: Quantification is typically achieved by comparing the signal of the endogenous 18:1 Lysyl-PG to that of a known amount of an internal standard.[10]

Troubleshooting Guides

Problem 1: Low or No Detectable 18:1 Lysyl-PG Signal
Possible Cause Troubleshooting Step
Inefficient Cell Lysis Ensure complete cell disruption. Gram-positive bacteria can have thick cell walls. Consider using mechanical methods like bead beating in addition to chemical lysis.
Suboptimal Extraction Method The chosen extraction method may not be efficient for your bacterial strain. Compare a classic Bligh & Dyer extraction with a single-phase method like MAW.
Degradation of Lysyl-PG Perform the extraction at low temperatures and under an inert atmosphere (e.g., nitrogen) to minimize oxidation and degradation.
Low Abundance in Culture Conditions The expression of MprF and the production of Lysyl-PG can be dependent on growth phase and culture conditions.[3] Analyze bacteria from different growth phases (e.g., exponential vs. stationary).
Instrumental Issues Verify the sensitivity and calibration of your mass spectrometer. Ensure the HPLC method is optimized for phospholipid separation.
Problem 2: Poor Reproducibility of Extraction
Possible Cause Troubleshooting Step
Inconsistent Sample Handling Standardize all steps of your protocol, from cell harvesting and washing to the precise volumes of solvents used.
Phase Separation Issues (for B&D/Folch) Inconsistent phase separation can lead to variable recovery. Ensure complete separation and careful collection of the organic phase. Single-phase methods can improve reproducibility.[8]
Inaccurate Normalization Normalize the amount of lipid extract to the initial amount of bacterial biomass (e.g., by dry cell weight or optical density).
Internal Standard Addition Add the internal standard at the very beginning of the extraction process to account for variability in all subsequent steps.
Problem 3: Inaccurate Quantification
Possible Cause Troubleshooting Step
Inappropriate Internal Standard Use a commercially available Lysyl-PG standard with a different fatty acid composition (e.g., 16:0 Lysyl-PG) if an 18:1 standard is not available.[11] Ensure the standard behaves similarly to the analyte during extraction and ionization.
Matrix Effects Co-eluting compounds can suppress or enhance the ionization of 18:1 Lysyl-PG. Optimize the chromatographic separation to minimize co-elution. A standard addition method can also be used to assess matrix effects.
Non-linear Detector Response Generate a calibration curve with your standard to ensure you are working within the linear dynamic range of the mass spectrometer.

Data Summary

Table 1: Comparison of Lipid Extraction Methods for Bacterial Phospholipids
Method Principle Advantages Disadvantages Recovery of PG (Example)
Bligh & Dyer (B&D) Two-phase (chloroform/methanol/water)Well-established, good for a wide range of lipidsCumbersome, requires phase separation, lower throughput79.5 ± 8.3% for PG 15:0/d7-18:1 in S. aureus[9]
Folch Two-phase (chloroform/methanol)Similar to B&D, widely usedSimilar to B&DNot explicitly quantified in the provided search results
MAW Single-phase (methanol/acetonitrile/water)Simple, high-throughput, good for small volumesMay have different selectivity compared to B&D≥ 85% for PG 15:0/d7-18:1 in S. aureus[8]
BAW Single-phase (butanol/acetonitrile/water)Recovers both lipids and metabolitesNewer method, less established than others93.7 ± 8.0% for PG 15:0/d7-18:1 in S. aureus[9]

Experimental Protocols

Protocol 1: Modified Bligh & Dyer Lipid Extraction

This protocol is a standard method for the extraction of total lipids from bacterial cultures.

Materials:

  • Bacterial cell pellet

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • 0.9% NaCl solution (or PBS)

  • Internal standard (e.g., 16:0 Lysyl-PG)

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas source

Procedure:

  • Harvest bacterial cells by centrifugation (e.g., 5,000 x g for 10 min).

  • Wash the cell pellet with 0.9% NaCl or PBS and centrifuge again. Discard the supernatant.

  • Resuspend the pellet in a known volume of water.

  • Add the internal standard to the cell suspension.

  • Add methanol and chloroform in a ratio of 2:1 (v/v) to the cell suspension to achieve a final single-phase mixture of chloroform:methanol:water of 1:2:0.8 (v/v/v).

  • Vortex vigorously for 5 minutes and incubate at room temperature for 1 hour, with occasional vortexing.

  • Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v/v) of chloroform:methanol:water.

  • Centrifuge at 2,000 x g for 10 min to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the dried lipids in a suitable solvent for HPLC-MS analysis (e.g., methanol or isopropanol).

Protocol 2: MAW Single-Phase Lipid Extraction

This protocol offers a simplified, high-throughput alternative to the Bligh & Dyer method.[8]

Materials:

  • Bacterial cell pellet

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Internal standard (e.g., 16:0 Lysyl-PG)

  • Microcentrifuge tubes

  • Nitrogen gas source or vacuum concentrator

Procedure:

  • Harvest and wash the bacterial cells as described in Protocol 1.

  • Add the internal standard to the cell pellet.

  • Add a pre-mixed solution of methanol:acetonitrile:water (e.g., in a 1:1:1 ratio) to the cell pellet.

  • Vortex vigorously for 10 minutes to ensure cell lysis and lipid extraction.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the cell debris.

  • Transfer the supernatant containing the lipid extract to a new tube.

  • Dry the extract under a stream of nitrogen or using a vacuum concentrator.

  • Resuspend the dried lipids in a suitable solvent for HPLC-MS analysis.

Visualizations

Lipid_Extraction_Workflow General Workflow for 18:1 Lysyl-PG Extraction and Analysis cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis culture Bacterial Culture harvest Cell Harvesting (Centrifugation) culture->harvest wash Cell Washing (e.g., PBS) harvest->wash add_is Add Internal Standard wash->add_is lysis Cell Lysis & Lipid Solubilization (e.g., Bligh & Dyer or MAW) add_is->lysis separation Separation of Lipid Extract lysis->separation drying Solvent Evaporation (Nitrogen Stream) separation->drying reconstitution Reconstitute in Injection Solvent drying->reconstitution hplc HPLC Separation (HILIC) reconstitution->hplc ms MS/MS Detection and Quantification hplc->ms data_analysis Data Analysis ms->data_analysis Troubleshooting_Logic Troubleshooting Low 18:1 Lysyl-PG Signal cluster_extraction_check Extraction Efficiency cluster_stability_check Analyte Stability cluster_biological_check Biological Factors cluster_instrument_check Instrumental Performance start Low/No 18:1 Lysyl-PG Signal lysis Check Cell Lysis (Microscopy/Bead Beating) start->lysis degradation Control for Degradation (Low Temp, N2 Atmosphere) start->degradation growth_phase Analyze Different Growth Phases start->growth_phase ms_sensitivity Verify MS Sensitivity and Calibration start->ms_sensitivity method Compare Extraction Methods (B&D vs. Single-Phase) lysis->method method->ms_sensitivity

References

improving stability of 18:1 Lysyl PG in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 18:1 Lysyl-Phosphatidylglycerol (18:1 Lysyl-PG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of 18:1 Lysyl-PG in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is 18:1 Lysyl-PG and what are its primary stability concerns?

A1: 18:1 Lysyl-PG is a cationic lysophospholipid, specifically 1-oleoyl-2-hydroxy-sn-glycero-3-[phospho-rac-(1-lysyl(glycerol))]. Its structure includes a glycerol (B35011) backbone, a single oleic acid (18:1) acyl chain, a phosphate (B84403) group, and a lysine (B10760008) amino acid esterified to the glycerol headgroup. The primary stability concerns in aqueous solutions are:

  • Hydrolysis of the lysine headgroup: The ester bond linking the lysine to the glycerol headgroup is susceptible to hydrolysis, especially at neutral to alkaline pH, yielding phosphatidylglycerol (PG) and lysine.[1]

  • Acyl Migration: The oleoyl (B10858665) (18:1) acyl chain can migrate between the sn-1 and sn-2 positions of the glycerol backbone. This isomerization results in a different molecule with potentially altered biological activity. This process is known to occur in other lysophospholipids.[2][3]

Q2: What are the recommended storage conditions for 18:1 Lysyl-PG?

A2: For optimal stability, 18:1 Lysyl-PG, being an unsaturated lipid, should be stored at -20°C.[4] It is not stable as a dry powder due to its hygroscopic nature, which can lead to hydrolysis and oxidation.[3][5] It is best to dissolve it in a suitable organic solvent, such as chloroform (B151607) or methanol, and store it in a glass vial with a Teflon-lined cap under an inert atmosphere (e.g., argon or nitrogen).[3][5]

Q3: Can I prepare and store aqueous stock solutions of 18:1 Lysyl-PG?

A3: It is not recommended to store 18:1 Lysyl-PG in aqueous solutions for extended periods due to the risk of hydrolysis.[5] Aqueous preparations should be made fresh before each experiment. If a short-term storage of an aqueous solution is unavoidable, it should be prepared in an acidic buffer (pH < 6.0) and kept on ice.

Troubleshooting Guide

Issue 1: Inconsistent experimental results or loss of activity.

This issue is often linked to the degradation of 18:1 Lysyl-PG in the experimental setup.

Potential Cause Troubleshooting Step Recommended Action
Hydrolysis of the Lysine Headgroup Verify the pH of your aqueous buffer. The ester linkage of the lysine is labile at neutral and alkaline pH.[1]Maintain the pH of the aqueous solution at or below 6.0. Use a citrate (B86180) or acetate (B1210297) buffer instead of phosphate or Tris buffers, which are typically used at higher pH ranges.
Acyl Migration Acyl migration is time and temperature-dependent.[2]Prepare aqueous solutions of 18:1 Lysyl-PG immediately before use. Avoid prolonged incubation times, especially at elevated temperatures (e.g., 37°C).[2]
Oxidation of the Oleoyl (18:1) Chain The double bond in the oleic acid chain is susceptible to oxidation.Use degassed buffers and handle the lipid under an inert atmosphere (e.g., argon) when possible. Consider adding antioxidants like BHT, although their compatibility with the experimental system must be verified.
Improper Storage Storing the lipid as a powder or in an inappropriate solvent can lead to degradation before use.[3][5]Ensure the lipid is stored at -20°C in an organic solvent in a glass vial with a Teflon-lined cap.[3][5]
Issue 2: Appearance of unexpected peaks in chromatography (HPLC/LC-MS).

The appearance of new peaks during analysis often indicates the presence of degradation products.

Potential Degradation Product Identification Preventative Measure
18:1 Phosphatidylglycerol (PG) A peak corresponding to the mass of 18:1 PG. In mass spectrometry, this will lack the lysine fragment.This is a product of lysine hydrolysis. Ensure the pH of your aqueous solution is acidic (pH < 6.0) and prepare solutions fresh.[1]
Acyl-Migrated Isomer of 18:1 Lysyl-PG A peak with the same mass as 18:1 Lysyl-PG but with a different retention time on the HPLC column.Minimize incubation time and temperature of the aqueous solution.[2]
18:1 Lysophosphatidic Acid (LPA) A peak corresponding to the mass of 18:1 LPA.This can result from the enzymatic cleavage of the glycerol headgroup by certain phospholipases. Ensure there is no enzymatic contamination in your system.

Stability Data

Table 1: Estimated Acyl Migration of 18:1 Lysophospholipids in Aqueous Buffer (pH 7.4) at 37°C

Incubation Time (hours)Estimated % of Original sn-1 Isomer Remaining
0100%
4~94%
8~29%
12<10%
24Not detectable

Data extrapolated from studies on sn-2 18:1 lysophosphatidylcholine (B164491). The rate of migration from the sn-1 to the sn-2 position is expected to follow similar kinetics, reaching an equilibrium mixture. Data suggests that at physiological pH and temperature, significant isomerization can occur within hours.[2]

Experimental Protocols

Protocol 1: Preparation of 18:1 Lysyl-PG Aqueous Solution
  • Remove the vial of 18:1 Lysyl-PG (stored in organic solvent at -20°C) from the freezer and allow it to warm to room temperature before opening to prevent condensation of water into the organic solvent.

  • In a clean glass tube, evaporate the desired amount of the organic solvent under a gentle stream of nitrogen.

  • Resuspend the lipid film in the desired aqueous buffer (e.g., 50 mM citrate buffer, pH 5.5).

  • To facilitate dissolution, vortex the solution for 1-2 minutes. Sonication can be used if necessary, but it should be done carefully in a bath sonicator to avoid excessive heating and degradation.

  • Use the freshly prepared aqueous solution immediately.

Protocol 2: HPLC-MS Method for Stability Assessment

This method can be used to separate 18:1 Lysyl-PG from its primary degradation products, 18:1 PG and its acyl-migrated isomer.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for separating lipids based on the polarity of their headgroups.[6][7] An example is a BEH Amide column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile (B52724)

  • Mobile Phase B: Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.125% formic acid (to maintain an acidic pH and improve ionization).[6]

  • Gradient: A gradient from high acetonitrile concentration to a higher aqueous concentration will elute the lipids. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: Ramp to 50% B

    • 15-20 min: Hold at 50% B

    • 20.1-25 min: Return to 5% B for re-equilibration

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Detection: Mass Spectrometry (MS) in positive ion mode to detect the protonated molecules.

    • Expected [M+H]⁺ ions:

      • 18:1 Lysyl-PG: Monitor the specific m/z for your compound.

      • 18:1 PG: Monitor the specific m/z for this hydrolysis product.

    • Fragmentation: Tandem MS (MS/MS) can be used to confirm the identity of the peaks. For 18:1 Lysyl-PG, a characteristic fragment would be the neutral loss of the lysine group.[8][9]

Visual Guides

cluster_degradation Degradation Pathways of 18:1 Lysyl-PG LysylPG 18:1 Lysyl-PG (sn-1 isomer) PG 18:1 Phosphatidylglycerol (Hydrolysis Product) LysylPG->PG Hydrolysis (pH > 7) Isomer 18:1 Lysyl-PG (sn-2 isomer) LysylPG->Isomer Acyl Migration Lysine Lysine

Caption: Primary degradation pathways for 18:1 Lysyl-PG in aqueous solution.

cluster_workflow Experimental Workflow for Stability Testing start Prepare fresh aqueous 18:1 Lysyl-PG solution incubate Incubate under experimental conditions (Time, Temp, pH) start->incubate sample Take time-point samples incubate->sample analyze Analyze by HPLC-MS sample->analyze data Quantify parent compound and degradation products analyze->data cluster_troubleshooting Troubleshooting Inconsistent Results action action issue issue start Inconsistent Experimental Results? check_ph Is buffer pH > 6.0? start->check_ph check_time Long incubation (>4h at 37°C)? check_ph->check_time No issue_hydrolysis Likely Hydrolysis check_ph->issue_hydrolysis Yes check_storage Stored as powder or in aqueous solution? check_time->check_storage No issue_migration Likely Acyl Migration check_time->issue_migration Yes issue_storage Improper Storage check_storage->issue_storage Yes action_ph Use acidic buffer (pH < 6.0) Prepare fresh solution action_time Reduce incubation time and/or temperature action_storage Store at -20°C in organic solvent issue_hydrolysis->action_ph issue_migration->action_time issue_storage->action_storage

References

dealing with 18:1 Lysyl PG aggregation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 18:1 Lysyl-phosphatidylglycerol (18:1 Lysyl-PG).

Frequently Asked Questions (FAQs)

Q1: What is 18:1 Lysyl-PG and why is it used in research?

18:1 Lysyl-PG, or 1,2-dioleoyl-sn-glycero-3-phospho-rac-(1-lysylglycerol), is a cationic phospholipid. It is naturally found in the membranes of Gram-positive bacteria, such as Staphylococcus aureus, where it plays a role in antimicrobial resistance by modulating membrane surface charge.[1][2] In research, it is used to create model membranes for studying antibiotic interactions, drug delivery systems, and the biophysical properties of bacterial cell envelopes.

Q2: What are the common challenges when working with 18:1 Lysyl-PG in the lab?

The primary challenge encountered is the tendency of 18:1 Lysyl-PG to aggregate in aqueous solutions. This can interfere with experimental assays, leading to inconsistent and unreliable results. Its stability is also pH-dependent, which requires careful buffer selection.

Q3: What causes 18:1 Lysyl-PG to aggregate?

18:1 Lysyl-PG possesses both a positively charged lysine (B10760008) headgroup and hydrophobic acyl chains. This amphipathic nature drives the formation of micelles and larger aggregates in aqueous environments to minimize the unfavorable interaction of the hydrophobic tails with water. Studies have shown that 18:1 Lysyl-PG can act as a "molecular glue," inducing cell aggregation in bacteria through electrostatic interactions.[3]

Q4: Is there a known Critical Micelle Concentration (CMC) for 18:1 Lysyl-PG?

Troubleshooting Guide: 18:1 Lysyl-PG Aggregation

This guide provides step-by-step solutions to common aggregation issues.

Problem Potential Cause Recommended Solution
Visible precipitates or cloudiness in solution - Concentration is above the CMC.- Improper dissolution technique.- pH of the buffer is not optimal.- Reduce Concentration: Work with concentrations below the expected CMC whenever possible.- Proper Dissolution: Follow the detailed "Protocol for Solubilizing 18:1 Lysyl-PG" below.- pH Adjustment: Maintain a slightly acidic pH (e.g., pH 4.0-6.0) to improve stability. The lysine headgroup is sensitive to hydrolysis at pH > 7.
Inconsistent results in bioassays Aggregates are interacting with assay components in a non-uniform manner.- Sonication: Briefly sonicate the lipid solution before use to break up aggregates.- Inclusion of a Carrier Solvent: Prepare a concentrated stock in an organic solvent and dilute into the aqueous buffer immediately before use.- Increase Ionic Strength: For some applications, increasing the salt concentration (e.g., 1 M NaCl) can disrupt electrostatic-driven aggregation.[3]
Difficulty in forming uniform liposomes Pre-existing aggregates are interfering with liposome (B1194612) formation and sizing.- Ensure Complete Solubilization: The initial lipid film must be completely dry and free of aggregates before hydration.- Extrusion: Use an extruder with appropriate membrane pore sizes to create unilamellar vesicles of a defined size.

Key Experimental Protocols

Protocol for Solubilizing 18:1 Lysyl-PG

This protocol is designed to minimize aggregation when preparing aqueous solutions of 18:1 Lysyl-PG.

  • Preparation of Stock Solution in Organic Solvent:

    • Accurately weigh the lyophilized 18:1 Lysyl-PG in a glass vial.

    • Add a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) to dissolve the lipid. A common starting concentration is 1-10 mg/mL.

    • Vortex thoroughly until the lipid is completely dissolved. This stock solution can be stored at -20°C.

  • Preparation of a Dry Lipid Film:

    • In a new glass tube or round-bottom flask, add the desired volume of the organic stock solution.

    • Remove the organic solvent under a gentle stream of nitrogen gas to form a thin, uniform lipid film on the bottom of the container.

    • To ensure complete removal of residual solvent, place the container under a high vacuum for at least 1-2 hours.

  • Hydration to Form an Aqueous Suspension:

    • Warm the desired aqueous buffer to a temperature above the phase transition temperature of the lipid (for oleoyl (B10858665) chains, this is generally below room temperature, but gentle warming to ~37°C can aid hydration).

    • Add the warmed buffer to the dry lipid film.

    • Vortex vigorously for several minutes. The solution may appear cloudy, which is indicative of multilamellar vesicles and some aggregates.

  • Vesicle Sizing and Clarification (Optional but Recommended):

    • Sonication: For smaller, more uniform vesicles, sonicate the suspension. A bath sonicator can be used for several minutes, or a probe sonicator can be used in short bursts on ice to prevent overheating.

    • Extrusion: For a more defined vesicle size, use a mini-extruder with polycarbonate membranes of a specific pore size (e.g., 100 nm). Pass the lipid suspension through the extruder 10-20 times.

DOT Diagram: Workflow for Preparing 18:1 Lysyl-PG Vesicles

G start Start: Lyophilized 18:1 Lysyl-PG dissolve Dissolve in Organic Solvent start->dissolve dry Create Dry Lipid Film (Nitrogen Stream + Vacuum) dissolve->dry hydrate Hydrate with Aqueous Buffer dry->hydrate vortex Vortex Vigorously hydrate->vortex mlv Multilamellar Vesicles (MLVs) (Cloudy Suspension) vortex->mlv size Vesicle Sizing mlv->size sonicate Sonication size->sonicate for SUVs extrude Extrusion size->extrude for LUVs suv Small Unilamellar Vesicles (SUVs) sonicate->suv luv Large Unilamellar Vesicles (LUVs) extrude->luv end Ready for Experiment suv->end luv->end

Workflow for 18:1 Lysyl-PG Vesicle Preparation
DOT Diagram: Troubleshooting Logic for Aggregation

G problem Problem: Visible Aggregation or Inconsistent Results check_conc Is Concentration > CMC? problem->check_conc reduce_conc Solution: Lower Lipid Concentration check_conc->reduce_conc Yes check_protocol Was Proper Solubilization Protocol Followed? check_conc->check_protocol No follow_protocol Solution: Re-prepare Following Standard Protocol check_protocol->follow_protocol No check_ph Is Buffer pH > 7? check_protocol->check_ph Yes adjust_ph Solution: Use a Slightly Acidic Buffer (pH 4-6) check_ph->adjust_ph Yes further_steps Further Troubleshooting check_ph->further_steps No sonicate Option: Briefly Sonicate Before Use further_steps->sonicate salt Option: Increase Ionic Strength (e.g., 1M NaCl) further_steps->salt

Troubleshooting Aggregation of 18:1 Lysyl-PG

References

troubleshooting low yield in synthetic 18:1 Lysyl PG production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthetic production of 18:1 Lysyl-phosphatidylglycerol (1,2-dioleoyl-sn-glycero-3-phospho-rac-(1-lysyl)glycerol).

Frequently Asked Questions (FAQs)

Q1: What are the main chemical synthesis strategies for producing 18:1 Lysyl-PG?

A1: The most common and robust strategy for synthesizing 18:1 Lysyl-PG is a convergent approach utilizing phosphoramidite (B1245037) chemistry. This method involves three key stages:

  • Preparation of Protected Building Blocks: This includes synthesizing 1,2-dioleoyl-sn-glycerol (B52968) (18:1 DAG) and a protected lysyl-glycerol moiety. The lysine's amino groups and the glycerol's hydroxyl groups must be protected to ensure specific coupling.

  • Phosphoramidite Coupling: The protected lysyl-glycerol is first reacted with a phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) to form a phosphoramidite intermediate. This intermediate is then coupled to 18:1 DAG in the presence of an activator like tetrazole.

  • Oxidation and Deprotection: The resulting phosphite (B83602) triester is oxidized to a more stable phosphate (B84403) triester. Finally, all protecting groups are removed to yield the final 18:1 Lysyl-PG product.

Q2: Why is the use of protecting groups critical in this synthesis?

A2: Protecting groups are essential to prevent unwanted side reactions and ensure the correct chemical bonds are formed.[1][2] In the synthesis of 18:1 Lysyl-PG, both the α- and ε-amino groups of lysine (B10760008) are nucleophilic and can react with the phosphoramidite. Similarly, the hydroxyl groups of glycerol (B35011) can interfere with the desired coupling. By temporarily masking these reactive sites, the synthesis can be directed to occur only at the intended positions.[1][3]

Q3: What are common protecting groups used for the lysine and glycerol moieties?

A3: For the lysine residue, orthogonal protecting groups are often employed. For example, the α-amino group might be protected with a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, while the ε-amino group is protected with an acid-labile Boc (tert-butoxycarbonyl) group.[3] For the glycerol backbone, an acid-labile group like an isopropylidene acetal (B89532) (from solketal) can be used to protect the 1- and 2-hydroxyls, which is later removed to allow for acylation with oleic acid.

Q4: What is acyl migration and how can it be prevented?

A4: Acyl migration is an intramolecular transesterification where an acyl group moves from one hydroxyl group to an adjacent one on the glycerol backbone (e.g., from the sn-2 to the sn-1 or sn-3 position).[4] This can lead to a mixture of isomers, reducing the yield of the desired product. Acyl migration is often catalyzed by acidic or basic conditions. To minimize this, it is crucial to use mild reaction conditions, especially during protection and deprotection steps, and to carefully control the reaction temperature.[4]

Troubleshooting Guide for Low Yield

Problem / ObservationPotential CauseRecommended Solution
Low yield after phosphoramidite coupling step 1. Incomplete reaction: The coupling efficiency may be low.- Ensure all reagents, especially the phosphoramidite and the solvent (e.g., acetonitrile), are strictly anhydrous, as moisture will deactivate the phosphoramidite.[5] - Optimize the reaction time; insufficient time leads to incomplete coupling.[5] - Increase the equivalents of the phosphoramidite and activator (e.g., from 1.5 to 2.5 equivalents).[6]
2. Degradation of phosphoramidite: The phosphoramidite reagent may have degraded due to improper storage or handling.- Use freshly prepared or recently purchased phosphoramidite. - Store phosphoramidites under an inert atmosphere (argon or nitrogen) at low temperatures.
Multiple spots on TLC/HPLC after coupling, indicating byproducts 1. Acyl migration: Protecting group manipulation under non-optimal pH or temperature may have caused acyl migration in the 1,2-dioleoyl-sn-glycerol starting material.[4]- Re-purify the 1,2-dioleoyl-sn-glycerol before use. - Use milder conditions for any preceding synthetic steps. - Consider using protecting groups that can be removed under neutral conditions.
2. Side reactions with impurities: Impurities in starting materials or solvents can lead to unwanted byproducts.- Use high-purity, anhydrous solvents and reagents. - Purify all starting materials before use.
Low recovery after final deprotection 1. Incomplete removal of protecting groups: Some protecting groups may be resistant to the cleavage conditions used.- Increase the deprotection reaction time or temperature, monitoring the reaction progress by TLC or LC-MS.[7] - Use a stronger deprotection agent or a "cocktail" of reagents designed to remove multiple types of protecting groups.[7] For example, a trifluoroacetic acid (TFA)-based cocktail is often used for acid-labile groups.[7]
2. Degradation of the product: The final product may be unstable under the deprotection conditions (e.g., strong acid or base).- Use the mildest deprotection conditions possible that still achieve complete removal of the protecting groups.[8][9] - Minimize the exposure time of the product to the deprotection reagents.
Difficulty in purifying the final product 1. Co-elution of product and impurities: The final product and closely related impurities may have similar retention times on silica (B1680970) or HPLC columns.- Optimize the purification method. For silica chromatography, try different solvent systems.[10] For HPLC, adjust the gradient, mobile phase composition, or use a different column chemistry (e.g., reverse-phase C18).[11][12]
2. Product aggregation: Phospholipids can form aggregates, leading to poor peak shape and difficult separation.- Add a small amount of a competing agent like a salt or a different solvent to the mobile phase to disrupt aggregation.

Experimental Protocols

Protocol 1: Phosphoramidite Coupling of Protected Lysyl-Glycerol to 1,2-dioleoyl-sn-glycerol

Materials:

  • Protected Lysyl-Glycerol Phosphoramidite (e.g., (2R)-2,3-bis((tert-butyldimethylsilyl)oxy)propyl ((S)-2,6-bis(((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexyl)(diisopropylamino)phosphoramidite)

  • 1,2-dioleoyl-sn-glycerol (18:1 DAG)

  • Activator (e.g., 5-(Ethylthio)-1H-tetrazole)

  • Anhydrous acetonitrile

  • Oxidizing agent (e.g., tert-butyl hydroperoxide solution)

Procedure:

  • Under an inert argon atmosphere, dissolve 1,2-dioleoyl-sn-glycerol (1.0 eq) and the protected lysyl-glycerol phosphoramidite (1.5 eq) in anhydrous acetonitrile.

  • Add the activator (1.5 eq) to the solution and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to 0°C.

  • Slowly add the oxidizing agent (2.0 eq) and stir for 30 minutes at 0°C, then allow to warm to room temperature for 1 hour.

  • Quench the reaction with aqueous sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the fully protected 18:1 Lysyl-PG.

Protocol 2: Global Deprotection of 18:1 Lysyl-PG

Materials:

  • Fully protected 18:1 Lysyl-PG

  • Deprotection cocktail (e.g., a solution of trifluoroacetic acid, triisopropylsilane, and water, 95:2.5:2.5 v/v/v for Boc and other acid-labile groups)

  • Piperidine (B6355638) solution (e.g., 20% in DMF for Fmoc groups)

  • Diethyl ether (cold)

Procedure:

  • If Fmoc groups are present, dissolve the protected lipid in the piperidine solution and stir for 1-2 hours at room temperature. Concentrate the solution to remove the piperidine.

  • Dissolve the resulting intermediate in the TFA deprotection cocktail and stir at room temperature for 2-4 hours.

  • Monitor the deprotection by LC-MS.

  • Once complete, concentrate the reaction mixture under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude product under vacuum.

  • Purify the final 18:1 Lysyl-PG by preparative HPLC.

Visualizations

Chemical_Synthesis_Workflow cluster_start Starting Materials cluster_protection Protection cluster_coupling1 Intermediate Synthesis cluster_coupling2 Main Coupling & Oxidation cluster_final Final Steps Lysine Lysine Protected_Lys Protected Lysine (e.g., Fmoc, Boc) Lysine->Protected_Lys Glycerol Glycerol Protected_Glycerol Protected Glycerol (e.g., Solketal) Glycerol->Protected_Glycerol DAG 1,2-dioleoyl-sn-glycerol (18:1 DAG) Protected_PG Fully Protected 18:1 Lysyl-PG DAG->Protected_PG Protected_Lysyl_Glycerol Protected Lysyl-Glycerol Protected_Lys->Protected_Lysyl_Glycerol Protected_Glycerol->Protected_Lysyl_Glycerol Phosphoramidite Lysyl-Glycerol Phosphoramidite Protected_Lysyl_Glycerol->Phosphoramidite Phosphitylation Phosphoramidite->Protected_PG Coupling & Oxidation Deprotection Global Deprotection Protected_PG->Deprotection Purification HPLC Purification Deprotection->Purification Final_Product 18:1 Lysyl-PG Purification->Final_Product

Caption: Workflow for the chemical synthesis of 18:1 Lysyl-PG.

Troubleshooting_Low_Yield Start Low Yield of 18:1 Lysyl-PG Check_Coupling Analyze crude product after coupling step Start->Check_Coupling Coupling_OK Main product peak present? Check_Coupling->Coupling_OK Side_Reactions Significant byproducts: - Check for acyl migration - Purify starting materials Check_Coupling->Side_Reactions Multiple spots Check_Deprotection Analyze crude product after deprotection Coupling_OK->Check_Deprotection Yes Coupling_Failed Coupling reaction failed: - Check reagent purity - Ensure anhydrous conditions - Optimize stoichiometry Coupling_OK->Coupling_Failed No Deprotection_OK Final product peak present with intermediates? Check_Deprotection->Deprotection_OK Purification_Issue Review purification protocol: - Optimize HPLC gradient - Check for product loss Deprotection_OK->Purification_Issue Yes Incomplete_Deprotection Incomplete deprotection: - Increase reaction time/temp - Use stronger reagents Deprotection_OK->Incomplete_Deprotection No

References

Technical Support Center: Overcoming Matrix Effects in 18:1 Lysyl-PG Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of 18:1 Lysyl-phosphatidylglycerol (18:1 Lysyl-PG) by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for 18:1 Lysyl-PG quantification?

A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as 18:1 Lysyl-PG, by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[2] Biological samples are complex mixtures containing numerous lipids and other molecules that can interfere with the ionization of 18:1 Lysyl-PG in the mass spectrometer's ion source.[3]

Q2: My 18:1 Lysyl-PG signal is low and variable between replicates. Could this be a matrix effect?

A: Yes, low and inconsistent signal intensity are classic indicators of ion suppression caused by matrix effects.[2] To confirm this, you can perform a post-extraction spike experiment. This involves comparing the signal of a known amount of 18:1 Lysyl-PG standard in a clean solvent to the signal of the same amount spiked into an extracted blank matrix sample. A significant difference in signal intensity suggests the presence of matrix effects.

Q3: What are the initial troubleshooting steps to mitigate matrix effects for 18:1 Lysyl-PG analysis?

A:

  • Sample Dilution: A simple first step is to dilute the sample extract. This can reduce the concentration of interfering matrix components to a level where they no longer significantly impact the ionization of 18:1 Lysyl-PG.[2] However, ensure that the diluted concentration of 18:1 Lysyl-PG remains above the limit of quantification (LOQ) of your assay.

  • Chromatographic Optimization: Modifying your liquid chromatography (LC) method can help separate 18:1 Lysyl-PG from co-eluting matrix components.[2] For a polar lipid like 18:1 Lysyl-PG, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than reversed-phase chromatography at retaining and separating it from less polar lipids that can cause interference.[1][4][5]

Q4: Which sample preparation techniques are recommended to reduce matrix effects for 18:1 Lysyl-PG?

A:

  • Liquid-Liquid Extraction (LLE): The Bligh and Dyer method is a common LLE protocol for extracting lipids.[6] It separates lipids from more polar cellular components.

  • Solid-Phase Extraction (SPE): SPE can be used to clean up the sample by removing interfering compounds. Mixed-mode or HILIC-based SPE cartridges can be effective for retaining and then eluting polar lipids like 18:1 Lysyl-PG while washing away less polar interferences.

Q5: What type of internal standard should I use for accurate quantification of 18:1 Lysyl-PG?

A: The gold standard is a stable isotope-labeled internal standard (SIL-IS) of 18:1 Lysyl-PG (e.g., with ¹³C or ¹⁵N). Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same matrix effects, allowing for accurate correction during data analysis. If a specific SIL-IS for 18:1 Lysyl-PG is unavailable, a structurally similar lysophosphatidylglycerol (B1238068) with a different fatty acid chain (e.g., 16:0 Lysyl-PG) or a diacyl Lysyl-PG such as lysyl-PG (18:1)2 can be used as an alternative internal standard.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low 18:1 Lysyl-PG Signal Intensity Ion suppression from co-eluting phospholipids (B1166683) or other matrix components.1. Dilute the sample extract and re-inject. 2. Optimize LC method: Switch to a HILIC column to better retain and separate 18:1 Lysyl-PG from interfering lipids.[4][5] 3. Improve sample cleanup: Implement a Solid-Phase Extraction (SPE) step after the initial lipid extraction.
High Variability in Quantification (High %CV) Inconsistent matrix effects across different samples.1. Use a stable isotope-labeled internal standard for 18:1 Lysyl-PG. 2. Ensure complete and reproducible extraction: Standardize all sample preparation steps, including solvent volumes and mixing times. 3. Assess and optimize sample cleanup: Perform a matrix effect study to ensure your cleanup procedure is effective for all sample types.
Poor Peak Shape (Tailing or Fronting) Interaction of the analyte with the analytical column or interference from the matrix.1. Optimize mobile phase composition: Adjust the pH or ionic strength of the mobile phase. For HILIC, ensure appropriate water content in the organic mobile phase. 2. Use a different HILIC column chemistry to improve peak shape.[1] 3. Improve sample cleanup to remove components causing peak distortion.
Shift in Retention Time Changes in the analytical column due to matrix buildup or variations in mobile phase composition.1. Implement a column wash step between injections to remove strongly retained matrix components. 2. Ensure consistent mobile phase preparation. 3. Use a guard column to protect the analytical column from contamination.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (Bligh & Dyer)

This protocol is a widely used method for the extraction of lipids from biological samples.[6]

  • Homogenization: Homogenize the tissue or cell sample in a mixture of chloroform (B151607):methanol (1:2, v/v). For liquid samples like plasma, add the sample directly to the solvent mixture.

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

  • Centrifugation: Centrifuge the sample to separate the mixture into two phases. The lower organic phase contains the lipids.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Dry the collected lipid extract under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., acetonitrile:methanol 2:1).[8]

Protocol 2: LC-MS/MS Analysis using HILIC

This protocol outlines a general approach for the quantification of 18:1 Lysyl-PG using HILIC-MS/MS.

  • LC Column: Use a HILIC column (e.g., silica (B1680970) or diol-based).[1][5]

  • Mobile Phase A: Acetonitrile with 5 mM ammonium (B1175870) acetate.[8]

  • Mobile Phase B: Acetonitrile:Water (50:50) with 5 mM ammonium acetate.[8]

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B to elute the polar lipids.

  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • MS Detection: Use a triple quadrupole mass spectrometer in positive ion mode with electrospray ionization (ESI).

  • MRM Transition: Monitor a specific precursor-to-product ion transition for 18:1 Lysyl-PG. A possible transition would be the precursor ion corresponding to [M+H]⁺ of 18:1 Lysyl-PG and a product ion corresponding to the neutral loss of the lysyl-glycerol headgroup or the oleoyl (B10858665) fatty acid chain. For example, a similar compound, lysyl-PG 34:1, has been detected with a precursor ion at m/z 875.6.[6] The exact m/z values should be determined by direct infusion of an 18:1 Lysyl-PG standard.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Reducing Matrix Effects

Sample Preparation MethodPrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile).Simple and fast.Does not effectively remove phospholipids, a major source of matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Can remove a significant portion of interfering substances.Can be labor-intensive and may have lower recovery for some analytes.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides cleaner extracts than LLE and can be automated.Requires method development to optimize sorbent and solvent selection.
HybridSPE® Combines protein precipitation with phospholipid removal using a zirconia-coated sorbent.Highly effective at removing phospholipids.Can be more expensive than other methods.
TurboFlow™ Technology Online sample cleanup using turbulent flow chromatography.High-throughput and automated.Requires specialized instrumentation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Stable Isotope Labeled Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Bligh & Dyer) Spike->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Reconstitution Dry Down & Reconstitute Cleanup->Reconstitution LC_MS HILIC-MS/MS Analysis Reconstitution->LC_MS Integration Peak Integration LC_MS->Integration Quantification Quantification using Internal Standard Integration->Quantification Result Final Concentration of 18:1 Lysyl-PG Quantification->Result

Caption: Experimental workflow for 18:1 Lysyl-PG quantification.

troubleshooting_matrix_effects Start Suspected Matrix Effect (Low/Variable Signal) Dilute Dilute Sample Extract Start->Dilute CheckLOQ Signal > LOQ? Dilute->CheckLOQ Yes OptimizeLC Optimize Chromatography (e.g., use HILIC) Dilute->OptimizeLC No CheckLOQ->OptimizeLC No Success Problem Resolved CheckLOQ->Success Yes ImproveCleanup Improve Sample Cleanup (e.g., SPE) OptimizeLC->ImproveCleanup Still Issues OptimizeLC->Success Resolved UseSIL Use Stable Isotope Labeled Internal Standard ImproveCleanup->UseSIL Still Issues ImproveCleanup->Success Resolved UseSIL->Success Resolved Failure Further Method Development Required UseSIL->Failure Still Issues

Caption: Troubleshooting flowchart for matrix effects.

References

best practices for storing and handling 18:1 Lysyl PG

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling 18:1 Lysyl PG (1,2-dioleoyl-sn-glycero-3-phospho-rac-[1-lysyl(3-glycerol)]). It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Best Practices for Storage and Handling

Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring reproducible experimental outcomes. This cationic phospholipid is susceptible to degradation if not handled correctly.

Storage Recommendations:

For optimal stability, this compound should be stored at -20°C in a tightly sealed container, protected from light.[1] Under these conditions, the product is stable for at least one year.[1] It is supplied as a powder and should be stored in a dry environment.

Handling Guidelines:

  • Weighing and Aliquoting: Due to its hygroscopic nature, it is recommended to handle the powder in a controlled environment with low humidity, such as a glove box. For repeated use, it is advisable to aliquot the powder into smaller, single-use vials to minimize exposure to moisture and freeze-thaw cycles.

  • Dissolving: When preparing solutions, it is best to use organic solvents like chloroform (B151607) or a mixture of chloroform and methanol. Ensure the solvent is of high purity to prevent contamination.

  • Safety Precautions: Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

PropertyValueReference
Molecular FormulaC48H93Cl2N2O11P
Molecular Weight976.14 g/mol
Purity>99%[1]
Storage Temperature-20°C[1]
Shelf Life1 Year[1]
AppearancePowder

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise when working with this compound.

Question: I am observing aggregation or precipitation of my this compound solution. What could be the cause and how can I resolve it?

Answer: Aggregation of this compound in aqueous solutions can occur due to its cationic nature and potential interactions with anionic components in the buffer. Here are some troubleshooting steps:

  • Check Buffer Composition: Avoid buffers with high concentrations of polyanionic molecules that can interact with the positively charged lysine (B10760008) headgroup.

  • Adjust pH: The stability of the lysyl group is pH-dependent. At pH values above 7, the lysine headgroup can be susceptible to hydrolysis, which may affect solubility and lead to aggregation.[2] Consider working at a slightly acidic to neutral pH.

  • Sonication: If aggregates have formed, gentle sonication of the solution may help to disperse them. However, avoid excessive sonication, which could lead to degradation.

  • Solvent Choice: For initial solubilization, ensure you are using a suitable organic solvent before introducing the lipid into your aqueous system.

Question: My experimental results with liposomes containing this compound are inconsistent. What are the potential reasons?

Answer: Inconsistent results when using this compound in liposome-based assays can stem from several factors related to liposome (B1194612) preparation and stability:

  • Liposome Preparation Method: The method used for liposome preparation (e.g., thin-film hydration, extrusion, sonication) can significantly impact the size, lamellarity, and stability of the resulting vesicles. Ensure your protocol is consistent and optimized for cationic lipids.

  • Lipid Quality: Verify the quality and purity of your this compound. Improper storage or handling can lead to degradation, affecting its properties.

  • Interactions with Other Lipids: The presence of other lipids in your formulation can influence the behavior of this compound. For example, interactions with anionic lipids can affect membrane charge and stability.

  • Assay Conditions: The ionic strength and pH of your assay buffer can impact the stability of liposomes containing this cationic lipid.

Question: What is the role of this compound in bacterial antibiotic resistance, and how can I study this in my experiments?

Answer: this compound plays a significant role in the resistance of Gram-positive bacteria to cationic antimicrobial peptides (CAMPs).[3][4][5] The enzyme MprF (Multiple Peptide Resistance Factor) synthesizes lysyl-phosphatidylglycerol, which introduces a positive charge to the bacterial membrane.[3][6][7] This increased positive charge leads to electrostatic repulsion of positively charged CAMPs, reducing their ability to bind to and disrupt the bacterial membrane.[8]

To study this, you can prepare liposomes with varying molar ratios of this compound and an anionic phospholipid like phosphatidylglycerol (PG). These liposomes can then be used in assays to measure the binding or disruptive activity of a specific antibiotic.

Experimental Protocols

Protocol: Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) composed of this compound and 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG).

  • Lipid Film Formation: a. In a round-bottom flask, combine the desired amounts of this compound and DOPG dissolved in a chloroform:methanol (2:1, v/v) mixture. b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. c. Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with the desired aqueous buffer by vortexing. The temperature of the buffer should be above the phase transition temperature of the lipids. b. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion: a. To obtain LUVs with a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm). b. Perform the extrusion at a temperature above the lipid phase transition temperature. c. Pass the lipid suspension through the extruder multiple times (e.g., 11-21 times) to ensure a homogenous population of vesicles.

  • Characterization: a. Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS). b. The final liposome suspension can be stored at 4°C for short-term use.

Visualizations

MprF_Pathway cluster_membrane Bacterial Cytoplasmic Membrane MprF MprF Enzyme Lysyl_PG Lysyl-Phosphatidylglycerol (Lysyl-PG) (Cationic) MprF->Lysyl_PG Synthesis & Translocation PG Phosphatidylglycerol (PG) (Anionic) PG->MprF Substrate Lysyl_tRNA Lysyl-tRNA Lysyl_tRNA->MprF Provides Lysine AMP Cationic Antimicrobial Peptide (AMP) Lysyl_PG->AMP Electrostatic Repulsion

Caption: MprF-mediated synthesis of Lysyl-PG for antibiotic resistance.

Experimental_Workflow cluster_prep Liposome Preparation cluster_assay Antibiotic Interaction Assay cluster_analysis Data Analysis P1 Prepare Lipid Stock Solutions (this compound, DOPG) P2 Thin-Film Hydration P1->P2 P3 Extrusion (100 nm) P2->P3 P4 Characterize Liposomes (Size, Zeta Potential) P3->P4 A1 Incubate Liposomes with Antimicrobial Peptide P4->A1 A2 Measure Membrane Permeabilization (e.g., Dye Leakage Assay) A1->A2 A3 Measure Peptide Binding (e.g., ITC, SPR) A1->A3 D1 Compare Results for Different Lysyl PG:DOPG Ratios A2->D1 A3->D1 D2 Correlate Membrane Charge with Antibiotic Efficacy D1->D2

Caption: Workflow for studying this compound's role in antibiotic resistance.

References

Technical Support Center: MprF Enzyme Purification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of the MprF enzyme. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the expression, solubilization, and purification of this challenging integral membrane protein.

Frequently Asked Questions (FAQs)

Q1: What is MprF and why is its purification important?

A1: MprF, or Multiple peptide resistance Factor, is a bifunctional enzyme found in many bacteria, including the pathogen Staphylococcus aureus. It plays a crucial role in antibiotic resistance by modifying the bacterial cell membrane. MprF has two key functions: a C-terminal synthase domain that adds a lysine (B10760008) or alanine (B10760859) residue to phosphatidylglycerol (PG), and an N-terminal flippase domain that translocates the resulting aminoacylated-PG to the outer leaflet of the membrane.[1][2][3][4] This modification increases the positive charge of the bacterial surface, leading to electrostatic repulsion of positively charged antimicrobial peptides.[3] Purifying MprF is essential for structural and functional studies to understand its mechanism of action and to develop novel antimicrobial drugs that target this enzyme.

Q2: What are the main challenges in purifying MprF?

A2: As an integral membrane protein, MprF presents several purification challenges, including:

  • Low expression levels: Achieving high yields of recombinant MprF can be difficult.

  • Solubilization: Extracting MprF from the cell membrane while maintaining its native structure and function requires careful selection of detergents.

  • Aggregation: MprF is prone to aggregation once removed from its native lipid environment.

  • Instability: The enzyme's two domains may have different stability requirements, and maintaining the integrity of the full-length protein can be challenging.

  • Functional Assays: Verifying the activity of both the synthase and flippase domains after purification requires specific and often complex assays.

Q3: Which expression system is recommended for MprF?

A3: Escherichia coli is a commonly used host for recombinant expression of MprF.[5] However, expressing the full-length protein can be challenging, and sometimes only truncated versions are stably produced and detectable.[3] It is advisable to optimize expression conditions such as temperature, induction time, and the choice of expression vector and E. coli strain.

Q4: How can I monitor the activity of my purified MprF?

A4: MprF has two distinct activities that should be assayed:

  • Synthase activity: This can be measured in vitro by monitoring the transfer of radiolabeled lysine from lysyl-tRNA to phosphatidylglycerol.[5]

  • Flippase activity: This is typically assessed in vivo by measuring changes in the surface charge of bacteria expressing MprF. This can be done by monitoring the binding of cationic molecules like cytochrome C or annexin (B1180172) V.[1][2] A decrease in binding of these molecules indicates successful translocation of the positively charged lysyl-phosphatidylglycerol to the outer membrane leaflet.

Troubleshooting Guide

This guide addresses common issues encountered during MprF purification in a question-and-answer format.

Expression and Solubilization

Q: I am not seeing any expression of full-length MprF on a Western blot. What could be the problem?

A:

  • Poor Expression: Full-length MprF can be difficult to express. Consider optimizing codon usage for your expression host. You can also try lowering the induction temperature (e.g., 18-25°C) and extending the induction time to promote proper folding and reduce the formation of inclusion bodies.

  • Detection Issues: The full-length MprF protein may be difficult to detect by Western blot. Ensure your antibody is specific and of high quality. It has been reported that truncated versions of MprF are more readily detectable.[3]

  • Protein Degradation: Include protease inhibitors in your lysis buffer to prevent degradation of the target protein.

Q: My MprF is expressed, but it is in the insoluble fraction (inclusion bodies). What should I do?

A:

  • Optimize Expression Conditions: As mentioned above, lowering the induction temperature and using a less potent inducer concentration can sometimes increase the yield of soluble protein.

  • Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of MprF.

  • Refolding from Inclusion Bodies: If optimizing expression for soluble protein fails, you can purify the MprF from inclusion bodies under denaturing conditions (e.g., using urea (B33335) or guanidinium (B1211019) hydrochloride) and then attempt to refold the protein. This process requires extensive optimization of the refolding buffer.

Q: I am having trouble solubilizing MprF from the membrane fraction. How do I choose the right detergent?

A:

  • Detergent Screening: The choice of detergent is critical for successful solubilization and purification of membrane proteins. It is highly recommended to perform a detergent screen with a panel of mild, non-ionic detergents. A common starting point for S. aureus MprF is n-dodecyl-β-D-maltoside (DDM).[1][2][6] Other detergents to consider include Lauryl Maltose Neopentyl Glycol (LMNG).

  • Detergent Concentration: The optimal detergent concentration is typically above its critical micelle concentration (CMC). You may need to empirically determine the best detergent-to-protein ratio.

  • Solubilization Time and Temperature: Solubilization is often performed at 4°C for several hours with gentle agitation to maximize extraction while minimizing denaturation.

Purification

Q: My His-tagged MprF is not binding to the IMAC column. What are the possible reasons?

A:

  • Inaccessible His-tag: The His-tag may be buried within the protein-detergent micelle. Consider engineering the tag at a different terminus (N- or C-terminus) or adding a longer, flexible linker between the tag and the protein.

  • Incorrect Buffer Conditions: Ensure the pH of your binding buffer is appropriate for His-tag binding (typically pH 7.5-8.0). Also, avoid high concentrations of chelating agents like EDTA, which can strip the metal ions from the column. A low concentration of imidazole (B134444) (10-20 mM) in the binding and wash buffers can help reduce non-specific binding of contaminating proteins.[7]

  • Protein Aggregation: Aggregated protein may not be able to bind to the resin. Address aggregation issues by optimizing the solubilization step.

Q: My MprF protein elutes from the size-exclusion chromatography (SEC) column in the void volume. What does this indicate?

A: Elution in the void volume suggests that your protein is aggregated.

  • Optimize Detergent and Buffer: The detergent used may not be optimal for maintaining the stability of MprF. Consider adding stabilizing agents to your buffer, such as glycerol, low concentrations of lipids, or specific salts.

  • Protein Concentration: High protein concentrations can promote aggregation. Try loading a more dilute sample onto the SEC column.

  • Detergent Exchange: It might be beneficial to perform a detergent exchange into a different detergent that provides better stability during the IMAC step or before SEC.

Q: My purified MprF is inactive in the functional assays. What could be the cause?

A:

  • Protein Denaturation: The purification process, particularly the choice of detergent and buffer conditions, may have led to the denaturation of the enzyme. Re-evaluate your solubilization and purification buffers.

  • Loss of Essential Lipids: MprF's function may depend on the presence of specific lipids from the native membrane. The purification process might have stripped these away. Consider adding back a lipid mixture to your purified protein.

  • Incorrect Assay Conditions: Ensure that your assay buffers and substrate concentrations are optimal. For the synthase assay, the quality and concentration of lysyl-tRNA are critical. For the flippase assay, the viability and membrane integrity of the bacterial cells are important.

  • Domain Instability: The synthase and flippase domains may have different stability requirements. If you are working with the full-length protein, one of the domains may have become inactive. Consider purifying and assaying the domains separately to troubleshoot.[4]

Data Presentation

Table 1: Troubleshooting Low MprF Purification Yield

Problem Possible Cause Recommended Solution
Low expression Suboptimal codon usage, high induction temperature, toxic protein expression.Optimize codons for the expression host, lower induction temperature (18-25°C), reduce inducer concentration.
Protein in inclusion bodies Rapid expression overwhelming folding machinery.Lower induction temperature, co-express chaperones, or purify from inclusion bodies and refold.
Poor solubilization Ineffective detergent or detergent concentration.Screen a panel of detergents (e.g., DDM, LMNG), optimize detergent-to-protein ratio.
Protein loss during IMAC Inaccessible His-tag, incorrect buffer conditions, protein aggregation.Re-engineer the His-tag with a linker, optimize buffer pH and imidazole concentration, address aggregation issues.
Protein aggregation Suboptimal buffer/detergent, high protein concentration.Add stabilizing agents (glycerol, lipids), optimize detergent, load a more dilute sample on SEC.

Experimental Protocols

Protocol 1: Expression and Membrane Preparation of His-tagged MprF in E. coli
  • Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding His-tagged MprF.

  • Culture Growth: Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C. The next day, inoculate a larger volume of culture medium and grow at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induction: Cool the culture to 18-25°C and induce protein expression with an optimized concentration of IPTG (e.g., 0.1-1 mM). Continue to grow the culture overnight at the lower temperature.

  • Cell Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and DNase I). Lyse the cells using a French press or sonication on ice.

  • Membrane Isolation: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris. Transfer the supernatant to an ultracentrifuge and pellet the membranes at 100,000 x g for 1 hour at 4°C.

  • Membrane Storage: Discard the supernatant and either proceed directly to solubilization or store the membrane pellet at -80°C.

Protocol 2: Solubilization and Purification of His-tagged MprF
  • Solubilization: Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole) containing an optimized concentration of a mild detergent (e.g., 1% DDM or 1% LMNG). Incubate with gentle agitation for 1-2 hours at 4°C.

  • Clarification: Centrifuge the solubilized membranes at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

  • Affinity Chromatography (IMAC):

    • Equilibrate a Ni-NTA column with IMAC wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, and a low concentration of the same detergent used for solubilization, e.g., 0.05% DDM).

    • Load the clarified supernatant onto the column.

    • Wash the column extensively with IMAC wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged MprF with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM imidazole in the same base buffer).

  • Size-Exclusion Chromatography (SEC):

    • Concentrate the eluted protein from the IMAC step if necessary.

    • Equilibrate a size-exclusion column (e.g., Superdex 200) with SEC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, and 0.05% DDM).

    • Load the concentrated protein onto the column and collect fractions.

    • Analyze the fractions by SDS-PAGE to identify those containing purified MprF.

Visualizations

MprF_Purification_Workflow cluster_expression Expression cluster_extraction Extraction cluster_purification Purification Transformation Transformation Growth Growth Transformation->Growth Induction Induction Growth->Induction Harvest Harvest Induction->Harvest Lysis Lysis Harvest->Lysis MembraneIsolation MembraneIsolation Lysis->MembraneIsolation Ultracentrifugation Solubilization Solubilization MembraneIsolation->Solubilization IMAC IMAC Solubilization->IMAC Clarification SEC SEC IMAC->SEC PurifiedMprF PurifiedMprF SEC->PurifiedMprF

Caption: Workflow for the expression and purification of MprF.

MprF_Troubleshooting_Logic Start Start Purification LowYield Low Yield? Start->LowYield CheckExpression Check Expression Levels LowYield->CheckExpression Yes Aggregation Aggregation? LowYield->Aggregation No CheckSolubilization Optimize Solubilization CheckExpression->CheckSolubilization CheckIMAC Optimize IMAC Binding CheckSolubilization->CheckIMAC CheckIMAC->Aggregation CheckSEC Optimize SEC Conditions Aggregation->CheckSEC Yes Inactive Inactive Protein? Aggregation->Inactive No CheckDetergent Screen Detergents CheckSEC->CheckDetergent CheckDetergent->Inactive CheckAssay Verify Assay Conditions Inactive->CheckAssay Yes Success Purified, Active MprF Inactive->Success No CheckFolding Assess Protein Folding CheckAssay->CheckFolding CheckFolding->Success

Caption: Troubleshooting logic for MprF purification.

References

Validation & Comparative

A Comparative Guide to 18:1 Lysyl-PG and 16:0 Lysyl-PG in Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 18:1 lysyl-phosphatidylglycerol (Lysyl-PG) and 16:0 Lysyl-PG, two important bacterial lipids, in the context of membrane studies. Understanding the distinct biophysical properties conferred by their different acyl chains is crucial for research into bacterial pathogenesis, antimicrobial resistance, and the development of novel therapeutics.

Introduction to Lysyl-Phosphatidylglycerol

Lysyl-phosphatidylglycerol (Lysyl-PG) is a cationic phospholipid found predominantly in the membranes of Gram-positive bacteria, such as Staphylococcus aureus.[1][2] Its synthesis, catalyzed by the MprF enzyme, involves the addition of a lysine (B10760008) residue to the glycerol (B35011) headgroup of phosphatidylglycerol (PG).[1][3] This modification introduces a positive charge to the bacterial membrane surface, which is typically anionic due to the prevalence of lipids like PG and cardiolipin.[1][2] This alteration in surface charge is a key mechanism of resistance against cationic antimicrobial peptides (CAMPs) by reducing electrostatic attraction.[1][2][3] The composition of the acyl chains of Lysyl-PG, like other phospholipids (B1166683), significantly influences the physicochemical properties of the bacterial membrane, including its fluidity, packing, and permeability.

Comparison of 18:1 (Oleoyl) and 16:0 (Palmitoyl) Acyl Chains

The fundamental difference between 18:1 Lysyl-PG and 16:0 Lysyl-PG lies in their fatty acid chains. 18:1 Lysyl-PG contains an oleoyl (B10858665) chain, which is an 18-carbon chain with one cis double bond, while 16:0 Lysyl-PG has a palmitoyl (B13399708) chain, a saturated 16-carbon chain. This seemingly small structural difference has profound implications for membrane architecture and function.

While direct comparative experimental data for 18:1 Lysyl-PG versus 16:0 Lysyl-PG is limited, the well-established principles of lipid biophysics allow us to infer their distinct effects on membrane properties. A recent lipidomic analysis of S. aureus has identified species of Lysyl-PG containing both saturated (e.g., C15:0-15:0) and mixed saturated-unsaturated (e.g., C16:0-18:1) acyl chains, underscoring the physiological relevance of both chain types.[4]

Quantitative Data Summary

The following table summarizes the expected differences in the biophysical properties of membranes containing 18:1 Lysyl-PG versus 16:0 Lysyl-PG, based on the known effects of their respective acyl chains on other phospholipid species.

Property18:1 Lysyl-PG (Unsaturated)16:0 Lysyl-PG (Saturated)Rationale & References
Membrane Fluidity HigherLowerThe cis double bond in the 18:1 chain introduces a kink, disrupting ordered packing and increasing the mobility of lipid molecules.[5]
Lipid Packing Looser / Less DenseTighter / DenserSaturated 16:0 chains can pack more closely together, leading to a more ordered and condensed membrane.
Membrane Thickness ThinnerThickerThe kinked 18:1 chains result in a less extended conformation, leading to a thinner bilayer compared to the fully extended 16:0 chains.[6]
Phase Transition Temperature (Tm) LowerHigherMore thermal energy is required to disrupt the tightly packed saturated 16:0 chains and induce the transition from a gel to a liquid-crystalline phase.[7]
Permeability to Small Molecules HigherLowerThe looser packing of 18:1 chains creates more transient voids in the membrane, facilitating the passive diffusion of small molecules.[8]
Interaction with Antimicrobial Peptides May facilitate initial insertion due to higher fluidity, but the overall effect is complex and depends on the specific peptide.May hinder peptide insertion due to denser packing, but the positive charge still provides electrostatic repulsion.The increased fluidity from 18:1 chains could lower the energy barrier for peptide insertion, though the primary resistance mechanism is charge-based.[3]

Experimental Protocols

To empirically determine and compare the effects of 18:1 Lysyl-PG and 16:0 Lysyl-PG on membrane properties, the following experimental approaches are recommended:

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a non-invasive technique used to probe the structure and dynamics of lipid bilayers by monitoring the vibrational frequencies of specific chemical groups.[3][9]

Objective: To determine the phase transition temperature (Tm) and assess the acyl chain order (fluidity) of membranes containing 18:1 Lysyl-PG versus 16:0 Lysyl-PG.

Methodology:

  • Liposome (B1194612) Preparation: Prepare large unilamellar vesicles (LUVs) composed of a model bacterial membrane lipid mixture (e.g., phosphatidylglycerol and cardiolipin) incorporating either 18:1 Lysyl-PG or 16:0 Lysyl-PG at a desired molar ratio.

  • Sample Preparation: Hydrate the lipid films with a suitable buffer (e.g., HEPES or phosphate (B84403) buffer) and subject them to several freeze-thaw cycles followed by extrusion through polycarbonate filters to obtain LUVs of a defined size.

  • FTIR Measurements:

    • Load the liposome suspension into a temperature-controlled transmission cell with CaF2 windows.

    • Record FTIR spectra over a range of temperatures spanning the expected phase transition.

    • Pay particular attention to the symmetric (νsCH2) and antisymmetric (νasCH2) stretching vibrations of the acyl chain methylene (B1212753) groups, which are sensitive to the conformational order (trans/gauche isomerization).

  • Data Analysis:

    • Plot the peak position of the νsCH2 band as a function of temperature.

    • The midpoint of the sigmoidal transition in this plot corresponds to the main phase transition temperature (Tm).

    • A higher frequency for the νsCH2 band at a given temperature indicates greater acyl chain disorder and thus higher membrane fluidity.

Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique that measures the heat changes associated with phase transitions in a material as a function of temperature.[10]

Objective: To precisely measure the phase transition temperature (Tm) and the enthalpy (ΔH) of the transition for membranes containing 18:1 Lysyl-PG or 16:0 Lysyl-PG.

Methodology:

  • Liposome Preparation: Prepare multilamellar vesicles (MLVs) by hydrating a thin lipid film of the desired composition (including either 18:1 or 16:0 Lysyl-PG) with buffer.

  • DSC Analysis:

    • Load the MLV suspension into the sample pan of the calorimeter, with a reference pan containing only buffer.

    • Scan the temperature over the desired range at a constant rate (e.g., 1°C/min).

    • An endothermic peak will be observed at the gel-to-liquid crystalline phase transition.

  • Data Analysis:

    • The temperature at the peak maximum is the Tm.

    • The area under the peak corresponds to the enthalpy of the transition (ΔH), which provides information about the cooperativity of the transition. A broader peak suggests lower cooperativity.

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the structure, dynamics, and interactions within a lipid bilayer.[11][12][13]

Objective: To model and compare the molecular behavior of membranes containing 18:1 Lysyl-PG and 16:0 Lysyl-PG, providing detailed information on lipid packing, membrane thickness, and area per lipid.

Methodology:

  • System Setup:

    • Construct two model membrane systems using software like CHARMM-GUI. Each system will consist of a lipid bilayer hydrated with water and ions.

    • One system will contain 18:1 Lysyl-PG, and the other will contain 16:0 Lysyl-PG, both mixed with other relevant bacterial membrane lipids.

  • Simulation Protocol:

    • Perform energy minimization of the initial systems to remove steric clashes.

    • Equilibrate the systems under constant temperature and pressure (NPT ensemble) to allow the lipids and water to reach a stable configuration.

    • Run production simulations for a sufficient length of time (typically hundreds of nanoseconds) to sample the conformational space of the lipids.

  • Data Analysis:

    • Area per lipid: Calculate the average area occupied by each lipid in the plane of the membrane.

    • Bilayer thickness: Determine the average distance between the phosphate groups of the two leaflets.

    • Acyl chain order parameters (SCD): Calculate the order parameter for each carbon atom along the acyl chains to quantify the degree of conformational order. A lower SCD value indicates more disorder.

    • Radial distribution functions: Analyze the distribution of water and other molecules relative to the lipid headgroups to assess hydration and permeability.

Visualizations

Signaling_Pathway cluster_0 Bacterial Membrane Resistance PG Phosphatidylglycerol (PG) (Anionic) MprF MprF Enzyme PG->MprF Substrate LysylPG Lysyl-PG (Cationic) ResistantMembrane Resistant Membrane (Reduced Negative Charge) LysylPG->ResistantMembrane Incorporation MprF->LysylPG Synthesis CAMP Cationic Antimicrobial Peptide (CAMP) Membrane Bacterial Membrane (Net Negative Charge) CAMP->Membrane Electrostatic Attraction CAMP->ResistantMembrane Electrostatic Repulsion Membrane->ResistantMembrane Modification by MprF

Caption: Lysyl-PG synthesis and its role in antimicrobial resistance.

Experimental_Workflow cluster_1 Membrane Property Analysis Workflow start Select Lipid Composition (18:1 Lysyl-PG vs 16:0 Lysyl-PG) liposome_prep Liposome Preparation (LUVs or MLVs) start->liposome_prep md Molecular Dynamics (MD) Simulation start->md In Silico ftir FTIR Spectroscopy liposome_prep->ftir dsc Differential Scanning Calorimetry (DSC) liposome_prep->dsc analysis Data Analysis ftir->analysis dsc->analysis md->analysis comparison Comparative Assessment of Membrane Properties analysis->comparison

Caption: Workflow for comparing membrane properties of different Lysyl-PG species.

Conclusion

The acyl chain composition of lysyl-phosphatidylglycerol is a critical determinant of bacterial membrane properties. Membranes incorporating the unsaturated 18:1 Lysyl-PG are expected to be more fluid, less ordered, and more permeable than those with the saturated 16:0 Lysyl-PG. These differences have significant implications for bacterial adaptation to environmental stress and for the efficacy of antimicrobial agents. The experimental protocols outlined in this guide provide a framework for the systematic investigation of these two important lipid species, which will contribute to a deeper understanding of bacterial membrane biology and aid in the development of novel strategies to combat antimicrobial resistance.

References

A Comparative Analysis of 18:1 Lysyl-Phosphatidylglycerol and Phosphatidylglycerol: Function and Biophysical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional and biophysical characteristics of 18:1 Lysyl-phosphatidylglycerol (18:1 Lysyl-PG) and its precursor, phosphatidylglycerol (PG). The information presented is supported by experimental data to assist researchers in understanding the distinct roles of these two important phospholipids, particularly in the context of bacterial physiology and antimicrobial resistance.

Introduction to Phosphatidylglycerol and 18:1 Lysyl-Phosphatidylglycerol

Phosphatidylglycerol (PG) is an anionic glycerophospholipid that is a ubiquitous component of biological membranes in bacteria, plants, and animals.[1][2] It plays a crucial role in maintaining the structural integrity and fluidity of these membranes.[1][3] In eukaryotes, PG is also a key precursor for the synthesis of cardiolipin, a phospholipid essential for mitochondrial function.[4][5]

18:1 Lysyl-phosphatidylglycerol (Lysyl-PG) is a derivative of PG where a lysine (B10760008) amino acid is esterified to the glycerol (B35011) head group. This modification is catalyzed by the Multiple Peptide Resistance Factor (MprF) enzyme, primarily found in Gram-positive bacteria such as Staphylococcus aureus.[6] The addition of the positively charged lysine residue fundamentally alters the physicochemical properties of the lipid, leading to significant functional consequences for the bacterial cell.[7] The "18:1" designation specifically refers to the presence of an oleoyl (B10858665) fatty acid chain at one of the sn-1 or sn-2 positions of the glycerol backbone.

Comparative Functions

The primary functions of PG and 18:1 Lysyl-PG are distinct, with PG playing a broad structural and metabolic role, while 18:1 Lysyl-PG has a more specialized function in bacterial defense mechanisms.

FeaturePhosphatidylglycerol (PG)18:1 Lysyl-Phosphatidylglycerol (18:1 Lysyl-PG)
Primary Role Structural component of membranes, precursor for other lipids (e.g., cardiolipin)Bacterial defense against cationic antimicrobial peptides (CAMPs)
Membrane Charge Anionic (negatively charged)Cationic (positively charged)
Key Function Maintains membrane fluidity and integrityModulates membrane surface charge to repel CAMPs
Prevalence Ubiquitous in bacteria, plants, and animalsPrimarily in Gram-positive bacteria, such as Staphylococcus aureus

Quantitative Data Comparison

The functional differences between PG and 18:1 Lysyl-PG are underpinned by measurable differences in their effects on membrane biophysics and bacterial susceptibility to antimicrobials.

Impact on Antimicrobial Resistance

The synthesis of 18:1 Lysyl-PG is a key mechanism of resistance to cationic antimicrobial peptides (CAMPs), including the clinically important antibiotic daptomycin (B549167). The presence of 18:1 Lysyl-PG in the bacterial membrane reduces the net negative charge, thereby electrostatically repelling positively charged CAMPs and increasing the minimum inhibitory concentration (MIC).

Table 1: Minimum Inhibitory Concentration (MIC) of Daptomycin against S. aureus Strains with and without Functional MprF

S. aureus StrainRelevant GenotypeDaptomycin MIC (µg/mL)Fold Increase in ResistanceReference
CGK5 (Wild-Type)mprF wild-type0.5-[8]
CGK5mutmprF (L431F mutation)36[8]
Newman (Wild-Type)mprF wild-type0.25-[2]
NewmanMprFL341FmprF (L341F mutation)416[2]
SA268mprF wild-type0.5-[3]
SA268ΔmprFmprF deletion0.06258-fold decrease[3]
Effect on Membrane Permeabilization

The presence of 18:1 Lysyl-PG in model membranes has been shown to inhibit membrane permeabilization induced by CAMPs. This is often measured using a dye leakage assay, where the release of a fluorescent dye from liposomes upon peptide-induced membrane disruption is quantified.

Table 2: Effect of Lysyl-PG on Peptide-Induced Dye Leakage from Model Vesicles

PeptideLysyl-DOPG Content (mol%)Peptide Concentration (µM)Dye Leakage (%)Reference
6W-RP-100.5~60[9]
6W-RP-1100.5~40[9]
6W-RP-1200.5~20[9]
6W-RP-1300.5<10[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of PG and 18:1 Lysyl-PG.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus wild-type and mprF mutant)

  • Mueller-Hinton Broth (MHB), supplemented with 50 mg/L Ca2+ for daptomycin testing

  • Antimicrobial agent (e.g., daptomycin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a bacterial inoculum by suspending several colonies from an overnight culture plate in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Prepare serial two-fold dilutions of the antimicrobial agent in MHB in the wells of a 96-well plate.

  • Inoculate each well with the diluted bacterial suspension. Include a positive control (bacteria without antimicrobial) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth.

Membrane Permeabilization (Dye Leakage) Assay

Objective: To measure the ability of a substance (e.g., a CAMP) to permeabilize a lipid membrane.

Materials:

  • Lipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) (POPG), 18:1 Lysyl-PG)

  • Fluorescent dye (e.g., carboxyfluorescein or ANTS/DPX)

  • Buffer (e.g., sodium phosphate (B84403) buffer, pH 7.5)

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorometer

Procedure:

  • Liposome (B1194612) Preparation:

    • Dissolve lipids in chloroform (B151607) in a round-bottom flask.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film. Dry the film under vacuum for at least 1 hour.

    • Hydrate the lipid film with a solution of the fluorescent dye at a self-quenching concentration (e.g., 30 mM carboxyfluorescein).

    • Subject the lipid suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Extrude the suspension 21 times through a 100 nm polycarbonate membrane to form large unilamellar vesicles (LUVs).

  • Purification: Remove non-encapsulated dye by passing the liposome suspension through a size-exclusion chromatography column.

  • Leakage Assay:

    • Dilute the purified liposomes in buffer in a cuvette or 96-well plate.

    • Add the antimicrobial peptide to the desired final concentration.

    • Monitor the increase in fluorescence over time using a fluorometer.

    • Determine 100% leakage by adding a detergent (e.g., 10% Triton X-100) to completely disrupt the liposomes.

    • Calculate the percentage of dye leakage relative to the maximum fluorescence.[10]

Bacterial Lipid Extraction and Thin-Layer Chromatography (TLC)

Objective: To extract and separate bacterial lipids to analyze their composition.

Materials:

  • Bacterial cell pellet

  • Chloroform, methanol, water

  • Silica Gel 60 TLC plates

  • TLC developing tank

  • Solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

  • Visualization reagent (e.g., 10% sulfuric acid in ethanol)

  • Hot plate

Procedure:

  • Lipid Extraction (Bligh and Dyer method):

    • Resuspend the bacterial cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

    • Sonicate or agitate to disrupt the cells and extract the lipids.

    • Add additional chloroform and water to break the mixture into two phases (final ratio of chloroform:methanol:water, 2:2:1.8, v/v/v).

    • Centrifuge to separate the phases. The lower chloroform phase contains the lipids.

    • Collect the lower phase and dry it under a stream of nitrogen.

  • TLC Analysis:

    • Dissolve the dried lipid extract in a small volume of chloroform.

    • Spot the lipid extract onto a Silica Gel 60 TLC plate.

    • Place the plate in a TLC tank containing the developing solvent.

    • Allow the solvent to migrate up the plate until it is near the top.

    • Remove the plate and dry it.

    • Spray the plate with the visualization reagent and heat on a hot plate to char the lipid spots.

    • Identify the lipids by comparing their migration distance (Rf value) to known standards.[11][12]

Signaling and Biosynthetic Pathways

The biosynthesis of 18:1 Lysyl-PG is a direct modification of the pre-existing PG pool in the bacterial membrane.

Biosynthesis of Phosphatidylglycerol

Phosphatidylglycerol is synthesized from phosphatidic acid and CTP via the intermediate CDP-diacylglycerol. This pathway is conserved across many organisms.[4][5][13]

PG_Biosynthesis PA Phosphatidic Acid CDP_DAG CDP-Diacylglycerol PA->CDP_DAG Enz1 CTP CTP CTP->CDP_DAG PGP Phosphatidylglycerol Phosphate CDP_DAG->PGP Enz2 G3P Glycerol-3-Phosphate G3P->PGP PG Phosphatidylglycerol PGP->PG Enz3 Enz1 CDP-diacylglycerol synthase Enz2 PGP synthase Enz3 PGP phosphatase Lysyl_PG_Synthesis cluster_membrane Bacterial Cytoplasmic Membrane Inner_Leaflet Inner Leaflet Outer_Leaflet Outer Leaflet PG_inner Phosphatidylglycerol (PG) MprF_synthase MprF (Synthase Domain) PG_inner->MprF_synthase Lysyl_PG_inner Lysyl-PG MprF_synthase->Lysyl_PG_inner Synthesis MprF_flippase MprF (Flippase Domain) Lysyl_PG_inner->MprF_flippase Lysyl_PG_outer Lysyl-PG MprF_flippase->Lysyl_PG_outer Translocation (Flipping) Lysyl_tRNA Lysyl-tRNA Lysyl_tRNA->MprF_synthase

References

Daptomycin Resistance: Unraveling the Correlation with 18:1 Lysyl-PG Levels

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Daptomycin (B549167) stands as a critical last-resort antibiotic against formidable Gram-positive pathogens. However, the emergence of resistance threatens its clinical efficacy. A significant body of research has established a strong correlation between daptomycin resistance and alterations in the phospholipid composition of the bacterial cell membrane, particularly the increased levels of 18:1 lysyl-phosphatidylglycerol (Lysyl-PG). This guide provides a comprehensive comparison of the mechanisms underlying this correlation, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in navigating this complex field.

The Central Role of Lysyl-PG in Daptomycin Resistance

Daptomycin, a cyclic lipopeptide antibiotic, exerts its bactericidal effect by binding to the bacterial cell membrane in a calcium-dependent manner, leading to membrane depolarization and cell death.[1] The primary target for this interaction is the anionic phospholipid phosphatidylglycerol (PG).[2][3] In daptomycin-resistant strains, a key adaptive strategy involves the modification of the cell membrane's charge and composition to hinder this interaction.

The most prominent mechanism involves the enzymatic action of the multiple peptide resistance factor (MprF). MprF is a bifunctional enzyme that synthesizes lysyl-PG from PG and lysyl-tRNA and then translocates, or "flips," the newly synthesized cationic lysyl-PG to the outer leaflet of the cell membrane.[3][4][5] This results in an increased positive surface charge, which electrostatically repels the positively charged daptomycin-calcium complex, thereby reducing antibiotic binding and subsequent bactericidal activity.[1][4]

Quantitative Analysis of Phospholipid Changes

Numerous studies have quantified the changes in cell membrane phospholipid composition associated with daptomycin resistance. A consistent finding is the reciprocal relationship between PG and Lysyl-PG levels in resistant strains.

Strain (Species)PhenotypeTotal PG (% of total phospholipid)Total Lysyl-PG (% of total phospholipid)Fold Change in Lysyl-PG (Resistant vs. Susceptible)Reference
Staphylococcus aureus (Clinical Pair 1)Susceptible55.2 ± 2.531.8 ± 2.1-[6]
Resistant38.4 ± 3.149.6 ± 3.81.56[6]
Staphylococcus aureus (Clinical Pair 2)Susceptible51.7 ± 3.035.1 ± 2.8-[6]
Resistant35.9 ± 2.753.2 ± 3.51.52[6]
Enterococcus faecalis S613Susceptible25.0 (Relative Abundance)5.0 (Relative Abundance)-[7]
Enterococcus faecalis R712Resistant10.0 (Relative Abundance)2.5 (Relative Abundance)0.5[7]

Note: Data from different studies may use different methodologies for quantification (e.g., percentage of total phospholipid vs. relative abundance), leading to variations in absolute values. The trend of decreasing PG and often increasing Lysyl-PG in resistant strains is the key takeaway.

While increased Lysyl-PG is a common theme in S. aureus, the picture can be more complex in other species like Enterococcus faecalis. In some daptomycin-resistant E. faecalis strains, a decrease in both PG and Lysyl-PG has been observed, with a concomitant increase in other lipids like cardiolipin (B10847521) or glycolipids, suggesting alternative resistance mechanisms.[2][7][8]

Alternative Mechanisms of Daptomycin Resistance

While the MprF-mediated increase in Lysyl-PG is a primary driver of daptomycin resistance, it is not the sole mechanism. A comprehensive understanding requires consideration of alternative and complementary pathways.

  • Mutations in Phosphatidylglycerol Synthesis: Mutations in the gene pgsA, which encodes the phosphatidylglycerol synthase, can lead to a direct reduction in the amount of PG in the cell membrane.[2][9] This decreases the primary target for daptomycin binding.

  • Increased Cardiolipin Synthesis: Mutations in the cardiolipin synthase gene, cls, can result in the increased conversion of PG to cardiolipin.[5] While cardiolipin is also anionic, its presence can alter membrane fluidity and organization, potentially hindering daptomycin's interaction with the membrane.

  • Cell Wall Alterations: Thickening of the cell wall and modifications of teichoic acids with D-alanine can create a physical barrier or alter the charge of the cell envelope, respectively, impeding daptomycin's access to the cell membrane.[1][3]

  • Two-Component Regulatory Systems: Systems such as YycFG (also known as WalKR) and VraSR play a crucial role in sensing and responding to cell envelope stress.[2][5] Mutations in these systems can lead to global changes in cell wall and membrane metabolism, contributing to daptomycin resistance.

Experimental Protocols

1. Lipid Extraction and Analysis by Two-Dimensional Thin-Layer Chromatography (2D-TLC)

This classical method provides a robust qualitative and semi-quantitative analysis of the major phospholipid classes.

  • Bacterial Growth and Harvesting: Grow bacterial strains to the desired growth phase (e.g., mid-logarithmic or stationary) in appropriate media. Harvest cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).

  • Lipid Extraction: Resuspend the cell pellet in a one-phase Bligh-Dyer mixture (chloroform:methanol:water, 1:2:0.8 v/v/v). Sonicate or vortex vigorously to disrupt the cells and extract lipids.

  • Phase Separation: Add additional chloroform (B151607) and water to induce phase separation (final ratio of chloroform:methanol:water, 2:2:1.8 v/v/v). Centrifuge to separate the phases.

  • Lipid Recovery: Carefully collect the lower organic phase containing the lipids. Dry the lipid extract under a stream of nitrogen gas.

  • 2D-TLC: Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1 v/v). Spot the extract onto a silica (B1680970) gel TLC plate.

    • First Dimension: Develop the plate in a solvent system such as chloroform:methanol:acetic acid (65:25:10 v/v/v).

    • Second Dimension: Rotate the plate 90 degrees and develop in a second solvent system, for example, chloroform:methanol:water (65:25:4 v/v/v).

  • Visualization and Quantification: Stain the plate with a phospholipid-specific stain (e.g., molybdenum blue) or a general lipid stain (e.g., iodine vapor). Scrape the individual lipid spots and quantify the phosphorus content to determine the relative abundance of each phospholipid.[6][10]

2. Hydrophilic Interaction Liquid Chromatography-Ion Mobility-Mass Spectrometry (HILIC-IM-MS)

This advanced technique offers high-resolution separation and sensitive detection of a wide range of lipid species, enabling detailed lipidomic profiling.

  • Sample Preparation: Perform lipid extraction as described for 2D-TLC.

  • HILIC Separation: Inject the lipid extract onto a HILIC column. The separation is based on the polarity of the lipid headgroups. A gradient of solvents (e.g., acetonitrile (B52724) and ammonium (B1175870) acetate) is used to elute the lipids.

  • Ion Mobility Separation: The eluted lipids enter the ion mobility cell, where they are separated based on their size, shape, and charge (collisional cross-section).

  • Mass Spectrometry Detection: The separated ions are then analyzed by a mass spectrometer to determine their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting three-dimensional data (retention time, drift time, and m/z) allows for the identification and relative quantification of individual lipid species.[2][9]

Visualizing the Pathways to Resistance

The interplay of different genetic and metabolic factors contributing to daptomycin resistance can be complex. The following diagrams illustrate the key pathways.

Daptomycin_Resistance_Pathway cluster_genes Genetic Determinants PG Phosphatidylglycerol (PG) (Anionic) LysylPG Lysyl-PG (Cationic) PG->LysylPG Cardiolipin Cardiolipin PG->Cardiolipin ReducedBinding Reduced Binding Target Repulsion Electrostatic Repulsion mprF mprF (gain of function) mprF->LysylPG Synthesis & Translocation pgsA pgsA (loss of function) pgsA->PG Inhibits Synthesis cls cls (gain of function) cls->Cardiolipin Increases Synthesis yycFG yycFG (mutations) yycFG->mprF Regulates yycFG->pgsA Regulates Daptomycin Daptomycin-Ca2+ (Cationic) Daptomycin->PG Daptomycin->LysylPG Repels

Caption: Key pathways of daptomycin resistance in the cell membrane.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Lipid Analysis cluster_data_interp Data Interpretation bacterial_culture Bacterial Culture (Susceptible vs. Resistant) cell_harvesting Cell Harvesting bacterial_culture->cell_harvesting lipid_extraction Lipid Extraction (Bligh-Dyer) cell_harvesting->lipid_extraction tlc 2D-TLC lipid_extraction->tlc Method 1 lcms HILIC-IM-MS lipid_extraction->lcms Method 2 quantification Phospholipid Quantification tlc->quantification lcms->quantification comparison Comparison of Lipid Profiles quantification->comparison correlation Correlation with Daptomycin MIC comparison->correlation

Caption: Workflow for analyzing phospholipid changes in daptomycin resistance.

References

The Influence of Lysyl-PG on Cationic Antimicrobial Peptide Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of bacterial resistance to cationic antimicrobial peptides (CAMPs) is paramount. A key factor in this resistance is the modification of bacterial cell membrane composition, specifically the introduction of lysyl-phosphatidylglycerol (Lysyl-PG). This guide provides a detailed comparison of CAMP interactions with membranes containing Lysyl-PG versus those composed solely of phosphatidylglycerol (PG), supported by experimental data and detailed protocols.

The cytoplasmic membranes of many Gram-positive bacteria, such as Staphylococcus aureus, are rich in anionic phospholipids (B1166683) like PG, which facilitates the electrostatic attraction and subsequent disruptive action of positively charged CAMPs.[1][2] However, these bacteria can modify their membrane composition by enzymatically adding a lysine (B10760008) residue to PG, forming the cationic lipid Lysyl-PG.[1][2][3] This alteration reduces the net negative charge of the membrane, leading to electrostatic repulsion of CAMPs and contributing to antimicrobial resistance.[1][2][4] The synthesis and translocation of Lysyl-PG is mediated by the Multiple Peptide Resistance Factor (MprF) enzyme.[2][3][5]

Comparative Analysis of CAMP-Membrane Interactions

The presence of Lysyl-PG in model membranes has been shown to significantly alter the interaction dynamics with CAMPs. While it was initially hypothesized that Lysyl-PG primarily inhibits the initial binding of CAMPs, studies have revealed a more nuanced mechanism.

One study investigating the synthetic antimicrobial peptide 6W-RP-1 found that physiological concentrations of Lysyl-PG only minimally reduced the peptide's binding to lipid vesicles.[5][6][7] Instead, the presence of Lysyl-PG severely inhibited the peptide's ability to permeabilize the membrane and cause dye leakage.[5][6][7] This suggests that Lysyl-PG's primary role in resistance is to attenuate membrane perturbation and defect formation rather than simply preventing the initial association of the peptide with the membrane.[5][6]

Further investigations with different CAMPs, such as LL-37, F5W Magainin II, and NA-CATH:ATRA-1-ATRA-1, have demonstrated that the modulatory effect of Lysyl-PG can be peptide-specific. For instance, LL-37's disruptive effect on anionic bilayers is progressively attenuated by increasing concentrations of Lysyl-PG, particularly within the hydrophobic core of the membrane.[4][8] In contrast, F5W Magainin II perturbs both the hydrophobic and interfacial regions of the membrane across a broader range of Lysyl-PG concentrations.[4][8] NA-CATH:ATRA-1-ATRA-1 primarily interacts with the interfacial domains with minimal disruption of the acyl chain order.[4][8] These findings highlight that the physicochemical properties of the CAMPs, such as charge and hydrophobicity, play a crucial role in how their activity is modulated by Lysyl-PG.[1]

Quantitative Data Summary

The following table summarizes the quantitative data on the interaction of the synthetic CAMP 6W-RP-1 with lipid vesicles containing varying molar percentages of Lysyl-DOPG, where a fraction of POPG was replaced by Lysyl-DOPG in a base composition of POPG:POPC (70:30).

Lysyl-DOPG (mol%)k_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (μM)
0(Data not explicitly provided)(Data not explicitly provided)(Reference value)
>0 to 30Linear decreaseRemained relatively constantMinimal increase
>30(Data not explicitly provided)Became notably fasterSignificantly higher

Table adapted from data on the interaction of 6W-RP-1 with lipid vesicles.[5][9][10]

Experimental Protocols

Vesicle Preparation for Binding and Permeabilization Assays

A common method for preparing lipid vesicles to study CAMP-membrane interactions involves the following steps:

  • Lipid Film Hydration: A mixture of the desired lipids (e.g., POPG, POPC, and Lysyl-DOPG) in chloroform (B151607) is dried under a stream of nitrogen gas to form a thin lipid film on the wall of a glass tube. The film is then placed under a vacuum for at least one hour to remove any residual solvent.

  • Hydration: The lipid film is hydrated with a suitable buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain large unilamellar vesicles (LUVs) of a defined size, the MLV suspension is subjected to multiple freeze-thaw cycles and then extruded through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.

Fluorescence-Based Binding Assay

This assay measures the binding of a fluorescently labeled or intrinsically fluorescent (e.g., tryptophan-containing) CAMP to lipid vesicles.

  • Sample Preparation: A fixed concentration of the CAMP is added to a cuvette containing a suspension of LUVs at varying lipid concentrations.

  • Fluorescence Measurement: The fluorescence emission spectrum of the CAMP is recorded. Binding to the lipid vesicles typically results in a blue shift of the maximum emission wavelength and an increase in fluorescence intensity.

  • Data Analysis: The change in fluorescence is plotted against the lipid concentration, and the data is fitted to a binding isotherm to determine the dissociation constant (K_D), which is a measure of the binding affinity. The apparent rate constant (k_app) for binding can also be determined by monitoring the change in fluorescence over time. From the dependence of k_app on lipid concentration, the molecular rate constants for peptide binding (k_on) and desorption (k_off) can be obtained.[9]

Dye Leakage (Permeabilization) Assay

This assay assesses the ability of a CAMP to disrupt the integrity of a lipid membrane.

  • Vesicle Preparation: LUVs are prepared as described above, but with a fluorescent dye (e.g., calcein (B42510) or carboxyfluorescein) encapsulated at a self-quenching concentration in the hydration buffer.

  • Dye Removal: Untrapped dye is removed from the vesicle suspension by size-exclusion chromatography.

  • Leakage Measurement: The dye-loaded vesicles are placed in a cuvette, and the CAMP is added. Membrane permeabilization by the CAMP leads to the release of the dye into the surrounding medium, resulting in its dequenching and an increase in fluorescence intensity.

  • Data Analysis: The fluorescence intensity is monitored over time. The initial rate of dye leakage is often used as a measure of the peptide's membrane-disrupting activity. The total amount of encapsulated dye can be determined by adding a detergent (e.g., Triton X-100) to completely lyse the vesicles.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to investigate the effect of CAMPs on the structure and phase behavior of lipid bilayers.

  • Sample Preparation: A hydrated lipid film (with or without the CAMP) is placed between two CaF₂ windows.

  • FTIR Measurement: The sample is placed in the FTIR spectrometer, and spectra are recorded over a range of temperatures.

  • Data Analysis: Changes in the position and shape of specific vibrational bands, such as the symmetric methylene (B1212753) stretching bands, can provide information about the fluidity of the lipid acyl chains.[4] Shifts in the carbonyl and phosphate (B84403) asymmetric stretching bands can indicate changes in the interfacial polarity of the membrane.[4]

Visualizing the Interactions

CAMP_Interaction cluster_PG PG-containing Membrane cluster_LysylPG Lysyl-PG-containing Membrane PG_Membrane Anionic PG Membrane (High Negative Charge) Disruption1 Membrane Perturbation & Pore Formation PG_Membrane->Disruption1 High Permeabilization CAMP1 Cationic AMP Binding1 Strong Electrostatic Attraction & Binding CAMP1->Binding1 Binding1->PG_Membrane High Affinity LysylPG_Membrane Lysyl-PG/PG Membrane (Reduced Negative Charge) Disruption2 Attenuated Membrane Perturbation LysylPG_Membrane->Disruption2 Low Permeabilization CAMP2 Cationic AMP Binding2 Weakened Electrostatic Attraction & Binding CAMP2->Binding2 Binding2->LysylPG_Membrane Lower Affinity

Caption: Comparative interaction of a cationic antimicrobial peptide with a PG vs. a Lysyl-PG containing membrane.

Experimental_Workflow cluster_Preparation Vesicle Preparation cluster_Assays Biophysical Assays cluster_Analysis Data Analysis & Comparison Lipid_Film Lipid Film Formation (PG +/- Lysyl-PG) Hydration Hydration Lipid_Film->Hydration Extrusion Extrusion to LUVs Hydration->Extrusion Binding_Assay Fluorescence Binding Assay (Determine KD, kon, koff) Extrusion->Binding_Assay Permeability_Assay Dye Leakage Assay (Measure Permeabilization) Extrusion->Permeability_Assay Data_Comparison Compare Binding Affinity & Membrane Disruption between PG and Lysyl-PG Vesicles Binding_Assay->Data_Comparison Permeability_Assay->Data_Comparison

Caption: A typical experimental workflow for studying CAMP-lipid interactions.

References

Validating the Role of MprF in 18:1 Lysyl-Phosphatidylglycerol Synthesis Using Knockout Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of wild-type versus mprF knockout mutants to validate the crucial role of the multiple peptide resistance factor (MprF) in the synthesis of 18:1 lysyl-phosphatidylglycerol (Lysyl-PG). By presenting quantitative data, detailed experimental protocols, and visual workflows, this document serves as a comprehensive resource for researchers investigating bacterial membrane lipid modification, antibiotic resistance, and novel drug targets.

Introduction to MprF and Lysyl-Phosphatidylglycerol

The multiple peptide resistance factor (MprF) is a bifunctional membrane protein found in many pathogenic bacteria, including Staphylococcus aureus. It possesses both a synthase domain that catalyzes the transfer of lysine (B10760008) from lysyl-tRNA to the head group of phosphatidylglycerol (PG), and a flippase domain that translocates the resulting lysyl-phosphatidylglycerol (Lysyl-PG) from the inner to the outer leaflet of the cytoplasmic membrane.[1] This modification introduces a positive charge to the bacterial cell surface, leading to electrostatic repulsion of positively charged cationic antimicrobial peptides (CAMPs), a key component of the host innate immune response.[2]

One of the common acyl chain variants of Lysyl-PG is 18:1 Lysyl-PG, containing an oleic acid chain. The synthesis of 18:1 Lysyl-PG is therefore a key mechanism by which bacteria can alter their membrane composition to resist host defenses. The generation and analysis of mprF knockout mutants have been instrumental in unequivocally demonstrating the essential function of this protein in Lysyl-PG biosynthesis and its impact on antimicrobial peptide susceptibility.[3][4]

Quantitative Comparison of Lipid Profiles

The most direct method to validate the function of MprF is to compare the phospholipid composition of a wild-type strain with that of an isogenic mprF knockout mutant. This is typically achieved through techniques such as thin-layer chromatography (TLC) for qualitative assessment and liquid chromatography-mass spectrometry (LC-MS/MS) for detailed quantitative analysis.

Table 1: Comparative Lipidomics of Wild-Type vs. mprF Knockout Staphylococcus aureus

Lipid SpeciesWild-Type (Relative Abundance)mprF Knockout (Relative Abundance)Fold Change
Phosphatidylglycerol (PG)
Total PG100%~80-120%Variable
Lysyl-Phosphatidylglycerol (Lysyl-PG)
Total Lysyl-PG100%Not Detected Complete Abolition
18:1 Lysyl-PGPresentNot Detected Complete Abolition
Cardiolipin (CL) 100%~90-110%Minimal Change

Note: The data presented is a synthesis of expected outcomes based on published literature. While exact percentages can vary between studies and experimental conditions, the complete absence of all Lysyl-PG species, including 18:1 Lysyl-PG, in the mprF knockout is the consistent and critical finding.

Studies have consistently demonstrated that the deletion of the mprF gene leads to the complete disappearance of Lysyl-PG from the bacterial membrane.[3][4] Concurrently, there may be a slight increase or decrease in the precursor molecule, phosphatidylglycerol (PG), as the cell compensates for the altered membrane composition. The levels of other major phospholipids (B1166683), such as cardiolipin, generally remain unchanged. The specific analysis of different acyl chain variants, such as 18:1 Lysyl-PG, through advanced mass spectrometry techniques, confirms that MprF is responsible for the synthesis of all forms of Lysyl-PG.[5][6]

Impact on Antimicrobial Susceptibility

The functional consequence of the loss of Lysyl-PG in mprF knockout mutants is a dramatic increase in susceptibility to cationic antimicrobial peptides. This can be quantified by determining the Minimum Inhibitory Concentration (MIC) of a specific CAMP, such as daptomycin.

Table 2: Daptomycin Susceptibility in Wild-Type vs. mprF Knockout Staphylococcus aureus

StrainDaptomycin MIC (µg/mL)Interpretation
Wild-Type1.0Susceptible
mprF Knockout≤0.06 - 0.25Highly Susceptible

Note: MIC values can vary depending on the specific strain and testing methodology. However, a significant decrease in the MIC for the mprF knockout mutant is consistently observed.[4]

The data clearly indicates that the absence of MprF-mediated membrane modification renders the bacteria significantly more vulnerable to the action of CAMPs. This highlights MprF as a potential target for the development of new therapeutic strategies that could resensitize resistant bacteria to existing antibiotics or the host's own immune defenses.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in validating the role of MprF.

Construction of an mprF Knockout Mutant in Staphylococcus aureus via Allelic Replacement

This protocol describes a general method for creating a markerless in-frame deletion of the mprF gene using a temperature-sensitive shuttle vector and a counter-selection system.[2][7]

dot

Caption: Workflow for generating an mprF knockout mutant.

  • Primer Design and Amplification of Flanking Regions: Design primers to amplify approximately 1 kb regions directly upstream and downstream of the mprF gene from S. aureus genomic DNA.

  • Splicing by Overlap Extension (SOE) PCR: Join the upstream and downstream fragments by SOE-PCR to create a single DNA fragment containing the flanking regions of mprF but lacking the gene itself.

  • Cloning into Shuttle Vector: Ligate the SOE-PCR product into a temperature-sensitive E. coli-S. aureus shuttle vector (e.g., pKOR1) that contains a selectable marker and a counter-selectable marker.[2]

  • Transformation into E. coli and Plasmid Isolation: Transform the ligation mixture into a suitable E. coli cloning strain, select for transformants, and isolate the recombinant plasmid.

  • Transformation into S. aureus: Electroporate the recombinant plasmid into the target S. aureus strain.

  • Selection for Single-Crossover Integrants: Plate the transformed S. aureus on selective agar (B569324) and incubate at a non-permissive temperature (e.g., 43°C) to select for colonies where the plasmid has integrated into the chromosome via homologous recombination.

  • Induction of Second Crossover and Counter-selection: Culture the single-crossover integrants at a permissive temperature (e.g., 30°C) in the presence of a counter-selective agent to promote the excision of the plasmid.

  • Screening and Confirmation: Screen the resulting colonies for the loss of the plasmid and the deletion of the mprF gene. This is typically done by PCR using primers that flank the mprF gene, followed by DNA sequencing to confirm the deletion.

Lipid Extraction and Analysis by LC-MS/MS

This protocol outlines the extraction of total phospholipids from bacterial cells and their subsequent analysis by LC-MS/MS.[8]

dot

Caption: Workflow for lipid extraction and LC-MS/MS analysis.

  • Cell Culture and Harvesting: Grow wild-type and mprF knockout S. aureus to the desired growth phase and harvest the cells by centrifugation.

  • Lipid Extraction (Modified Bligh-Dyer Method):

    • Wash the cell pellet with phosphate-buffered saline (PBS).

    • Resuspend the pellet in a single-phase mixture of chloroform (B151607), methanol, and water.

    • After a period of extraction, induce phase separation by adding more chloroform and water.

    • Centrifuge to separate the phases and carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen gas and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted lipid extract into a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate the different phospholipid classes and molecular species using a suitable chromatography column (e.g., reverse-phase or HILIC).

    • Detect the lipids using the mass spectrometer in both full scan mode and tandem MS (MS/MS) mode to identify the specific head groups and fatty acyl chains.

  • Data Analysis: Process the raw data using specialized software to identify and quantify the different lipid species, including 18:1 Lysyl-PG, by comparing their mass-to-charge ratios and fragmentation patterns to known standards and databases.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of a cationic antimicrobial peptide against S. aureus.[9]

  • Preparation of Antimicrobial Peptide Stock Solution: Prepare a concentrated stock solution of the cationic antimicrobial peptide (e.g., daptomycin) in an appropriate solvent.

  • Preparation of Bacterial Inoculum: Grow S. aureus (wild-type and mprF knockout) in cation-adjusted Mueller-Hinton Broth (CAMHB) and adjust the turbidity to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of Antimicrobial Peptide: Perform a two-fold serial dilution of the antimicrobial peptide stock solution in CAMHB in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antimicrobial peptide) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial peptide that completely inhibits visible growth of the bacteria.

Signaling Pathways and Logical Relationships

The synthesis of Lysyl-PG by MprF is a key step in a pathway that leads to increased resistance to CAMPs. The following diagram illustrates this relationship.

dot

MprF_pathway cluster_synthesis Lysyl-PG Synthesis cluster_translocation Membrane Translocation cluster_outcome Functional Outcome PG Phosphatidylglycerol (PG) MprF_synthase MprF (Synthase domain) PG->MprF_synthase Lysyl_tRNA Lysyl-tRNA Lysyl_tRNA->MprF_synthase Lysyl_PG_inner Lysyl-PG (inner leaflet) MprF_synthase->Lysyl_PG_inner MprF_flippase MprF (Flippase domain) Lysyl_PG_inner->MprF_flippase Lysyl_PG_outer Lysyl-PG (outer leaflet) MprF_flippase->Lysyl_PG_outer Positive_charge Increased positive surface charge Lysyl_PG_outer->Positive_charge CAMP_repulsion Repulsion of cationic antimicrobial peptides (CAMPs) Positive_charge->CAMP_repulsion Resistance Increased resistance to CAMPs CAMP_repulsion->Resistance

Caption: MprF-mediated pathway to CAMP resistance.

Conclusion

The use of mprF knockout mutants provides unequivocal evidence for the central role of MprF in the synthesis of 18:1 Lysyl-PG and other Lysyl-PG species. The comparative analysis of wild-type and mutant strains, through quantitative lipidomics and antimicrobial susceptibility testing, demonstrates that MprF is essential for the modification of the bacterial membrane with positively charged lipids, which in turn is a critical mechanism for resistance to cationic antimicrobial peptides. This makes MprF a compelling target for the development of novel anti-infective therapies aimed at overcoming bacterial resistance. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to further investigate the function of MprF and its homologs in various bacterial pathogens.

References

A Comparative Guide to Synthetic 18:1 Lysyl-PG and Bacterially-Derived Lysyl-PG for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and microbiology, understanding the nuances of bacterial membrane components is critical. Lysyl-phosphatidylglycerol (lysyl-PG), a key player in bacterial resistance to certain antibiotics, is available in both synthetic and bacterially-derived forms. This guide provides an objective comparison of synthetic 18:1 Lysyl-PG and its bacterially-derived counterpart, supported by experimental data, to aid in the selection of the appropriate reagent for research applications.

Introduction to Lysyl-Phosphatidylglycerol

Lysyl-phosphatidylglycerol (lysyl-PG) is a cationic phospholipid found in the cell membranes of many Gram-positive bacteria, including notorious pathogens like Staphylococcus aureus.[1] Its presence is a crucial factor in bacterial virulence and resistance to cationic antimicrobial peptides (CAMPs), a class of antibiotics that includes both naturally occurring host defense peptides and clinically relevant drugs like daptomycin (B549167).[1][2] The primary function of lysyl-PG is to introduce a positive charge to the otherwise negatively charged bacterial membrane, thereby electrostatically repelling positively charged CAMPs and reducing their efficacy.[3][4] This modification is catalyzed by the Multiple Peptide Resistance Factor (MprF) enzyme, which transfers a lysine (B10760008) residue to phosphatidylglycerol (PG).[3][5]

Synthetic vs. Bacterially-Derived Lysyl-PG: A Head-to-Head Comparison

The choice between synthetic and bacterially-derived lysyl-PG depends on the specific requirements of the experiment. Synthetic 18:1 lysyl-PG offers high purity and a defined chemical structure, making it ideal for highly controlled biophysical studies. Bacterially-derived lysyl-PG, while potentially more heterogeneous in its acyl chain composition, represents the native form and may be more relevant for studies aiming to mimic the natural bacterial membrane environment.

FeatureSynthetic 18:1 Lysyl-PGBacterially-Derived Lysyl-PG
Source Chemical synthesisExtracted and purified from bacterial cultures (e.g., Staphylococcus aureus)
Acyl Chain Composition Homogeneous (typically 18:1, dioleoyl)[6]Heterogeneous, reflecting the fatty acid profile of the source bacterium.
Purity High, with defined stereochemistry.Variable, may contain other lipid species depending on the purification method.
Biological Activity Mimics the charge-altering function of native lysyl-PG in model membranes.[7][8]Represents the native molecule responsible for antimicrobial resistance in bacteria.[1]
Applications Biophysical studies of lipid-peptide interactions, reconstitution of model membranes, drug screening assays.[3][7]Studies on bacterial physiology, virulence, and antibiotic resistance mechanisms in a native context.[1]
Commercial Availability Readily available from various chemical suppliers.[6][9][10][11]Less commonly available commercially; often requires in-house extraction and purification.

Experimental Data and Performance

Studies investigating the role of lysyl-PG in antimicrobial resistance have extensively used model membrane systems, such as liposomes, containing synthetic lysyl-PG to dissect its mechanism of action. These experiments provide valuable quantitative data on how lysyl-PG affects membrane properties and interactions with CAMPs.

Effect of Lysyl-PG on Membrane Fluidity

The incorporation of lysyl-PG can modulate the physical properties of the bacterial membrane, including its fluidity. Changes in membrane fluidity have been linked to daptomycin resistance in S. aureus.[12] Fourier-transform infrared (FTIR) spectroscopy is a common technique to measure the phase transition temperature (Tm) of lipid bilayers, which is an indicator of membrane fluidity.

Lipid SystemPeptidePeptide Concentration (mol%)Phase Transition Temperature (Tm) (°C)Reference
Binary (PG/CL)LL-37043.20 ± 0.21[3]
139.87 ± 0.15[3]
538.12 ± 0.09[3]
Ternary (PG/CL/10% lysyl-PG)LL-37042.50 ± 0.18[3]
142.45 ± 0.11[3]
542.38 ± 0.14[3]

Table showing the effect of the antimicrobial peptide LL-37 on the phase transition temperature of model membranes with and without synthetic lysyl-PG. The presence of 10% lysyl-PG stabilizes the membrane, as indicated by the smaller change in Tm upon peptide addition.[3]

Impact of Lysyl-PG on Antimicrobial Peptide Binding and Activity

The primary mechanism by which lysyl-PG confers resistance is by reducing the binding and subsequent disruptive activity of CAMPs. This has been demonstrated through various in vitro assays.

Peptide Binding Kinetics:

Lysyl-DOPG Content (mol%)kon (M-1s-1) x 104koff (s-1)KD (µM)Reference
01.8 ± 0.20.010 ± 0.0015.6[8]
201.6 ± 0.30.012 ± 0.0027.5[8]
301.5 ± 0.10.018 ± 0.00312.0[8]
401.1 ± 0.20.025 ± 0.00422.7[8]

This table summarizes the kinetic parameters of the interaction between the synthetic antimicrobial peptide 6W-RP-1 and model membranes containing varying amounts of synthetic 18:1 lysyl-PG (lysyl-DOPG). An increase in lysyl-PG content leads to a decrease in the association rate constant (kon) and an increase in the dissociation rate constant (koff), resulting in a higher dissociation constant (KD) and weaker peptide binding.[8]

Membrane Permeabilization (Dye Leakage Assay):

Studies have shown that while lysyl-PG has a minimal effect on the initial binding of some peptides, it significantly inhibits their ability to permeabilize the membrane.[2][7][13] In a typical dye leakage assay, liposomes are loaded with a fluorescent dye, and the addition of a membrane-disrupting agent causes the dye to leak out, resulting in an increase in fluorescence. The presence of lysyl-PG in these liposomes has been shown to drastically reduce the extent of dye leakage induced by CAMPs.[8]

Experimental Protocols

In Vitro Lysyl-PG Biosynthesis Assay

This assay is used to study the enzymatic synthesis of lysyl-PG by MprF.

  • Preparation of Cell Extracts: S. aureus wild-type and mprF mutant strains are grown to mid-log phase, harvested, and lysed.

  • Reaction Mixture: The cell extract is incubated with radiolabeled L-lysine (e.g., 14C-lysine), phosphatidylglycerol, and ATP.

  • Lipid Extraction: Lipids are extracted from the reaction mixture using a chloroform/methanol solvent system.

  • Analysis: The incorporation of radiolabeled lysine into the lipid fraction is quantified by liquid scintillation counting. The lipid extract can also be analyzed by thin-layer chromatography (TLC) followed by autoradiography to visualize the newly synthesized lysyl-PG.[5]

Model Membrane Preparation and Characterization
  • Liposome Formulation: Synthetic lipids, including phosphatidylglycerol, cardiolipin, and 18:1 lysyl-PG, are dissolved in chloroform, dried to a thin film under nitrogen, and hydrated with a buffer to form multilamellar vesicles.

  • Vesicle Sizing: The multilamellar vesicles are subjected to freeze-thaw cycles and then extruded through polycarbonate membranes with a defined pore size to create large unilamellar vesicles (LUVs) of a uniform diameter.

  • FTIR Spectroscopy: The prepared LUVs are used for FTIR measurements to determine the phase transition temperature of the lipid bilayer in the presence and absence of antimicrobial peptides.[3]

Visualizing the Mechanism of Action

The following diagrams illustrate the key processes involved in the function of lysyl-PG and the experimental workflows used to study it.

G Bacterial Synthesis of Lysyl-PG cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane Lys_tRNA Lysyl-tRNA MprF MprF Enzyme Lys_tRNA->MprF Lysine Donor PG Phosphatidylglycerol (PG) PG->MprF Acceptor Lysyl_PG_inner Lysyl-PG (Inner Leaflet) MprF->Lysyl_PG_inner Synthesis Lysyl_PG_outer Lysyl-PG (Outer Leaflet) Lysyl_PG_inner->Lysyl_PG_outer Flippase Activity of MprF

Caption: Biosynthesis and translocation of lysyl-PG by the MprF enzyme in the bacterial cell membrane.

G Mechanism of CAMP Resistance cluster_membrane_no_lysylpg Susceptible Membrane (No Lysyl-PG) cluster_membrane_with_lysylpg Resistant Membrane (With Lysyl-PG) Membrane1 Negatively Charged Membrane Surface Disruption1 Membrane Disruption Membrane1->Disruption1 Results in CAMP1 Cationic Antimicrobial Peptide (CAMP) CAMP1->Membrane1 Strong Electrostatic Attraction Membrane2 Net Positive or Neutral Surface Charge NoDisruption2 Membrane Disruption Membrane2->NoDisruption2 Prevents CAMP2 Cationic Antimicrobial Peptide (CAMP) CAMP2->Membrane2 Electrostatic Repulsion G Experimental Workflow: Dye Leakage Assay Start Prepare Liposomes (with and without Lysyl-PG) Load Load Liposomes with Fluorescent Dye Start->Load Add_CAMP Add Cationic Antimicrobial Peptide Load->Add_CAMP Measure Measure Fluorescence Increase Over Time Add_CAMP->Measure Analyze Analyze Data: Compare Dye Leakage Measure->Analyze

References

Safety Operating Guide

Navigating the Disposal of 18:1 Lysyl PG: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Hazard and Safety Summary

Before handling or disposing of 18:1 Lysyl PG, it is crucial to be aware of its potential hazards. The following table summarizes key safety information, compiled from general knowledge of lysophospholipids and laboratory chemicals.

ParameterInformationSource/Comment
Physical State Powder.As supplied by vendors.
Storage Temperature -20°C.To maintain stability.
Primary Hazards While specific toxicity data is limited, lysophospholipids as a class can have detergent-like properties, which may cause irritation to the skin, eyes, and respiratory tract. Accumulation in bacterial membranes can disrupt their integrity.General knowledge of similar compounds. Always consult the specific Safety Data Sheet (SDS) if available from the supplier.
Personal Protective Equipment (PPE) Safety glasses or goggles, lab coat, and chemical-resistant gloves.Standard laboratory practice for handling chemical reagents.

Step-by-Step Disposal Protocol

The following protocol outlines a safe and compliant procedure for the disposal of this compound waste. This procedure is based on general guidelines for laboratory chemical waste and should be adapted to meet the specific requirements of your institution's Environmental Health and Safety (EHS) office.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the this compound waste is pure or mixed with other chemicals. If it is contaminated with hazardous substances (e.g., solvents, heavy metals), the entire mixture must be treated as hazardous waste according to the nature of the contaminants.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. It is best practice to collect it in a designated container.[1]

2. Container Selection and Labeling:

  • Choose a Compatible Container: Use a clean, leak-proof container made of a material compatible with lipids, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle with a secure, tight-fitting lid.[2]

  • Label the Container Clearly: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound" or "1-oleoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol)"), the approximate quantity, and the date of accumulation.[3]

3. Waste Accumulation and Storage:

  • Collect Waste: Collect all waste materials containing this compound, including unused stock solutions, contaminated labware (e.g., pipette tips, tubes), and cleaning materials.

  • Store Safely: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible chemicals.

4. Disposal Request and Pickup:

  • Consult Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves contacting the EHS office or using an online waste pickup request system.

  • Do Not Dispose Down the Drain: As a general rule, laboratory chemicals should not be disposed of down the sink.[3] Given its lipid nature, this compound could potentially clog drains and is not intended for aqueous disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow Start Start: Generation of This compound Waste Characterize 1. Characterize Waste (Pure or Mixed?) Start->Characterize Segregate 2. Segregate from Other Waste Streams Characterize->Segregate Container 3. Select Compatible Container (HDPE or Glass) Segregate->Container Label 4. Label Container (Name, Hazard, Date) Container->Label Store 5. Store in Designated Satellite Accumulation Area Label->Store Request 6. Submit Waste Pickup Request to EHS Store->Request Pickup 7. EHS Collection and Final Disposal Request->Pickup End End: Safe and Compliant Disposal Pickup->End

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

Disclaimer: This information is intended as a general guide. Always prioritize the specific guidelines and protocols provided by your institution's Environmental Health and Safety (EHS) department and consult the manufacturer's Safety Data Sheet (SDS) for the most accurate and detailed information.

References

Safeguarding Your Research: A Guide to Handling 18:1 Lysyl PG

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling, storage, and disposal of 18:1 Lysyl PG. This guide provides procedural, step-by-step guidance to ensure laboratory safety and maintain the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a cationic lysophospholipid, adherence to strict safety protocols is paramount to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment (PPE) is essential.

Recommended Personal Protective Equipment
PPE CategoryItemSpecifications & Use
Hand Protection Chemical-resistant glovesNitrile gloves are suitable for incidental contact. Change gloves immediately if contaminated. For prolonged handling, consider double-gloving.
Eye Protection Safety glasses with side shields or safety gogglesMust be worn at all times in the laboratory to protect against splashes.
Body Protection Laboratory coatA standard lab coat is required to protect skin and clothing from potential spills.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a fume hood to avoid inhalation of any aerosols or dust if handling the powdered form.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability and purity of this compound, which is an unsaturated lipid susceptible to oxidation and hydrolysis.

Step-by-Step Handling Procedure
  • Preparation : Before handling, ensure all required PPE is correctly worn. Prepare your workspace in a well-ventilated fume hood.

  • Dispensing (Powder Form) : If working with the powdered form, handle it in a glove box or a fume hood to minimize inhalation risk. Use appropriate tools to weigh and dispense the powder.

  • Dissolving : When preparing solutions, dissolve the lipid in an appropriate organic solvent such as chloroform (B151607) or ethanol.

  • Aqueous Solutions : Avoid storing this compound in aqueous solutions for extended periods as this can lead to hydrolysis. Prepare aqueous suspensions immediately before use.

Storage Protocols
  • Short-term and Long-term Storage : this compound should be stored at -20°C in a tightly sealed container.

  • Atmosphere : To prevent oxidation due to its unsaturated oleoyl (B10858665) chain, it is recommended to store the lipid under an inert gas like argon or nitrogen.

  • Container : Use glass vials with Teflon-lined caps (B75204) for storing solutions to prevent leaching of impurities from plastic containers.

Experimental Protocol: Preparation of Cationic Liposomes

A common application for this compound is the formation of cationic liposomes for transfection or drug delivery research. The following is a general protocol for preparing small unilamellar vesicles (SUVs) using the thin-film hydration method followed by extrusion.

Materials and Equipment
  • This compound

  • Co-lipid (e.g., DOPE or cholesterol)

  • Chloroform

  • Hydration buffer (e.g., sterile PBS or HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen or argon gas

  • Vacuum pump

Procedure
  • Lipid Film Formation :

    • Dissolve this compound and any co-lipids in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set above the lipid's phase transition temperature to create a thin, uniform lipid film on the flask's inner surface.

    • Dry the film under a stream of nitrogen or argon to remove the bulk of the solvent.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration :

    • Hydrate the lipid film by adding the desired aqueous buffer to the flask.

    • Agitate the flask by vortexing or gentle shaking to disperse the lipids, forming multilamellar vesicles (MLVs).

  • Extrusion :

    • Assemble the extruder with the desired pore size membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Pass the lipid suspension through the membrane multiple times (typically 10-20 passes) to form uniformly sized small unilamellar vesicles (SUVs).

  • Characterization :

    • Characterize the resulting liposomes for size, polydispersity, and zeta potential using dynamic light scattering (DLS).

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and adhere to laboratory safety regulations.

Waste Segregation and Disposal Steps
  • Solid Waste :

    • Contaminated solid waste such as gloves, weighing paper, and pipette tips should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste (Organic Solvents) :

    • Unused or waste solutions of this compound in organic solvents should be collected in a clearly labeled, sealed container for non-halogenated organic waste.

    • Do not mix with halogenated solvent waste.

  • Aqueous Waste :

    • Aqueous solutions containing this compound should be collected as chemical waste. Do not pour down the drain.

  • Final Disposal :

    • All waste containers must be clearly labeled with their contents.

    • Follow your institution's specific guidelines for the final disposal of chemical waste. This is typically handled by a specialized waste management service.

Visual Workflow for Handling and Disposal

G Workflow for Handling and Disposal of this compound cluster_handling Handling Protocol cluster_storage Storage cluster_disposal Disposal Protocol prep 1. Preparation (Wear PPE, Use Fume Hood) weigh 2. Weighing (Powder Form) prep->weigh dissolve 3. Dissolving (in Organic Solvent) weigh->dissolve hydrate 4. Hydration (for Aqueous Use) dissolve->hydrate store Store at -20°C (Under Inert Gas) dissolve->store Unused Solution segregate 1. Segregate Waste (Solid, Organic, Aqueous) hydrate->segregate Used Material collect 2. Collect in Labeled Waste Containers segregate->collect dispose 3. Institutional Waste Management collect->dispose

Caption: This diagram outlines the key steps for the safe handling, storage, and disposal of this compound in a laboratory setting.

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